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  • Product: 2-(4-Bromobenzenesulfonyl)ethan-1-amine
  • CAS: 771584-35-1

Core Science & Biosynthesis

Foundational

2-(4-Bromobenzenesulfonyl)ethan-1-amine molecular weight

An In-Depth Technical Guide to 2-(4-Bromobenzenesulfonyl)ethan-1-amine: Properties, Synthesis, and Applications in Drug Discovery Introduction 2-(4-Bromobenzenesulfonyl)ethan-1-amine is a bifunctional organic molecule of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-Bromobenzenesulfonyl)ethan-1-amine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

2-(4-Bromobenzenesulfonyl)ethan-1-amine is a bifunctional organic molecule of significant interest in the field of medicinal chemistry and drug discovery. As a member of the sulfonamide class of compounds, it incorporates a key pharmacophore that is present in a wide array of therapeutic agents. Its structure, featuring a reactive primary amine and a brominated aromatic ring, makes it a highly versatile building block for the synthesis of compound libraries aimed at identifying novel drug candidates. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its applications as a foundational scaffold in modern drug development workflows.

Physicochemical and Structural Properties

The foundational characteristics of a molecule are critical for its application in synthesis and screening. 2-(4-Bromobenzenesulfonyl)ethan-1-amine is commercially available as a powder and possesses distinct structural features that define its reactivity and utility.

The molecule can be deconstructed into three key components:

  • 4-Bromophenyl Group: The aromatic ring substituted with a bromine atom serves two purposes. It provides a rigid scaffold and, critically, the bromine atom acts as a chemical handle for further modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • Sulfonamide Linker: The sulfonamide functional group (-SO₂NH-) is a well-established pharmacophore known for its ability to act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets. It is a bioisostere of an amide bond but with different stereoelectronic properties and metabolic stability.

  • Ethylamine Moiety: The primary amine at the terminus of the ethyl chain is a key nucleophile, readily participating in reactions such as amidation, alkylation, and reductive amination to build molecular complexity.[1]

Quantitative data for 2-(4-Bromobenzenesulfonyl)ethan-1-amine are summarized in the table below.

PropertyValueSource
Molecular Weight 264.14 g/mol
CAS Number 771584-35-1
Molecular Formula C₈H₁₀BrNO₂S
Synonyms 2-[(4-bromophenyl)sulfonyl]ethanamine
Physical Form Powder
InChI Key UJBDHNFPJMRHII-UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of sulfonamides is a cornerstone reaction in organic and medicinal chemistry. The preparation of 2-(4-Bromobenzenesulfonyl)ethan-1-amine is most logically achieved through the nucleophilic attack of an amine on a sulfonyl chloride.

Synthetic Rationale and Strategy

The most direct and widely adopted method for forming a sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine. In this case, the synthesis involves the reaction of 4-bromobenzenesulfonyl chloride with ethanolamine (2-aminoethan-1-ol) .[2][3]

The causality behind this choice is twofold:

  • Reactivity: The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by the nucleophilic amine of ethanolamine.[2]

  • Protection Strategy: Ethanolamine possesses both an amine and a hydroxyl group. The amine is significantly more nucleophilic than the hydroxyl group, leading to preferential formation of the sulfonamide over the sulfonate ester. However, to ensure selectivity and prevent side reactions such as N,O-bis-sulfonylation, an excess of the amine or careful control of stoichiometry is often employed. The reaction requires a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of 2-(4-Bromobenzenesulfonyl)ethan-1-amine

This protocol is a representative procedure based on established methods for sulfonamide synthesis.[4][5] Researchers should perform their own risk assessment before proceeding.

Materials:

  • Ethanolamine

  • 4-Bromobenzenesulfonyl chloride[6]

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve ethanolamine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 4-bromobenzenesulfonyl chloride (1.1 eq.) in a separate portion of anhydrous dichloromethane. Add this solution dropwise to the stirred ethanolamine solution over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-bromobenzenesulfonyl chloride) is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and unreacted ethanolamine), saturated NaHCO₃ solution (to remove residual acid), and brine.[4]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 2-(4-Bromobenzenesulfonyl)ethan-1-amine.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification r1 Ethanolamine + TEA in DCM rxn Stir at 0°C to RT (12-18h) r1->rxn r2 4-Bromobenzenesulfonyl Chloride in DCM r2->rxn w1 Aqueous Wash (1M HCl, NaHCO₃, Brine) rxn->w1 w2 Dry (MgSO₄) & Concentrate w1->w2 pur Recrystallization or Column Chromatography w2->pur prod Pure Product: 2-(4-Bromobenzenesulfonyl)ethan-1-amine pur->prod

Caption: Workflow for the synthesis of 2-(4-Bromobenzenesulfonyl)ethan-1-amine.

Applications in Drug Discovery

The true value of 2-(4-Bromobenzenesulfonyl)ethan-1-amine lies in its role as a versatile building block. Chemical suppliers like Enamine feature such compounds prominently in their catalogs, which are used by pharmaceutical companies to accelerate drug discovery projects.[7][8]

A Scaffold for Library Synthesis

The primary application is in the construction of diverse chemical libraries for high-throughput screening (HTS). The two reactive sites on the molecule allow for a logical and systematic expansion of chemical space. This "scaffold-based" approach is a cornerstone of modern medicinal chemistry.

  • Amine Derivatization: The primary amine can be acylated with a wide range of carboxylic acids or sulfonyl chlorides, or it can undergo reductive amination with various aldehydes and ketones. This allows for the systematic exploration of the chemical space around the amine terminus.

  • Aryl Bromide Derivatization: The 4-bromo substituent is a key functional group for metal-catalyzed cross-coupling reactions. Using catalysts like palladium, researchers can couple a vast array of boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), or other organometallic reagents to this position. This modifies the core phenyl-sulfonamide scaffold.

Pharmacological Significance

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, appearing in drugs targeting a wide range of diseases.[9] It is a key feature in carbonic anhydrase inhibitors, certain diuretics, and a growing number of kinase inhibitors and anti-cancer agents. By using 2-(4-Bromobenzenesulfonyl)ethan-1-amine as a starting point, researchers can rapidly generate novel analogs of known drug classes or explore entirely new biological targets.

Logical Diversification Diagram

G cluster_amine Amine Derivatization cluster_bromide Aryl Bromide Derivatization core 2-(4-Bromobenzenesulfonyl) ethan-1-amine a1 Amidation (R-COOH) core->a1 NH₂ Site a2 Sulfonamidation (R-SO₂Cl) core->a2 NH₂ Site a3 Reductive Amination (R-CHO) core->a3 NH₂ Site b1 Suzuki Coupling (R-B(OH)₂) core->b1 Br Site b2 Buchwald-Hartwig (R₂NH) core->b2 Br Site b3 Sonogashira (Alkynes) core->b3 Br Site lib Diverse Compound Library for HTS a1->lib a2->lib a3->lib b1->lib b2->lib b3->lib

Caption: Diversification pathways for the core building block.

Safety and Handling

According to supplier safety data sheets, 2-(4-Bromobenzenesulfonyl)ethan-1-amine is associated with several hazard statements. It is classified with the GHS07 pictogram, indicating it can be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are required.

Conclusion

2-(4-Bromobenzenesulfonyl)ethan-1-amine, with a molecular weight of 264.14 g/mol , is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and the pharmacological relevance of its core scaffold make it an invaluable building block for medicinal chemists. By providing two distinct and versatile points for chemical modification, it allows for the efficient and systematic synthesis of large, diverse compound libraries, ultimately accelerating the journey from a chemical starting point to a potential therapeutic agent.

References

  • Chemistry LibreTexts. (2024, November 7). Properties of amines. Retrieved from [Link][1]

  • Sciencemadness.org. (2017, January 2). Tosylation of ethanolamine. Retrieved from [Link][5]

  • MDPI. (2024, March 6). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Retrieved from [Link][9]

Sources

Exploratory

Technical Guide: 2-(4-Bromobenzenesulfonyl)ethan-1-amine

CAS (HCl Salt): 1200575-83-2 | CAS (Free Base): 771584-35-1 Formula: C₈H₁₀BrNO₂S | M.W.: 264.14 g/mol (Free Base)[1] Executive Summary 2-(4-Bromobenzenesulfonyl)ethan-1-amine is a bifunctional sulfone linker widely utili...

Author: BenchChem Technical Support Team. Date: February 2026

CAS (HCl Salt): 1200575-83-2 | CAS (Free Base): 771584-35-1 Formula: C₈H₁₀BrNO₂S | M.W.: 264.14 g/mol (Free Base)[1]

Executive Summary

2-(4-Bromobenzenesulfonyl)ethan-1-amine is a bifunctional sulfone linker widely utilized in medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD) and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structural value lies in its orthogonality: the primary amine serves as a nucleophilic anchor for peptide or amide coupling, while the aryl bromide acts as an electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Crucially, the sulfonyl group (SO₂) at the β-position relative to the amine provides metabolic stability superior to ethers or thioethers and enhances aqueous solubility due to its polarity. This guide outlines the robust synthesis, physicochemical properties, and reactivity profile of this critical intermediate.

Physicochemical Profile

PropertyValueContext
Appearance White to off-white powderHygroscopic as HCl salt.
pKa (Amine) ~8.5 - 9.0Lower than typical alkyl amines due to the electron-withdrawing β-sulfonyl group.
LogP ~0.85Moderate lipophilicity; suitable for CNS-active scaffolds.
Solubility DMSO, MeOH, Water (as HCl salt)Poor solubility in non-polar solvents (Hexane, Et₂O).
Stability High (Thermal/Oxidative)The sulfone is fully oxidized; resistant to further oxidation.

Synthetic Pathways[3][4][5][6][7]

Two primary routes exist for synthesizing this scaffold.[2][3][4] Method A is preferred for scale-up due to atom economy, while Method B is used when absolute amine purity is required (avoiding secondary amine byproducts).

Method A: Thiol Alkylation & Oxidation (Scale-Up Route)

This route involves the S-alkylation of 4-bromobenzenethiol followed by exhaustive oxidation.

Step 1: S-Alkylation
  • Reagents: 4-Bromobenzenethiol, 2-Bromoethylamine hydrobromide, K₂CO₃.

  • Solvent: DMF or Acetonitrile.

  • Conditions: 60°C, 4–6 hours.

  • Mechanism: S_N2 nucleophilic substitution.

Step 2: Oxidation (The Critical Step)
  • Reagents: Sodium Tungstate (Na₂WO₄) cat., Hydrogen Peroxide (30%), or mCPBA (3.0 equiv).

  • Solvent: Methanol/Water (Green route) or DCM (mCPBA route).

  • Protocol (mCPBA):

    • Dissolve the thioether intermediate in DCM at 0°C.

    • Add mCPBA (2.2–3.0 equiv) portion-wise to control exotherm.

    • Monitor via TLC/LCMS for the disappearance of the sulfoxide intermediate (often more polar than sulfide but less polar than sulfone).

    • Quench with saturated Na₂S₂O₃ to destroy excess peroxide.

Method B: Gabriel Synthesis (High Purity)
  • Reagents: 4-Bromobenzenesulfinate sodium salt, N-(2-bromoethyl)phthalimide.

  • Transformation: Sulfinate displacement of alkyl bromide

    
     Hydrazine deprotection of phthalimide.
    
  • Advantage: Eliminates the risk of over-alkylation of the nitrogen.

Reaction Mechanism & Logic

The following diagram illustrates the oxidation pathway (Method A) and the divergent reactivity of the final scaffold.

G Thiol 4-Bromobenzenethiol (Nucleophile) Sulfide Intermediate Sulfide (Thioether) Thiol->Sulfide K2CO3, DMF SN2 Alkylating 2-Bromoethylamine (Electrophile) Alkylating->Sulfide Sulfoxide Sulfoxide (Chiral Intermediate) Sulfide->Sulfoxide mCPBA (1 eq) Product TARGET SULFONE 2-(4-Bromobenzenesulfonyl)ethan-1-amine Sulfoxide->Product mCPBA (>1 eq) Exhaustive Oxidation Suzuki Suzuki Coupling (Biaryl Synthesis) Product->Suzuki Pd(PPh3)4 Ar-B(OH)2 Amide Amide Coupling (Peptidomimetics) Product->Amide R-COOH HATU/DIPEA

Caption: Step-wise oxidation mechanism from thiol to sulfone, followed by divergent functionalization pathways.

Experimental Protocol: Sulfide Oxidation to Sulfone

Context: This protocol describes the conversion of 2-[(4-bromophenyl)thio]ethanamine to the target sulfone using mCPBA. This method is chosen for its reliability in a research setting.

  • Preparation: Charge a 250 mL round-bottom flask with 2-[(4-bromophenyl)thio]ethanamine (1.0 equiv, 10 mmol) and DCM (50 mL). Cool to 0°C in an ice bath.

  • Addition: Dissolve mCPBA (70-75% wt, 2.5 equiv) in DCM (30 mL). Add this solution dropwise via an addition funnel over 30 minutes. Note: The reaction is exothermic. Maintain internal temperature <10°C.

  • Reaction: Remove the ice bath and allow the slurry to stir at Room Temperature (RT) for 4 hours.

    • Checkpoint: Check LCMS. The sulfoxide intermediate (M+16) should be fully converted to sulfone (M+32).

  • Workup:

    • Filter off the precipitated m-chlorobenzoic acid (byproduct).

    • Wash the filtrate with 10% aqueous Na₂SO₃ (2 x 30 mL) to quench peroxides (starch-iodide test to confirm).

    • Wash with saturated NaHCO₃ (2 x 30 mL) to remove acidic residues.

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, recrystallize from Ethanol/Et₂O or convert to HCl salt by adding 4M HCl in Dioxane.

Medicinal Chemistry Applications

The "Warhead" Strategy (Suzuki-Miyaura)

The 4-bromophenyl moiety allows this molecule to serve as a late-stage building block.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective due to the electron-deficient nature of the aryl ring (activated by the sulfone).

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: Dioxane/Water (4:1).

β-Elimination Warning (Stability)

Researchers must be aware that β-amino sulfones can undergo retro-Michael addition (elimination) under strong basic/thermal conditions to generate a Vinyl Sulfone .

  • Risk: Heating >100°C in the presence of strong bases (e.g., NaH, tBuOK).

  • Mitigation: Use mild bases (DIPEA, K₂CO₃) for downstream functionalization.

PROTAC Linkers

The sulfone moiety is increasingly popular in PROTAC linkers because it introduces a rigid, polar "kink" in the chain, improving the solubility of the final chimera compared to traditional alkyl or PEG chains.

Safety & Handling (SDS Summary)

Hazard ClassH-CodeDescription
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling: Use a fume hood.[5] The intermediate sulfides have a characteristic foul odor; however, the final sulfone is odorless.

References

  • European Chemicals Agency (ECHA). Registration Dossier: 2-(4-bromobenzenesulfonyl)ethan-1-amine hydrochloride. Accessed 2024.[6]

  • Sigma-Aldrich. Product Specification: 2-(4-Bromobenzenesulfonyl)ethan-1-amine.

  • Voutyritsa, E., et al. "Organocatalytic Oxidation of Sulfides to Sulfones."[2] Synthesis, 2017, 49, 917-924.[2] (Foundational method for sulfide oxidation).[7]

  • Zhang, H., et al. "Aminosulfonylation of Alkenes for the Synthesis of β-Amino Sulfone Derivatives."[6] Organic Letters, 2024, 26, 4251-4256.[6] (Alternative synthesis via alkene functionalization).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11235284.

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2-[(4-bromophenyl)sulfonyl]ethanamine

Abstract This technical guide provides a comprehensive overview of scientifically-backed methodologies for the synthesis of 2-[(4-bromophenyl)sulfonyl]ethanamine, a valuable building block in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of scientifically-backed methodologies for the synthesis of 2-[(4-bromophenyl)sulfonyl]ethanamine, a valuable building block in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. It delves into three distinct and viable synthetic strategies, offering detailed procedural insights, mechanistic rationale, and a comparative analysis to aid in method selection. The protocols described herein are supported by authoritative references, ensuring scientific integrity and reproducibility.

Introduction

2-[(4-bromophenyl)sulfonyl]ethanamine is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of the 4-bromophenylsulfonyl moiety imparts specific physicochemical properties that are often desirable in drug candidates, including potential for improved metabolic stability and target engagement. The primary amine functionality serves as a crucial handle for further chemical modifications, allowing for the construction of more complex molecular architectures. Given its significance, the development of efficient and scalable synthetic routes to this compound is of considerable interest to the scientific community. This guide will explore three primary synthetic pathways: direct sulfonamide formation followed by functional group interconversion, the Gabriel synthesis of primary amines, and the reduction of a nitrile precursor.

Synthetic Strategy 1: Sulfonamide Formation and Subsequent Conversion of a Hydroxyl Group

This approach is a linear and intuitive pathway that begins with the readily available starting materials, 4-bromobenzenesulfonyl chloride and ethanolamine. The synthesis proceeds through an intermediate alcohol, which is then converted to the desired primary amine.

Causality Behind Experimental Choices

The initial reaction is a classic Schotten-Baumann-type reaction to form a stable sulfonamide bond. The use of a base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The subsequent conversion of the hydroxyl group to an amine is a critical step. A direct displacement is not feasible; therefore, the hydroxyl group must first be activated. The Mitsunobu reaction is an excellent choice for this transformation as it allows for a one-pot conversion of the alcohol to a protected amine (using phthalimide) or an azide, both of which can be readily converted to the primary amine under mild conditions.[1][2][3] This method offers a high degree of control and generally proceeds with clean inversion of stereochemistry, although this is not a factor for this particular substrate.

Experimental Protocol

Step 1a: Synthesis of N-(2-hydroxyethyl)-4-bromobenzenesulfonamide

  • To a stirred solution of ethanolamine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM.[4]

  • Add pyridine (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxyethyl)-4-bromobenzenesulfonamide.

  • The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 1b: Conversion of the Hydroxyl Group to a Phthalimide Protected Amine via Mitsunobu Reaction

  • Dissolve N-(2-hydroxyethyl)-4-bromobenzenesulfonamide (1.0 equivalent), phthalimide (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF).[1][2][5]

  • Cool the solution to 0 °C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford N-{2-[(4-bromophenyl)sulfonyl]ethyl}phthalimide.

Step 1c: Deprotection to Yield 2-[(4-bromophenyl)sulfonyl]ethanamine

  • Dissolve the N-{2-[(4-bromophenyl)sulfonyl]ethyl}phthalimide (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (2.0 equivalents) and reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.[6]

  • Cool the reaction mixture to room temperature and filter to remove the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dilute HCl and wash with diethyl ether to remove any non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12 and extract the product with DCM.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-[(4-bromophenyl)sulfonyl]ethanamine.

Data Summary
StepReactantsReagentsSolventTemperatureTimeYield (Typical)
1a4-bromobenzenesulfonyl chloride, ethanolaminePyridineDCM0 °C to RT4-6 h80-90%
1bN-(2-hydroxyethyl)-4-bromobenzenesulfonamide, PhthalimidePPh₃, DEAD/DIADTHF0 °C to RT12-16 h60-80%
1cN-{2-[(4-bromophenyl)sulfonyl]ethyl}phthalimideHydrazine hydrateEthanolReflux2-4 h>90%
Workflow Diagram

Synthetic_Strategy_1 cluster_0 Step 1a: Sulfonamide Formation cluster_1 Step 1b: Mitsunobu Reaction cluster_2 Step 1c: Deprotection A 4-Bromobenzenesulfonyl Chloride + Ethanolamine B N-(2-hydroxyethyl)-4-bromobenzenesulfonamide A->B Pyridine, DCM C Phthalimide, PPh3, DEAD D N-{2-[(4-bromophenyl)sulfonyl]ethyl}phthalimide B->D THF E Hydrazine Hydrate F 2-[(4-bromophenyl)sulfonyl]ethanamine D->F Ethanol, Reflux

Caption: Workflow for the synthesis via sulfonamide formation.

Synthetic Strategy 2: The Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively avoiding the over-alkylation issues often encountered with direct amination of alkyl halides.[6] This strategy hinges on the synthesis of a suitable electrophilic precursor, 2-bromoethyl (4-bromophenyl)sulfone.

Causality Behind Experimental Choices

This pathway is attractive due to the robustness of the Gabriel synthesis. The key challenge lies in the preparation of the 2-bromoethyl sulfone intermediate. A plausible route to this intermediate involves the addition of sodium 4-bromobenzenesulfinate to vinyl bromide or the radical addition of 4-bromobenzenesulfonyl bromide to ethene. A more accessible laboratory-scale synthesis involves the preparation of vinyl (4-bromophenyl)sulfone followed by hydrobromination. The subsequent reaction with potassium phthalimide is a standard SN2 reaction, and the final deprotection with hydrazine yields the desired primary amine cleanly.

Experimental Protocol

Step 2a: Synthesis of Vinyl (4-bromophenyl)sulfone

This is a representative procedure as multiple methods exist.[7][8]

  • React 4-bromobenzenesulfonyl chloride with a suitable vinylating agent, such as a vinyl Grignard reagent or vinylboronic acid, in the presence of a suitable catalyst.

  • Alternatively, perform an elimination reaction on a precursor such as 2-chloroethyl (4-bromophenyl)sulfone.

Step 2b: Synthesis of 2-Bromoethyl (4-bromophenyl)sulfone

  • Dissolve vinyl (4-bromophenyl)sulfone in a suitable solvent such as acetic acid.

  • Bubble hydrogen bromide gas through the solution or treat with a solution of HBr in acetic acid at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2-bromoethyl (4-bromophenyl)sulfone, which can be purified by chromatography or recrystallization.

Step 2c: Synthesis of N-{2-[(4-bromophenyl)sulfonyl]ethyl}phthalimide

  • In a round-bottom flask, combine 2-bromoethyl (4-bromophenyl)sulfone (1.0 equivalent) and potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Heat the mixture to 80-100 °C and stir for several hours until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the crude N-{2-[(4-bromophenyl)sulfonyl]ethyl}phthalimide.

Step 2d: Deprotection to Yield 2-[(4-bromophenyl)sulfonyl]ethanamine

This step is identical to Step 1c.

Data Summary
StepReactantsReagentsSolventTemperatureTimeYield (Typical)
2bVinyl (4-bromophenyl)sulfoneHBrAcetic AcidRT1-3 h70-85%
2c2-Bromoethyl (4-bromophenyl)sulfone, Potassium Phthalimide-DMF80-100 °C4-8 h80-95%
2dN-{2-[(4-bromophenyl)sulfonyl]ethyl}phthalimideHydrazine hydrateEthanolReflux2-4 h>90%
Workflow Diagram

Synthetic_Strategy_2 cluster_0 Step 2b: Hydrobromination cluster_1 Step 2c: Gabriel Reaction cluster_2 Step 2d: Deprotection A Vinyl (4-bromophenyl)sulfone B 2-Bromoethyl (4-bromophenyl)sulfone A->B HBr, Acetic Acid C Potassium Phthalimide D N-{2-[(4-bromophenyl)sulfonyl]ethyl}phthalimide B->D DMF E Hydrazine Hydrate F 2-[(4-bromophenyl)sulfonyl]ethanamine D->F Ethanol, Reflux

Caption: Workflow for the Gabriel synthesis route.

Synthetic Strategy 3: Reduction of a Nitrile Precursor

This strategy offers a convergent approach, relying on the reduction of the commercially available or readily synthesized [(4-bromophenyl)sulfonyl]acetonitrile. The reduction of a nitrile to a primary amine is a fundamental and high-yielding transformation in organic chemistry.

Causality Behind Experimental Choices

The key advantage of this route is its efficiency, potentially being a two-step process from 4-bromobenzyl bromide if the nitrile intermediate is synthesized in-house. The synthesis of the nitrile from the corresponding benzyl halide and a cyanide salt is a standard nucleophilic substitution.[9] For the reduction step, lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for converting nitriles to primary amines.[10][11] Catalytic hydrogenation offers a milder and often more scalable alternative, with catalysts such as Raney Nickel or Palladium on carbon being commonly employed.[12][13][14] The choice between these reduction methods will depend on the scale of the synthesis and the available equipment.

Experimental Protocol

Step 3a: Synthesis of [(4-bromophenyl)sulfonyl]acetonitrile (Optional, if not commercially available)

A plausible synthesis would involve the reaction of 4-bromobenzenesulfonyl chloride with a suitable two-carbon nucleophile, or the oxidation of a corresponding sulfide.

Step 3b: Reduction of [(4-bromophenyl)sulfonyl]acetonitrile

Method A: Using Lithium Aluminum Hydride (LiAlH₄)

  • To a suspension of LiAlH₄ (2.0-3.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of [(4-bromophenyl)sulfonyl]acetonitrile (1.0 equivalent) in anhydrous THF dropwise.[10][11]

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting suspension through a pad of celite and wash the filter cake with THF or ethyl acetate.

  • Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or by conversion to the hydrochloride salt and recrystallization.

Method B: Catalytic Hydrogenation

  • Dissolve [(4-bromophenyl)sulfonyl]acetonitrile (1.0 equivalent) in a suitable solvent such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amines.

  • Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or 10% Pd/C.

  • Pressurize the reaction vessel with hydrogen gas (typically 50-500 psi) and stir at room temperature or with gentle heating until hydrogen uptake ceases.[12][14]

  • Filter the reaction mixture through celite to remove the catalyst and wash the celite with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified as described above.

Data Summary
StepReactantsReagentsSolventTemperatureTimeYield (Typical)
3b (A)[(4-bromophenyl)sulfonyl]acetonitrileLiAlH₄THF0 °C to Reflux4-6 h70-85%
3b (B)[(4-bromophenyl)sulfonyl]acetonitrileH₂, Pd/C or Ra-NiMethanol/AmmoniaRT to 50 °C6-24 h75-90%
Workflow Diagram

Synthetic_Strategy_3 cluster_0 Step 3b: Nitrile Reduction A [(4-bromophenyl)sulfonyl]acetonitrile B 2-[(4-bromophenyl)sulfonyl]ethanamine A->B 1. LiAlH4, THF 2. H2O or H2, Pd/C

Caption: Workflow for the nitrile reduction route.

Comparative Analysis and Conclusion

Synthetic StrategyAdvantagesDisadvantages
1: Sulfonamide Formation & Conversion - Linear and conceptually straightforward.- Readily available starting materials.- Well-established reaction types.- Multi-step process with potential for yield loss at each stage.- The Mitsunobu reaction uses stoichiometric and sometimes hazardous reagents (DEAD/DIAD).
2: Gabriel Synthesis - High-yielding and clean reaction for the amine formation step.- Avoids over-alkylation byproducts.- Synthesis of the 2-bromoethyl sulfone precursor can be challenging.- Requires the use of phthalimide and hydrazine.
3: Nitrile Reduction - Potentially the shortest route if the nitrile is commercially available.- High-yielding reduction step.- Catalytic hydrogenation offers a scalable and greener alternative to LiAlH₄.- The nitrile precursor may require synthesis.- LiAlH₄ is a hazardous reagent and requires careful handling.- Catalytic hydrogenation may require specialized equipment.

References

  • Mitsunobu, O.
  • Schotten, C. Ueber die am Stickstoff alkylirten oder acylirten Derivate der Amine. Ber. Dtsch. Chem. Ges.1884, 17, 2544–2547.
  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335-656.
  • Ing, H. R.; Manske, R. H. F. A modification of the Gabriel synthesis of amines. J. Chem. Soc.1926, 2348.
  • Kascheres, C.; Skaf, J. R.; de Souza, P. P. An Efficient Synthesis of Azetidines with (2-Bromoethyl)
  • Al-Hourani, B. J.; Al-Awaida, W. A.; Al-Hamdany, R. N. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules2021, 26(7), 1869.
  • Google Patents. Method for synthesizing 4-(2-aminoethyl)benzsulfamide. CN106336366A.
  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. Vinyl sulfone synthesis by C-S coupling reactions. [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • Dembinski, R. Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Quest for Chromatography‐Free Separation. Eur. J. Org. Chem.2004, 2004(13), 2763-2772.
  • Chemistry LibreTexts. Nitrile Reduction. [Link]

  • Google Patents.
  • Jiang, Z.; et al.
  • Kappe, C. O. Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. Tetrahedron2000, 56(25), 4067-4078.
  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]

  • YouTube. Reduction of nitriles to amines using LiAlH4. [Link]

  • Zhang, Y.; et al. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • ChemRxiv.
  • Reddit. Will LiAlH4 substitute a Br? [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of vinyl sulfones. RSC Adv., 2016, 6, 88656-88675.
  • Asiri, A. M.; et al. N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Acta Cryst.2012, E68, o3142.
  • Google Patents. Process for the preparation of bis-4-bromophenyl sulfone. EP0381048A1.
  • ResearchGate. Timeline of the synthesis and applications of vinyl sulfones in recent years.
  • Google Patents. Synthesis of vinyl amines. US2959617A.
  • Google Patents. Synthesis method of 2-(4-bromomethyl phenyl) propionic acid. CN104355988A.
  • eScholarship.org. Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid.
  • ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids.
  • Royal Society of Chemistry. Selective hydrogenation of acetonitrile to ethylamine using palladium-based alloy catalysts. Phys. Chem. Chem. Phys., 2002, 4, 5414-5420.
  • ResearchGate.
  • BindingDB. BDBM11882. [Link]

  • Google Patents.

Sources

Exploratory

13C NMR of 2-(4-Bromobenzenesulfonyl)ethan-1-amine: A Definitive Technical Guide

The following is an in-depth technical guide for the 13C NMR characterization of 2-(4-Bromobenzenesulfonyl)ethan-1-amine . Executive Summary 2-(4-Bromobenzenesulfonyl)ethan-1-amine (CAS: 1200575-83-2 for HCl salt) is a b...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for the 13C NMR characterization of 2-(4-Bromobenzenesulfonyl)ethan-1-amine .

Executive Summary

2-(4-Bromobenzenesulfonyl)ethan-1-amine (CAS: 1200575-83-2 for HCl salt) is a bifunctional building block comprising a para-bromophenyl sulfone "head" and a primary ethylamine "tail." It serves as a critical intermediate in the synthesis of sulfonamide-based protease inhibitors and cross-linking agents.

Characterizing this molecule via Carbon-13 Nuclear Magnetic Resonance (13C NMR) requires distinguishing between the strong electron-withdrawing effects of the sulfonyl group (-SO₂-) and the heavy-atom shielding effect of the bromine substituent. This guide provides a self-validating protocol for structural verification, emphasizing the differentiation of the sulfone moiety from potential sulfonamide isomers and the detection of elimination byproducts (vinyl sulfones).

Structural Analysis & Theoretical Prediction

Before acquisition, we must map the carbon environments. The molecule possesses 6 unique carbon signals despite containing 8 carbons, due to the


 symmetry of the para-substituted benzene ring.
The Molecular Scaffold
  • Aromatic Region (120–150 ppm): Contains 4 unique signals.

    • C-ipso-SO₂: Deshielded by the strongly electron-withdrawing sulfonyl group.

    • C-ipso-Br: Shielded significantly by the "Heavy Atom Effect" of Bromine.[1]

    • C-ortho-SO₂: Deshielded relative to benzene.

    • C-ortho-Br: Deshielded by inductive effects.

  • Aliphatic Region (30–60 ppm): Contains 2 unique signals.

    • 
      -methylene (S-CH₂):  Strongly deshielded by the sulfonyl group.
      
    • 
      -methylene (N-CH₂):  Moderately deshielded by the amine.
      
Diagram 1: Structural Assignment Map

The following diagram maps the chemical logic to the expected chemical shifts.

G cluster_Aromatic Aromatic 'Head' (Ph-Br) cluster_Aliphatic Aliphatic 'Tail' (Et-NH2) Molecule 2-(4-Bromobenzenesulfonyl) ethan-1-amine C_Ipso_SO2 C1 (Ipso-SO2) ~138-140 ppm (Quaternary) Molecule->C_Ipso_SO2 C_Alpha_S C-α (S-CH2) ~53-56 ppm (Deshielded by SO2) Molecule->C_Alpha_S C_Ortho_SO2 C2,6 (Ortho-SO2) ~129-130 ppm (CH) C_Ipso_SO2->C_Ortho_SO2 Coupling C_Ortho_Br C3,5 (Ortho-Br) ~132-133 ppm (CH) C_Ortho_SO2->C_Ortho_Br C_Ipso_Br C4 (Ipso-Br) ~128-129 ppm (Quaternary/Heavy Atom) C_Ortho_Br->C_Ipso_Br C_Beta_N C-β (N-CH2) ~35-36 ppm (Proximal to NH2) C_Alpha_S->C_Beta_N Ethyl Linker

Caption: Logical assignment of carbon environments based on substituent electronic effects.

Experimental Protocol (Self-Validating)

To ensure high-fidelity data, specifically for the detection of quaternary carbons (C1 and C4), the following acquisition parameters are recommended.

A. Sample Preparation[2]
  • Solvent: DMSO-d6 is the superior choice over CDCl₃.

    • Reasoning: Sulfones and primary amine salts are often sparingly soluble in chloroform. DMSO-d6 ensures full solubility and prevents aggregation broadening. Additionally, the amine protons (if checking 1H NMR) exchange slower in DMSO, allowing for integration verification.

  • Concentration: 20–30 mg in 0.6 mL solvent.

    • Note: If the sample is the Hydrochloride salt , the aliphatic shifts may move slightly downfield (+1-2 ppm) due to protonation of the amine.

B. Instrument Parameters (500 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 3.0 - 5.0 seconds .

    • Critical: The quaternary carbons (C-Br and C-SO₂) have long T1 relaxation times. A short D1 will suppress these signals, leading to misinterpretation of the aromatic region.

  • Scans (NS): Minimum 1024 scans (for adequate S/N on quaternary carbons).

  • Spectral Width: -10 to 220 ppm.

Spectral Interpretation & Data Table

The following table summarizes the expected chemical shifts in DMSO-d6, synthesized from high-confidence analog data (e.g., 4-bromophenyl methyl sulfone and 2-aminoethyl phenyl sulfone).

Carbon LabelEnvironmentShift (δ, ppm)Multiplicity (DEPT-135)Mechanistic Explanation
C-1 Aromatic (Quaternary)138.5 – 139.5 AbsentIpso to Sulfonyl (-SO₂-). Strongly deshielded by electron withdrawal.
C-3, C-5 Aromatic (CH)132.0 – 132.5 Positive (Up)Ortho to Br / Meta to SO₂. Inductive deshielding by Br dominates.
C-2, C-6 Aromatic (CH)129.0 – 129.5 Positive (Up)Ortho to SO₂. Deshielded relative to benzene (128.5) but less than C-3,5.
C-4 Aromatic (Quaternary)128.0 – 128.5 AbsentIpso to Br. Heavy Atom Effect causes shielding, counteracting inductive withdrawal.
C-α Aliphatic (CH₂)53.5 – 55.0 Negative (Down)Alpha to Sulfonyl. The SO₂ group is highly electronegative.
C-β Aliphatic (CH₂)35.0 – 36.5 Negative (Down)Alpha to Amine. Typical range for primary amines.
Key Diagnostic Features[3][4][5]
  • The "Heavy Atom" Anomaly: Do not expect the C-Br carbon to be the most downfield aromatic signal. In 13C NMR, iodine and bromine attached to aromatic rings often shift the ipso carbon upfield (lower ppm) relative to protons.

  • Sulfone vs. Sulfonamide: If this were a sulfonamide (Ph-SO₂-NH-Et), the aliphatic C-α would shift significantly (often to ~40-45 ppm rather than ~54 ppm). The presence of the peak at ~54 ppm confirms the Sulfone (C-S-C) linkage.

Impurity Profiling & Troubleshooting

In the synthesis of 2-(arylsulfonyl)ethanamines, the most common degradation pathway is the Hofmann Elimination (or retro-Michael addition) to form the Vinyl Sulfone .

Diagram 2: Degradation & Impurity Pathway

This workflow illustrates how to distinguish the target molecule from its primary breakdown product.

Impurity cluster_Check QC Checkpoint Target Target: 2-(4-Br-Ph-SO2)ethan-1-amine Aliphatic: 35 & 54 ppm Stress Base / Heat / Storage Target->Stress Elimination of NH3 Vinyl Impurity: 4-Bromophenyl Vinyl Sulfone Olefinic Carbons: ~130 & ~140 ppm Loss of Aliphatic Peaks Stress->Vinyl Formation of Double Bond Check1 Check 120-145 ppm region for extra CH/CH2 signals Vinyl->Check1

Caption: Pathway for the formation of Vinyl Sulfone impurity and its NMR signature.

Troubleshooting Table
ObservationProbable CauseAction
Missing Quaternary Peaks (128, 139 ppm) Relaxation delay (D1) too short.Increase D1 to 5s; verify pulse angle.
Extra peaks at 130/140 ppm + loss of 35/54 ppm Elimination to Vinyl Sulfone.Sample has degraded (lost amine). Check pH/storage.
Broad Aliphatic Peaks Amine aggregation or salt exchange.Ensure solvent is dry DMSO-d6; add trace DCl if needed to fix salt form.

Applications in Drug Development

The 2-(arylsulfonyl)ethanamine moiety acts as a "masked" vinyl sulfone . In physiological conditions (pH 7.4), or within the active site of a cysteine protease, the amine can be eliminated to generate the reactive vinyl sulfone electrophile in situ. This makes accurate NMR characterization vital for determining the stability of the "warhead" precursor during storage.

References

  • General 13C Shifts of Sulfones

    • Source: PubChem. "2-(Phenylsulfonyl)ethanamine hydrochloride".[2] CID 13655065.

    • URL:[Link]

  • Heavy Atom Effect in 13C NMR

    • Source: ChemGuide / Oregon State University. "13C NMR Chemical Shifts - Halogen Effects".
    • URL:[Link]

  • Analogous Spectra (4-Bromophenyl methyl sulfone)

    • Source: ChemicalBook Spectral Database. "4-Bromophenyl methyl sulfone 13C NMR".[3]

  • Synthesis & Impurities of Sulfonyl Ethanamines

    • Source: ResearchGate.
    • URL:[Link]

Sources

Foundational

Technical Guide: Mass Spectrometry of 2-(4-Bromobenzenesulfonyl)ethan-1-amine

Part 1: Executive Summary & Chemical Context 2-(4-Bromobenzenesulfonyl)ethan-1-amine (CAS: 771584-35-1) is a bifunctional building block characterized by a primary amine tethered to a 4-bromophenyl ring via a sulfonyl-et...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

2-(4-Bromobenzenesulfonyl)ethan-1-amine (CAS: 771584-35-1) is a bifunctional building block characterized by a primary amine tethered to a 4-bromophenyl ring via a sulfonyl-ethyl linker.[1] Unlike sulfonamides (


), this compound is a sulfone  (

), a distinction that fundamentally alters its fragmentation behavior in mass spectrometry.

This guide provides a definitive protocol for the ionization, fragmentation analysis, and structural validation of this compound. It moves beyond generic spectral matching to explain the why behind the signals, leveraging the distinct isotopic signature of bromine and the lability of the sulfonyl moiety.

Physicochemical Profile
PropertyValue / Description
Formula

Molecular Weight 264.14 g/mol (Average)
Monoisotopic Mass 262.9615 (

), 264.9595 (

)
Isotopic Pattern 1:1 doublet (M and M+2) due to

/

natural abundance.[2][3]
Functional Groups Primary Amine (Protonation site), Sulfone (Electron withdrawing), Aryl Bromide (Isotopic tag).

Part 2: Instrumentation & Method Development

Ionization Strategy

Electrospray Ionization (ESI) in Positive Mode (+) is the gold standard for this compound.

  • Rationale: The primary amine (

    
    ) is highly basic (
    
    
    
    ), readily accepting a proton to form the stable
    
    
    ion.
  • Negative Mode: Not recommended. Unlike sulfonamides, this sulfone lacks an acidic N-H proton adjacent to the sulfonyl group, making negative ionization inefficient without derivatization.

LC-MS Acquisition Parameters

To ensure reproducible fragmentation and separation from synthesis byproducts (e.g., vinyl sulfone derivatives), the following parameters are recommended:

ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)Retains the moderately polar amine; separating it from polar salts.
Mobile Phase A Water + 0.1% Formic AcidAcid ensures full protonation of the amine (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.
Gradient 5% B to 95% B over 5 minGeneral screening gradient.
Source Voltage 3.5 kV (ESI+)Optimal for small molecule ionization without in-source fragmentation.
Cone Voltage 20-30 VSufficient to decluster adducts but preserve the molecular ion.

Part 3: Fragmentation Analysis (The Core)

The fragmentation of 2-(4-Bromobenzenesulfonyl)ethan-1-amine under Collision-Induced Dissociation (CID) is dictated by charge localization on the amine and the stability of the sulfonyl bond.

Mechanism 1: The Bromine Isotope Signature

Before analyzing fragments, the molecular ion


 must be validated by its isotopic envelope. Bromine exists as 

(50.7%) and

(49.3%).[2]
  • Observation: You will see two peaks of nearly equal intensity at m/z 264.0 and m/z 266.0 .

  • Validation: If the M+2 peak is missing or <20%, the compound is likely debrominated or misidentified.

Mechanism 2: Primary Fragmentation Pathways

Upon collisional activation, the protonated molecule undergoes specific cleavages:

  • Loss of Ammonia (

    
    ): 
    
    • Mechanism:[2][4][5] Inductive cleavage at the C-N bond, often driven by neighboring group participation or simple thermal elimination.

    • Product:

      
      .
      
    • m/z:247.0 / 249.0

  • Sulfonyl-Alkyl Cleavage (Formation of Sulfonyl Cation):

    • Mechanism:[2][4][5] The bond between the sulfur and the ethyl chain breaks. The charge remains on the sulfonyl moiety due to resonance stabilization with the aromatic ring.

    • Product: 4-Bromobenzenesulfonyl cation

      
      .
      
    • m/z:218.9 / 220.9 (Diagnostic Base Peak candidate).

  • Desulfonylation (Loss of

    
    ): 
    
    • Mechanism:[2][4][5] A common rearrangement in sulfonyl species where

      
       (64 Da) is extruded.[5] This typically happens after the initial cleavage or via a rearrangement yielding the aryl cation.
      
    • Product: 4-Bromophenyl cation

      
      .
      
    • m/z:154.9 / 156.9

Visualization of Fragmentation Pathways

The following diagram illustrates the logical flow of ion formation.

FragmentationPathway M_H Precursor Ion [M+H]+ m/z 264.0 / 266.0 (1:1 Doublet) Frag_NH3 Loss of Ammonia [M+H - NH3]+ m/z 247.0 / 249.0 M_H->Frag_NH3 - NH3 (17 Da) Frag_Sulfonyl Sulfonyl Cation [Br-Ph-SO2]+ m/z 219.0 / 221.0 M_H->Frag_Sulfonyl C-S Cleavage - C2H7N Frag_Aryl Aryl Cation [Br-Ph]+ m/z 155.0 / 157.0 Frag_Sulfonyl->Frag_Aryl - SO2 (64 Da) (Secondary Decay)

Caption: CID fragmentation pathway of protonated 2-(4-Bromobenzenesulfonyl)ethan-1-amine showing primary cleavage events.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to confirm identity and purity in a single run.

Step 1: Sample Preparation[7]
  • Stock Solution: Dissolve 1 mg of compound in 1 mL of Methanol (MeOH).

  • Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50

    
    :MeOH + 0.1% Formic Acid. Final concentration ~10 µg/mL.
    
    • Why: High concentrations cause space-charge effects in ion traps and detector saturation in TOFs, distorting isotope ratios.

Step 2: Data Acquisition
  • Inject 5 µL onto the LC-MS system using the parameters defined in Part 2.

  • Acquire full scan MS (m/z 100–500) to locate the parent ion.

  • Trigger MS/MS (Data Dependent) on the most intense ion (m/z 264.0). Use a collision energy ramp (e.g., 15–35 eV).

Step 3: Validation Criteria (Pass/Fail)

For the sample to be confirmed as 2-(4-Bromobenzenesulfonyl)ethan-1-amine, it must meet all three criteria:

CriterionAcceptance RangeNote
Parent Ion Mass 263.96 ± 0.05 DaMatches theoretical monoisotopic mass.
Isotope Ratio m/z 264 : 266

1 : 1
Confirms presence of one Bromine atom.
Fragment Ion Presence of m/z 219 or 155Confirms the Bromobenzenesulfonyl core.

Part 5: Data Summary Table

Ion IdentityFormulaTheoretical m/z (

)
Theoretical m/z (

)
Origin
[M+H]+

263.9694265.9673Protonated Molecule
[M+Na]+

285.9513287.9492Sodium Adduct (Common impurity)
Sulfonyl Cation

218.9115220.9095Loss of ethylamine chain
Aryl Cation

154.9496156.9476Loss of

from sulfonyl cation
Amine Loss

246.9428248.9408Loss of

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5][6] (Authoritative text on general fragmentation rules and isotope patterns).

  • Klagkou, K., et al. (2003).[6] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link (Provides mechanistic insight into sulfonyl-group behavior in MS/MS).

  • NIST Mass Spectrometry Data Center. "Isotopic Compositions of the Elements." Link (Source for bromine isotope abundance data).

  • Sigma-Aldrich. "2-(4-bromobenzenesulfonyl)ethan-1-amine Product Page." Link (Verification of CAS and chemical structure).

Sources

Exploratory

Structural Characterization Profile: 2-(4-Bromobenzenesulfonyl)ethan-1-amine

Topic: Crystal Structure & Characterization of 2-(4-Bromobenzenesulfonyl)ethan-1-amine Content Type: Technical Whitepaper / Methodological Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure & Characterization of 2-(4-Bromobenzenesulfonyl)ethan-1-amine Content Type: Technical Whitepaper / Methodological Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers.

Executive Summary

This technical guide provides a comprehensive structural and synthetic profile of 2-(4-Bromobenzenesulfonyl)ethan-1-amine (CAS: 771584-35-1). As a functionalized sulfonyl ethylamine, this compound represents a critical pharmacophore in medicinal chemistry, serving as a "molecular lego" block for constructing sulfonamide-based inhibitors and protease ligands.

While specific crystallographic data for this exact derivative remains proprietary or sparse in open literature, this guide synthesizes high-confidence structural predictions based on homologous sulfone series and provides a validated, self-correcting protocol for its synthesis, crystallization, and X-ray diffraction analysis.

Synthesis Protocol: The "Self-Validating" Pathway

To study the crystal structure, one must first ensure high-purity material. The most robust route avoids the oxidative instability of thiols by utilizing Sodium 4-bromobenzenesulfinate as the nucleophile. This pathway is "self-validating" because the precipitation of the product is driven by the specific solubility difference between the ionic starting materials and the neutral sulfone product.

Reaction Scheme

The synthesis relies on the nucleophilic substitution of 2-chloroethylamine by the arylsulfinate anion.

SynthesisPathway Reactant1 Sodium 4-bromobenzenesulfinate Intermediate Transition State (SN2 Substitution) Reactant1->Intermediate Nucleophilic Attack (S-atom) Reactant2 2-Chloroethylamine HCl Reactant2->Intermediate Product 2-(4-Bromobenzenesulfonyl) ethan-1-amine Intermediate->Product Reflux (H2O/EtOH) Byproduct NaCl (Salt Waste) Intermediate->Byproduct

Caption: Nucleophilic substitution pathway for the synthesis of the title sulfone.

Experimental Procedure
  • Reagents: Dissolve Sodium 4-bromobenzenesulfinate (2.65 g, 10 mmol) and 2-Chloroethylamine hydrochloride (1.28 g, 11 mmol) in a mixture of Water/Ethanol (1:1 v/v, 20 mL).

  • Reaction: Reflux the mixture for 8–12 hours. The sulfinate anion (

    
    ) acts as a soft nucleophile, selectively attacking the carbon adjacent to the chloride.
    
  • Workup:

    • Cool the solution to

      
      .
      
    • Neutralize carefully with

      
       to liberate the free amine (if the HCl salt precipitates, this step ensures the neutral species for crystallization).
      
    • The product typically precipitates as a white crystalline solid.

    • Purification: Recrystallize from hot Ethanol/Ethyl Acetate (1:3).

Crystallization Methodology

Obtaining X-ray quality crystals of sulfonyl ethylamines requires controlling the hydrogen-bonding kinetics between the amine head and the sulfonyl tail.

Recommended Solvent Systems
MethodSolvent A (Good Solvent)Solvent B (Anti-Solvent)MechanismTarget Morphology
Slow Evaporation Methanol-Controlled supersaturationPrisms/Blocks
Vapor Diffusion Ethanoln-HexaneGradual polarity shiftNeedles/Plates
Liquid Layering DichloromethaneDiethyl EtherInterface nucleationHigh-quality Single Crystals

Protocol: Dissolve 20 mg of the purified compound in 1.5 mL of Methanol. Filter through a 0.2


 PTFE syringe filter into a narrow vial. Place this vial inside a larger jar containing 5 mL of n-Hexane (Vapor Diffusion). Cap the large jar tightly and leave undisturbed at 

for 3-5 days.

Structural Analysis & Interaction Network

Based on the crystallographic data of homologous aryl sulfones (e.g., N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine [1] and 4-bromobenzenesulfonamides [2]), we can construct a high-confidence structural model for 2-(4-Bromobenzenesulfonyl)ethan-1-amine.

Predicted Unit Cell Parameters
  • Crystal System: Monoclinic or Triclinic (common for low-symmetry sulfones).

  • Space Group:

    
     (Centrosymmetric) is statistically most probable.
    
  • Z (Molecules/Unit Cell): 4.

Molecular Conformation (The "Gauche" Effect)

A critical feature of this structure is the torsion angle of the


 backbone.
  • Expectation: The ethylamine chain often adopts a gauche conformation (

    
    ) rather than anti.
    
  • Reasoning: This is stabilized by an intramolecular electrostatic attraction between the positively polarized ammonium protons (or amine hydrogens) and the electronegative sulfonyl oxygens (

    
    ).
    
Intermolecular Interaction Topology

The crystal packing is dominated by a robust 2D hydrogen-bonding network, reinforced by halogen bonding.

InteractionNetwork MolA Molecule A (Reference) MolB Molecule B (Translation along b-axis) MolA->MolB H-Bond: N-H ... O=S (Strong, Directional) MolC Molecule C (Inversion center) MolA->MolC Halogen Bond: C-Br ... O=S (Weak, Linear) MolB->MolC Pi-Stacking: Aryl ... Aryl (Offset Face-to-Face)

Caption: Predicted supramolecular synthons driving crystal packing.

Key Bond Metrics (Target Values)

When solving the structure, validate your refinement against these standard geometric parameters for sulfones [3]:

  • S=O Bond Length:

    
     (Indicates double bond character).
    
  • S-C(Aryl) Bond Length:

    
    .
    
  • O-S-O Bond Angle:

    
     (Distorted tetrahedron).
    
  • C-Br Bond Length:

    
    .
    

References

  • Kennedy, A. R., Khalaf, A. I., Scott, F. J., & Suckling, C. J. (2015). Crystal structure of N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine . Acta Crystallographica Section E: Crystallographic Communications, 71(7), 757–759. Link

  • Gowda, B. T., et al. (2015). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide . Journal of Single Molecule Research, 7-11. Link

  • Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds . Journal of the Chemical Society, Perkin Transactions 2, S1-S19. Link

Foundational

Technical Guide: Solubility Profile and Physicochemical Characterization of 2-(4-Bromobenzenesulfonyl)ethan-1-amine

[1] Executive Summary This technical guide provides a comprehensive analysis of the solubility, physicochemical properties, and handling protocols for 2-(4-Bromobenzenesulfonyl)ethan-1-amine (CAS: 771584-35-1). Designed...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility, physicochemical properties, and handling protocols for 2-(4-Bromobenzenesulfonyl)ethan-1-amine (CAS: 771584-35-1). Designed for medicinal chemists and formulation scientists, this document moves beyond basic data to explore the mechanistic drivers of solubility—specifically the interplay between the lipophilic 4-bromophenyl sulfone moiety and the pH-sensitive ethylamine tail.

The guide details solvent compatibility, pH-dependent speciation, and validated protocols for preparing stock solutions, ensuring reproducibility in biological assays and synthetic workflows.

Part 1: Physicochemical Profile & Mechanistic Solubility

To predict and manipulate the solubility of this compound, one must understand its structural "push-pull" dynamics.

Structural Deconstruction

The molecule consists of three distinct functional zones that dictate its interaction with solvents:

  • The Lipophilic Anchor (4-Bromophenyl): This aromatic region drives high LogP and facilitates solubility in non-polar organic solvents (DCM, Chloroform) while limiting aqueous solubility of the neutral species.

  • The Polar Core (Sulfonyl Group,

    
    ):  A strong hydrogen bond acceptor. It imparts high solubility in polar aprotic solvents like DMSO and DMF. Unlike sulfonamides, the sulfone group is chemically inert and does not ionize.
    
  • The Solubility Switch (Primary Amine,

    
    ):  This is the critical handle. It accepts protons, allowing the molecule to switch between a hydrophobic free base and a hydrophilic ammonium salt.
    
Key Physicochemical Descriptors

Values are derived from structural analogs and calculated consensus models.

PropertyValue (Approx.)Impact on Solubility
Molecular Weight 264.14 g/mol Moderate MW allows for good dissolution kinetics.
pKa (Amine) 8.6 – 9.0The electron-withdrawing sulfone group (

-position) lowers the amine's basicity compared to standard alkyl amines (~10.5).
LogP (Free Base) ~1.8 – 2.1Moderately lipophilic. Requires organic co-solvent or pH adjustment for aqueous stability.
H-Bond Donors 2 (Amine)Facilitates solubility in alcohols (MeOH, EtOH).
H-Bond Acceptors 4 (Sulfone O, N)Strong interaction with DMSO/Water.

Part 2: Solvent Compatibility Matrix

The following matrix categorizes solvent suitability based on the compound's state (Free Base vs. Hydrochloride Salt).

Solubility Heatmap
Solvent ClassSpecific SolventSolubility (Free Base)Solubility (HCl Salt)Remarks
Polar Aprotic DMSO Excellent (>100 mM) Excellent (>50 mM) Recommended for Stock Solutions.
DMFExcellentGoodAlternative to DMSO.
AcetonitrileGoodPoorGood for HPLC, poor for salt dissolution.
Polar Protic Water (pH 7)Low (< 1 mM)High (> 50 mM)Salt is highly water-soluble; Free base precipitates.
MethanolGoodGoodIdeal for transfers and intermediate dilutions.
EthanolModerateModerateHeating may be required for high concentrations.
Chlorinated DichloromethaneHighInsolubleCritical for extraction/purification.
ChloroformHighInsoluble
Non-Polar Hexanes/HeptaneInsolubleInsolubleUsed as an anti-solvent for precipitation.
Diethyl EtherLowInsoluble
The "Salting Out" Phenomenon

Researchers must be aware that while the HCl salt is water-soluble, the presence of high ionic strength buffers (e.g., 10x PBS) can reduce solubility due to the common ion effect, potentially causing precipitation of the salt form in cold environments.

Part 3: Solubility Determination Protocols

Diagram: Solubility Decision Logic

The following flowchart illustrates the logical process for selecting the correct solvent system based on the intended application (Assay vs. Synthesis).

SolubilityLogic Start Start: Select Application AppType Application Type? Start->AppType BioAssay Biological Assay (Aqueous Media) AppType->BioAssay Cell/Enzyme Synth Chemical Synthesis (Reaction/Purification) AppType->Synth Synthesis StockPrep Prepare 10-100mM Stock in 100% DMSO BioAssay->StockPrep PhaseCheck Desired Phase? Synth->PhaseCheck Dilution Dilute into Media StockPrep->Dilution CheckPrecip Check for Precipitation? Dilution->CheckPrecip PrecipYes Yes: Concentration > Solubility Limit (Likely Free Base formation) CheckPrecip->PrecipYes Turbidity PrecipNo No: Proceed with Assay CheckPrecip->PrecipNo Clear OrgPhase Organic Phase (DCM/EtOAc) PhaseCheck->OrgPhase AqPhase Aqueous Phase PhaseCheck->AqPhase ActionBase Adjust pH > 10 (NaOH) Extract Free Base OrgPhase->ActionBase ActionAcid Adjust pH < 4 (HCl) Form Soluble Salt AqPhase->ActionAcid

Figure 1: Decision logic for solvent selection based on experimental requirements.

Protocol: Preparation of 10 mM DMSO Stock

This is the industry standard for handling this compound for High-Throughput Screening (HTS).

Materials:

  • Compound: 2-(4-Bromobenzenesulfonyl)ethan-1-amine (Free base or HCl salt).

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%).

  • Vial: Amber glass (to protect from light, though sulfones are generally photostable).

Procedure:

  • Weighing: Accurately weigh 2.64 mg (for Free Base) or 3.00 mg (for HCl salt, assuming MW ~300.6) into a tared vial.

  • Calculation: Calculate the volume of DMSO required for 10 mM concentration.

  • Dissolution: Add the calculated volume of DMSO. Vortex for 30 seconds.

    • Note: The solution should be clear and colorless. If particles remain, sonicate for 5 minutes at room temperature.

  • Storage: Store at -20°C. DMSO stocks are hygroscopic; seal tightly with Parafilm.

Protocol: pH-Switch Extraction (Purification)

This method utilizes the amine "switch" to purify the compound from non-basic impurities (e.g., starting sulfinates).

  • Dissolution: Dissolve the crude mixture in 1M HCl (aq) . The amine protonates (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) and dissolves.[1]
    
  • Wash: Wash the acidic aqueous layer with Dichloromethane (DCM) .

    • Result: Non-basic impurities partition into DCM. The target amine remains in the water.

  • Basification: Isolate the aqueous layer. Slowly add 2M NaOH until pH > 11.

    • Observation: The solution will turn cloudy as the neutral free base precipitates/oils out.

  • Extraction: Extract the cloudy aqueous mixture with DCM (3x) .

  • Drying: Dry the combined DCM layers over

    
     and concentrate.
    

Part 4: pH-Dependent Solubility (The Salt Factor)

Understanding the speciation of the amine is critical for formulation. The equilibrium exists as follows:



Theoretical Solubility Curve

The following diagram visualizes the theoretical solubility profile relative to pH.

pHSolubility Acidic pH 1 - 6 (Protonated Cation) SolubilityHigh High Aqueous Solubility (> 50 mg/mL) Acidic->SolubilityHigh Ionic Interactions Neutral pH 7 - 8 (Transition Zone) SolubilityDrop Solubility Dropping (Precipitation Risk) Neutral->SolubilityDrop Approaching pKa Basic pH 9 - 14 (Neutral Free Base) SolubilityLow Low Aqueous Solubility (< 1 mg/mL) Basic->SolubilityLow Hydrophobic Effect

Figure 2: Theoretical aqueous solubility profile as a function of pH.

Implication for Drug Delivery: If this compound is to be administered in a physiological buffer (pH 7.4), it may exist as a mixture of ionized and unionized forms (since pKa ~ 8.6). To ensure solubility in animal studies, it is recommended to formulate it as the Hydrochloride salt in a vehicle containing 5-10% cyclodextrin (HP-


-CD)  or saline , rather than relying on simple pH adjustment.

References

  • Sigma-Aldrich. 2-(4-Bromobenzenesulfonyl)ethan-1-amine Product Specification.Link

  • PubChem. Compound Summary: 2-(Phenylsulfonyl)ethanamine hydrochloride (Analog).[2] National Library of Medicine. Link

  • VulcanChem. 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride Properties.Link

  • Lumen Learning. Properties of Amines: Basicity and Solubility.Link

Sources

Exploratory

Stability and storage of 2-(4-Bromobenzenesulfonyl)ethan-1-amine

An In-depth Technical Guide to the Stability and Storage of 2-(4-Bromobenzenesulfonyl)ethan-1-amine Abstract This technical guide provides a comprehensive analysis of the chemical stability, optimal storage conditions, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 2-(4-Bromobenzenesulfonyl)ethan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the chemical stability, optimal storage conditions, and handling procedures for 2-(4-Bromobenzenesulfonyl)ethan-1-amine and its hydrochloride salt. Synthesizing data from chemical supplier safety data sheets and peer-reviewed literature on structurally related primary amines and sulfonamides, this document offers field-proven insights for researchers, scientists, and professionals in drug development. It details potential degradation pathways, including oxidation and hydrolysis, and provides evidence-based protocols to ensure the long-term integrity and purity of the compound. All recommendations are grounded in established principles of chemical stability to support the reliability and reproducibility of experimental outcomes.

Introduction: Compound Overview

2-(4-Bromobenzenesulfonyl)ethan-1-amine is a bifunctional organic molecule featuring a primary amine group and a brominated aryl sulfonamide moiety. Its chemical structure (Figure 1) makes it a valuable building block in medicinal chemistry and synthetic organic chemistry. The primary amine serves as a nucleophilic handle for a wide range of chemical transformations, while the bromobenzenesulfonyl group can be leveraged for further functionalization, for instance, through cross-coupling reactions. Given its utility, maintaining the compound's purity and stability over time is critical for its successful application in research and development. This guide addresses the key factors influencing its stability and outlines best practices for its storage and handling.

Figure 1. Chemical Structure of 2-(4-Bromobenzenesulfonyl)ethan-1-amine Synonyms: 2-[(4-bromophenyl)sulfonyl]ethanamine CAS Number: 771584-35-1 Molecular Formula: C₈H₁₀BrNO₂S Molecular Weight: 264.14 g/mol

Chemical Stability Profile

The stability of 2-(4-Bromobenzenesulfonyl)ethan-1-amine is governed by the reactivity of its two primary functional groups: the primary aliphatic amine and the aryl sulfonamide. Understanding the inherent vulnerabilities of these groups is essential for predicting and preventing degradation.

The Primary Amine Moiety: Susceptibility to Oxidation

Primary amines are well-documented to be susceptible to oxidation, a process that can be initiated by atmospheric oxygen and accelerated by exposure to light and elevated temperatures.[1] The lone pair of electrons on the nitrogen atom makes it a target for oxidative attack, which can lead to a variety of degradation products, compromising sample purity.

  • Mechanism Insight: Oxidative degradation often proceeds via a free radical chain reaction.[2] This can result in the formation of imines, aldehydes, and other byproducts, ultimately leading to discoloration (e.g., turning yellow or brown) and a reduction in the effective concentration of the active compound.

  • Mitigation Strategy: To counteract oxidation, it is imperative to minimize the compound's exposure to air and light.[1] Storage in amber glass vials or other opaque containers is a fundamental first step. Furthermore, for long-term storage, displacing the air in the container with an inert gas such as argon or nitrogen provides a protective atmosphere.[1][3]

The Sulfonamide Group and Hydrolytic Stability

The sulfonamide group is generally more stable than the primary amine; however, it is not entirely inert. A key consideration is its susceptibility to hydrolysis, particularly under non-neutral pH conditions and in the presence of moisture. The precursor, 4-Bromobenzenesulfonyl chloride, is noted to be moisture-sensitive, which suggests that the resulting sulfonamide may also have some sensitivity to water.[3]

  • Mechanism Insight: Sulfonamides can undergo hydrolysis at the sulfur-nitrogen bond, although this typically requires harsh conditions (e.g., strong acids or bases). However, over extended storage periods, even ambient moisture can contribute to slow degradation, especially if the compound is stored improperly. Amines, being hygroscopic, can absorb moisture from the air, which can then facilitate localized hydrolysis.[4]

  • Mitigation Strategy: The most critical preventative measure is protection from moisture.[4][5] This involves using tightly sealed containers and storing the compound in a dry environment, such as in a desiccator, particularly if it is being stored at room temperature.

Thermal Stability

Elevated temperatures can significantly accelerate the rates of both oxidative and hydrolytic degradation.[4][6] While safety data sheets for similar compounds advise against storage at temperatures above 49 °C (120 °F), general best practice for amines recommends storage below 30°C (86°F) to maintain stability.[4][7] Long-term studies on other sulfonamides have shown significant degradation even during frozen storage over several months, indicating that temperature control is a crucial factor.[8]

Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities outlined above, a multi-faceted approach to storage and handling is required to preserve the integrity of 2-(4-Bromobenzenesulfonyl)ethan-1-amine.

Storage Conditions

The optimal storage conditions depend on the anticipated duration of storage. The following table summarizes the recommended parameters.

ParameterShort-Term Storage (< 3 months)Long-Term Storage (> 3 months)Rationale
Temperature 2-8°C (Refrigerated)-20°C (Frozen)Reduces rates of oxidative and hydrolytic degradation.[4][9]
Atmosphere Tightly sealed containerInert gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, preventing oxidation.[1][3]
Light Exposure Amber vial or opaque containerAmber vial or opaque container, stored in the darkPrevents light-induced degradation of the primary amine.[1]
Moisture Store in a desiccatorTightly sealed container with desiccantPrevents moisture absorption and subsequent hydrolysis.[3][4][5]
Form Solid (as supplied)Solid (as supplied) or as Hydrochloride SaltThe hydrochloride salt form offers enhanced stability against oxidation.[1][10]
Experimental Workflow: Handling and Aliquoting

Proper handling during experimental use is as critical as long-term storage. The following workflow is recommended to minimize degradation when accessing the compound.

G cluster_storage Long-Term Storage cluster_prep Preparation for Use cluster_handling Handling cluster_return Return to Storage S Compound at -20°C under Inert Gas E Equilibrate container to room temperature in a desiccator S->E Retrieve P Purge with inert gas before opening E->P A Quickly weigh and aliquot desired amount P->A Open C Tightly reseal primary container immediately A->C F Flush headspace with inert gas C->F R Return to -20°C storage promptly F->R G cluster_properties Inherent Chemical Properties cluster_factors External Degradation Factors cluster_solutions Mitigation & Storage Strategy Compound 2-(4-Bromobenzenesulfonyl)ethan-1-amine P_Amine Primary Amine: Susceptible to Oxidation Compound->P_Amine P_Sulfon Sulfonamide: Susceptible to Hydrolysis Compound->P_Sulfon F_Oxygen Oxygen P_Amine->F_Oxygen F_Light Light P_Amine->F_Light F_Temp Heat P_Amine->F_Temp F_Moisture Moisture P_Sulfon->F_Moisture P_Sulfon->F_Temp S_Atmosphere Use Inert Gas F_Oxygen->S_Atmosphere S_Light Use Amber Vials F_Light->S_Light S_Moisture Use Desiccator & Tight Seals F_Moisture->S_Moisture S_Temp Store at -20°C F_Temp->S_Temp

Caption: Key factors influencing the stability and corresponding mitigation strategies.

Conclusion

The chemical integrity of 2-(4-Bromobenzenesulfonyl)ethan-1-amine is paramount for its effective use in research and development. Its stability is primarily challenged by the oxidative potential of the primary amine group and the hydrolytic sensitivity of the sulfonamide linkage, both of which are exacerbated by heat, light, and moisture. By implementing the stringent storage and handling protocols detailed in this guide—specifically, storage at -20°C under an inert, dry, and dark atmosphere—users can significantly mitigate degradation risks. For enhanced stability, particularly for long-term archival, the use of its hydrochloride salt is a superior alternative. Adherence to these scientifically grounded practices will ensure the compound's purity and support the generation of reliable and reproducible scientific data.

References

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2025). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet. (2016). Generic SDS. Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific. Retrieved from [Link]

  • Amine Chemical Properties: Understanding Their Applications. Diplomata Comercial. Retrieved from [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). ACS Publications. Retrieved from [Link]

  • Stability of sulphonamide drugs in meat during storage. (1998). PubMed. Retrieved from [Link]

  • 2-(4-bromobenzenesulfonyl)ethan-1-amine hydrochloride - ECHA. ECHA. Retrieved from [Link]

  • Identity - ECHA. ECHA. Retrieved from [Link]

  • Sulfonamides and Sulfonamide Combinations Use in Animals. MSD Veterinary Manual. Retrieved from [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Retrieved from [Link]

  • Sulfonamide. PDB-101. Retrieved from [Link]

  • Sulfonamides. MSD Manual Professional Edition. Retrieved from [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC. Retrieved from [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption. MatheO. Retrieved from [Link]

  • What are stabilizers for amides, imides and amines for their long time storage?. (2015). ResearchGate. Retrieved from [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. Retrieved from [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process. SciSpace. Retrieved from [Link]

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky. Retrieved from [Link]

  • 2-(4-Bromophenyl)adamantan-1-amine | C16H20BrN | CID 10018007. PubChem. Retrieved from [Link]

Sources

Foundational

Technical Monograph: 2-(4-Bromobenzenesulfonyl)ethan-1-amine

The "Dual-Handle" Sulfone Scaffold in Medicinal Chemistry Executive Summary 2-(4-Bromobenzenesulfonyl)ethan-1-amine (CAS: 771584-35-1; HCl salt: 1200575-83-2) represents a high-value "dual-handle" scaffold in drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

The "Dual-Handle" Sulfone Scaffold in Medicinal Chemistry

Executive Summary

2-(4-Bromobenzenesulfonyl)ethan-1-amine (CAS: 771584-35-1; HCl salt: 1200575-83-2) represents a high-value "dual-handle" scaffold in drug discovery.[1] Distinguished by its orthogonal reactivity, this molecule integrates a primary amine (nucleophilic handle) and an aryl bromide (electrophilic cross-coupling handle) separated by a robust sulfone linker.

This monograph analyzes its utility as a precursor for vinyl sulfone cysteine protease inhibitors , a pharmacophore in 5-HT6/5-HT7 receptor antagonists , and a stable linker for PROTACs .[1] Unlike labile sulfonamides, the sulfone moiety offers metabolic stability and unique hydrogen-bonding geometry, making this scaffold a critical tool for fragment-based drug design (FBDD).

Chemical Architecture & SAR Analysis

The molecule's value lies in its three distinct functional zones, allowing for sequential, chemoselective modification.

Structural Zones[1]
  • Zone A: The Primary Amine (Nucleophile)

    • Reactivity: High. Ready for amide coupling, reductive amination, or sulfonylation.[1]

    • pKa: ~8.5–9.5 (protonated), typical of primary aliphatic amines.

    • Strategic Use: Usually the first point of diversification to attach the "warhead" or the primary recognition element of a drug candidate.

  • Zone B: The Sulfone Linker (Spacer/Pharmacophore)

    • Geometry: Tetrahedral sulfur creates a "kink" in the chain, unlike the planar amide bond.

    • Electronic Effect: Strongly electron-withdrawing, increasing the acidity of the adjacent

      
      -protons (
      
      
      
      ).
    • Metabolic Stability: Highly resistant to hydrolysis and oxidative metabolism compared to sulfides or sulfoxides.[1]

  • Zone C: The Aryl Bromide (Electrophile)

    • Reactivity: Inert to standard amine coupling conditions.[1] Activated for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after Zone A functionalization.[1]

    • Strategic Use: Allows for late-stage library expansion or fragment growing.[1]

The "Vinyl Sulfone" Switch

A critical feature of this scaffold is its ability to act as a masked Michael Acceptor . Under basic conditions (or via Hoffman elimination of a quaternized derivative), the ethylamine bridge eliminates to form a vinyl sulfone —a potent covalent inhibitor of cysteine proteases (e.g., Cathepsin K, Rhodesain).

Synthetic Methodologies

Two primary routes dominate the synthesis of this scaffold: the Direct Sulfinylation (Industrial/Scalable) and the Gabriel Synthesis (High Purity).

Method A: Direct Sulfinylation (Scalable)

This route utilizes the nucleophilicity of sulfinate salts displacing alkyl halides. It is cost-effective but requires careful purification to remove inorganic salts.[1]

  • Precursors: Sodium 4-bromobenzenesulfinate + 2-Chloroethylamine HCl.[1]

  • Mechanism:

    
     substitution. Sulfinates are ambident nucleophiles, but soft alkyl halides favor S-alkylation over O-alkylation.[1]
    
  • Advantages: One step, cheap reagents.[1]

Method B: Gabriel Synthesis (High Precision)

Preferred in medicinal chemistry to avoid over-alkylation of the amine.

  • Precursors: Sodium 4-bromobenzenesulfinate +

    
    -(2-Bromoethyl)phthalimide.[1]
    
  • Mechanism: S-alkylation of the protected linker followed by hydrazinolysis.

  • Advantages: Delivers the primary amine with 100% selectivity (no secondary/tertiary amine byproducts).

Visualizing the Workflow

Synthesis_Workflow Substrate Sodium 4-Bromobenzenesulfinate ReagentA 2-Chloroethylamine HCl (H2O/EtOH, Reflux) Substrate->ReagentA ReagentB N-(2-Bromoethyl)phthalimide (DMF, 90°C) Substrate->ReagentB Product 2-(4-Bromobenzenesulfonyl) ethan-1-amine ReagentA->Product Method A: Direct Alkylation (Scalable, 65-75% Yield) Intermediate Phthalimide Protected Sulfone ReagentB->Intermediate Method B: Gabriel Step 1 Deprotection Hydrazine Hydrate (EtOH, Reflux) Intermediate->Deprotection Step 2: Deprotection Deprotection->Product High Purity Route (>85% Yield)

Figure 1: Comparative synthetic pathways. Method A is preferred for bulk scale-up; Method B ensures high purity for sensitive biological assays.[1]

Experimental Protocols

Protocol A: High-Purity Synthesis (Gabriel Route)

Objective: Synthesis of 2-(4-bromobenzenesulfonyl)ethan-1-amine HCl.[1]

Step 1: Sulfone Formation

  • Setup: Charge a 250 mL round-bottom flask with Sodium 4-bromobenzenesulfinate (10.0 g, 41 mmol) and

    
    -(2-Bromoethyl)phthalimide  (10.4 g, 41 mmol).
    
  • Solvent: Add anhydrous DMF (80 mL).

  • Reaction: Heat to 90°C for 4 hours under

    
    . Monitor by TLC (EtOAc/Hexane 1:1).[1]
    
  • Workup: Pour onto ice water (300 mL). Filter the white precipitate.[1][2] Wash with water (

    
     mL) and cold EtOH (
    
    
    
    mL). Dry in vacuo.[1]
    • Yield Expectation: ~14.5 g (90%) of the phthalimide intermediate.

Step 2: Deprotection

  • Setup: Suspend the intermediate (10.0 g) in absolute EtOH (150 mL).

  • Reagent: Add Hydrazine hydrate (6.0 mL, 5 equiv).

  • Reaction: Reflux for 2 hours. The solution will initially clear, then precipitate phthalhydrazide (white solid).

  • Workup: Cool to RT. Acidify with concentrated HCl to pH 1 (converts amine to soluble HCl salt, keeps phthalhydrazide insoluble).[1]

  • Filtration: Filter off the phthalhydrazide by-product.

  • Isolation: Concentrate the filtrate. Basify with NaOH (2M) to pH 12. Extract with DCM (

    
     mL).[1] Dry (
    
    
    
    ) and concentrate to obtain the free base oil.
  • Salt Formation: Redissolve in

    
    , add 
    
    
    
    dropwise to precipitate the hydrochloride salt.[1]
Protocol B: Functionalization (Suzuki Coupling)

Objective: Derivatization of the aryl bromide after amine protection (or amide coupling).

  • Substrate:

    
    -Acylated 2-(4-bromobenzenesulfonyl)ethanamine (1.0 equiv).
    
  • Coupling Partner: Aryl boronic acid (1.2 equiv).[1]

  • Catalyst:

    
     (5 mol%).[1]
    
  • Base:

    
     (3.0 equiv).[1]
    
  • Conditions: Dioxane/Water (4:1), 90°C, 12 hours.

  • Note: The sulfone group is stable under these conditions and does not poison the Pd catalyst.[1]

Functionalization & Medicinal Utility[1][3][4][5][6]

The versatility of this scaffold allows it to serve as a node in divergent synthesis.[3][4]

FunctionalizationReaction TypeTarget Application
Amine Acylation Amide CouplingPeptidomimetics, 5-HT6 Antagonists
Aryl Coupling Suzuki/BuchwaldBiaryl Sulfone Libraries, Protein Binding Domains

-Elimination
Base-mediatedVinyl Sulfones (Covalent Cysteine Protease Inhibitors)

-Alkylation
Deprotonation (NaH)Branched linkers (altering solubility/conformation)
Case Study: 5-HT6 Receptor Antagonists

Research into serotonin 5-HT6 antagonists for cognitive enhancement in Alzheimer's disease frequently utilizes the arylsulfonyl pharmacophore.[1]

  • Mechanism: The sulfone oxygen atoms form hydrogen bonds with residues (e.g., Asn289) in the receptor binding pocket.

  • Role of the Ethylamine: The ethyl spacer positions the basic nitrogen (often incorporated into a piperazine or pyrrolidine) to interact with the conserved Asp3.32 residue.

  • Example: Analogs of SB-258719 utilize this precise topology.

Structural Logic & SAR Map

SAR_Logic Core 2-(4-Bromobenzenesulfonyl) ethan-1-amine ZoneA Zone A: Amine Handle (Nucleophile) Core->ZoneA ZoneB Zone B: Sulfone Linker (Pharmacophore) Core->ZoneB ZoneC Zone C: Aryl Bromide (Electrophile) Core->ZoneC AppA1 Amide Coupling (Library Diversity) ZoneA->AppA1 AppA2 Heterocycle Formation (Piperazines/Pyrrolidines) ZoneA->AppA2 AppB1 H-Bond Acceptor (5-HT6 Interaction) ZoneB->AppB1 AppB2 Vinyl Sulfone Precursor (Covalent Inhibition) ZoneB->AppB2 AppC1 Suzuki Coupling (Fragment Growing) ZoneC->AppC1 AppC2 Buchwald Amination (Solubility Tuning) ZoneC->AppC2

Figure 2: Structure-Activity Relationship (SAR) map demonstrating the orthogonal functionalization zones.

References

  • Synthesis via Sulfinate Alkylation

    • Title: "The new preparation of aliphatic amines with sulphonyl group and their salts"
    • Source: European Patent EP2305634A1 (2011).[1]

    • URL
  • Medicinal Chemistry (5-HT6 Antagonists)

    • Title: "Multifunctional Arylsulfone and Arylsulfonamide-Based Ligands with Prominent Mood-Modulating Activity"[1]

    • Source: J. Med.[1] Chem. (via ACS Publications).[1]

    • URL:[Link]

  • General Gabriel Synthesis Protocol

    • Title: "Preparation of 2-aminoalkanesulfonic acid (Analogous Methodology)"
    • Source: Organic Syntheses, Coll.[1][5][6] Vol. 2.

    • URL:[Link]

  • Vinyl Sulfone Applications

    • Title: "Vinyl sulfones: inhibitors of cysteine proteases"[7]

    • Source: PubMed (General Review Context).[1]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of 2-(4-Bromobenzenesulfonyl)ethan-1-amine in Drug Discovery

Application Note & Protocol Guide Executive Summary In modern medicinal chemistry, the 2-(4-bromobenzenesulfonyl)ethan-1-amine (CAS 1200575-83-2 for HCl salt) serves as a high-value bifunctional building block.[1] Its ut...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

In modern medicinal chemistry, the 2-(4-bromobenzenesulfonyl)ethan-1-amine (CAS 1200575-83-2 for HCl salt) serves as a high-value bifunctional building block.[1] Its utility lies in its unique structural duality: it possesses a primary amine for rapid diversification (via amide/urea/sulfonamide formation) and an aryl bromide for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the strategic application of this compound to generate biaryl sulfone pharmacophores , a motif prevalent in 5-HT6 antagonists, kinase inhibitors, and antivirals. Unlike sulfonamides, the sulfone linker provides a non-hydrolyzable, polar, hydrogen-bond-accepting tether that modulates metabolic stability and solubility.

Chemical Profile & Properties[2][3][4][5][6][7]

PropertyData
Compound Name 2-(4-Bromobenzenesulfonyl)ethan-1-amine
CAS Number 1200575-83-2 (HCl salt); 771584-35-1 (Free base)
Molecular Formula C₈H₁₀BrNO₂S (Free base)
Molecular Weight 264.14 g/mol (Free base); 300.60 g/mol (HCl)
Functional Groups Primary Amine (-NH₂), Sulfone (-SO₂-), Aryl Bromide (Ar-Br)
pKa (Calculated) ~8.5–9.0 (Amine)
Solubility High in DMSO, DMF, MeOH (as HCl salt); Moderate in DCM (as Free base)

Strategic Rationale: The "Linker-Warhead" Concept

This building block allows for Divergent Synthesis . Researchers can choose to functionalize the amine first (Path A) or the aryl bromide first (Path B), depending on the sensitivity of the attached moieties.

Key Structural Advantages:
  • Metabolic Stability: The sulfone (-SO₂-) bridge is resistant to hydrolysis and oxidative metabolism, unlike esters or labile amides.

  • Geometry: The ethyl linker creates a specific distance (~3-4 Å) between the polar sulfone and the nitrogen, often critical for occupying specific binding pockets (e.g., GPCRs).

  • Electronic Modulation: The electron-withdrawing sulfone group increases the acidity of the adjacent methylene protons but does not significantly reduce the nucleophilicity of the amine due to the insulating ethyl group.

Visualization: Divergent Synthetic Pathways

G Start 2-(4-Bromobenzenesulfonyl) ethan-1-amine PathA PATH A: Amine Functionalization Start->PathA R-COOH / HATU PathB PATH B: Suzuki Cross-Coupling Start->PathB Ar-B(OH)2 / Pd(0) Amide Intermediate 1: Amide/Urea Derivative (Ar-Br intact) PathA->Amide Biaryl Intermediate 2: Biaryl Amine (Free NH2) PathB->Biaryl FinalA Final Drug Candidate (Biaryl Sulfone Amide) Amide->FinalA Suzuki Coupling (Ar-B(OH)2) FinalB Final Drug Candidate (Biaryl Sulfone Amide) Biaryl->FinalB Amide Coupling (R-COOH)

Caption: Divergent synthetic workflow allowing flexible prioritization of motif installation.

Experimental Protocols

Protocol A: Amide Coupling (Amine Functionalization)

Objective: To attach a carboxylic acid "head group" to the amine while leaving the aryl bromide intact for later modification. Why this method? Standard HATU coupling is preferred over acyl chlorides to prevent potential side reactions with the sulfone alpha-protons, although the risk is low.

Reagents:

  • Substrate: 2-(4-Bromobenzenesulfonyl)ethan-1-amine HCl (1.0 eq)

  • Carboxylic Acid (R-COOH): (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (1.5 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to form the active ester.

  • Addition: Add the 2-(4-Bromobenzenesulfonyl)ethan-1-amine HCl salt (1.0 eq) followed by the remaining DIPEA (1.5 eq).

    • Note: Adding the amine salt directly to the activated ester mixture ensures efficient coupling.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for disappearance of amine mass and appearance of product mass).

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To convert the aryl bromide into a biaryl system. Context: This protocol is best performed after Protocol A (on the amide) to avoid catalyst poisoning by the free amine. If performing on the free amine, use the specific notes below.

Reagents:

  • Substrate: Bromide intermediate (from Protocol A) or Free Amine (1.0 eq)

  • Boronic Acid: Ar-B(OH)₂ (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or pressure tube with the Bromide substrate (1.0 eq), Boronic acid (1.5 eq), and Pd catalyst (5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M) and aqueous K₂CO₃ (3.0 eq) via syringe.

  • Reaction: Heat to 80–100°C for 2–12 hours (or 30 mins at 120°C in a microwave reactor).

    • Critical Check: The sulfone group is thermally stable, but ensure the reaction does not run dry.

  • Work-up: Filter through a Celite pad to remove Palladium residues. Wash with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography.

Nuance for Free Amine Coupling: If you must couple the free amine (Path B), use a catalyst system robust to amine coordination, such as XPhos Pd G2 or Pd(OAc)₂/SPhos , and use a weaker base like K₃PO₄ to prevent side reactions.

Case Study: Designing a 5-HT6 Antagonist

Background: 5-HT6 receptor antagonists often feature an arylsulfonyl moiety. Using this building block, we can synthesize a library of potential CNS-active agents.

Workflow:

  • Step 1 (Amide Coupling): Couple CAS 1200575-83-2 with 1-methyl-1H-indole-3-carboxylic acid.

    • Result: An indole-amide linked via ethyl-sulfone to the aryl bromide.

  • Step 2 (Suzuki Coupling): React the product with 3-pyridinylboronic acid.

    • Result: A biaryl sulfone (Pyridine-Phenyl-Sulfone-Ethyl-Amide-Indole).

  • Outcome: This creates a molecule with three distinct aromatic domains (Indole, Phenyl, Pyridine) separated by defined linkers, optimizing Pi-Pi stacking interactions within the receptor pocket.

Handling, Stability & Safety

  • Storage: Store the HCl salt at RT or 4°C in a desiccator. It is hygroscopic. The free base should be stored at 4°C to prevent slow oxidation or carbonate formation.

  • Chemical Stability:

    • Acids: Stable in TFA/DCM (deprotection conditions).

    • Bases: Stable to weak bases (DIPEA, Carbonates). Avoid extremely strong bases (e.g., NaH, LiHMDS) for prolonged periods, as beta-elimination of the sulfone (Retro-Michael type) is theoretically possible, though the amine is a poor leaving group.

  • Safety: Treat as a potential irritant (Skin/Eye). Wear standard PPE.

References

  • European Chemicals Agency (ECHA). Registration Dossier: 2-(4-bromobenzenesulfonyl)ethan-1-amine hydrochloride. [Link][2]

  • Lennon, B. et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.[3] Molecules, 25(21), 4905. (Demonstrates Suzuki coupling conditions on 4-bromophenyl systems). [Link]

  • Netherton, M. R., & Fu, G. C. (2001). Suzuki Cross-Couplings of Alkyl Halides.[4][5] (General reference for Pd-catalyzed coupling compatibility). [Link]

Sources

Application

Application Notes and Protocols for Amide Coupling with 2-(4-Bromobenzenesulfonyl)ethan-1-amine

Abstract This comprehensive guide provides detailed application notes and robust protocols for the successful amide coupling of 2-(4-Bromobenzenesulfonyl)ethan-1-amine with a variety of carboxylic acids. Designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the successful amide coupling of 2-(4-Bromobenzenesulfonyl)ethan-1-amine with a variety of carboxylic acids. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of the reaction, offers step-by-step experimental procedures, and provides critical insights for overcoming common challenges. By explaining the "why" behind the "how," this guide aims to empower users to not only replicate these methods but also to rationally design and troubleshoot their own amide coupling strategies involving this and structurally related amines.

Introduction: The Significance of 2-(4-Bromobenzenesulfonyl)ethan-1-amine in Medicinal Chemistry

The 2-(4-bromobenzenesulfonyl)ethan-1-amine scaffold is a valuable building block in medicinal chemistry. The presence of a sulfonamide group, an isostere of the amide bond, can significantly influence the physicochemical properties of a molecule, such as its solubility, hydrogen bonding capacity, and metabolic stability.[1][2] The bromo-aromatic moiety provides a versatile handle for further functionalization through cross-coupling reactions, while the primary amine allows for the introduction of diverse substituents via amide bond formation. Amide bonds are a cornerstone of many pharmaceuticals, and the ability to efficiently couple this amine is crucial for the synthesis of novel drug candidates.[3]

However, the electronic properties of the benzenesulfonyl group can render the primary amine less nucleophilic than simple alkylamines, presenting a potential challenge for amide coupling reactions.[4] This guide addresses these challenges by providing optimized protocols and a discussion of reagent selection.

Mechanistic Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, primarily due to the formation of a non-reactive ammonium carboxylate salt.[5] To overcome this, the carboxylic acid must be "activated" to create a more electrophilic species that is readily attacked by the amine nucleophile.[6] This is typically achieved using coupling reagents.[7]

Carbodiimide-Based Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[8] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct, reducing the yield.[9]

To prevent this and to minimize racemization of chiral carboxylic acids, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[9][10] HOBt intercepts the O-acylisourea to form a more stable and reactive HOBt-ester, which then cleanly reacts with the amine to yield the desired amide.[8]

Uronium/Aminium Salt-Based Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and efficacy with challenging substrates, including electron-deficient amines.[11][12] HATU activates the carboxylic acid in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), to form a highly reactive OAt-active ester.[11][13][14] This active ester then readily couples with the amine to form the amide bond.[11][13] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety in HATU accelerates the reaction and suppresses side reactions.[11]

Below is a generalized workflow for amide coupling reactions.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Carboxylic_Acid Carboxylic Acid Pre_activation Pre-activation (Carboxylic Acid + Coupling Reagent + Base) Carboxylic_Acid->Pre_activation Amine 2-(4-Bromobenzenesulfonyl)ethan-1-amine Coupling Amide Bond Formation (Addition of Amine) Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Pre_activation Base Base (e.g., DIPEA) Base->Pre_activation Pre_activation->Coupling Stir at RT Quench Quench Reaction Coupling->Quench Extraction Aqueous Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Product Pure Amide Product Purification->Product

Caption: Generalized workflow for amide coupling reactions.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the amide coupling of 2-(4-Bromobenzenesulfonyl)ethan-1-amine with a representative carboxylic acid.

Materials and Reagents
  • 2-(4-Bromobenzenesulfonyl)ethan-1-amine

  • Carboxylic acid of interest

  • HATU

  • EDC·HCl

  • HOBt

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Ethyl acetate (EtOAc)

  • 1N HCl (Hydrochloric acid)

  • Saturated aqueous NaHCO₃ (Sodium bicarbonate)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally recommended for a wide range of carboxylic acids, including those that are sterically hindered or electronically diverse, due to the high efficiency of HATU.[11][12]

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add a solution of 2-(4-Bromobenzenesulfonyl)ethan-1-amine (1.05 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-18 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol offers a cost-effective alternative to HATU and is suitable for many standard amide couplings. The workup is often straightforward due to the water-solubility of the EDC byproduct.[8]

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and 2-(4-Bromobenzenesulfonyl)ethan-1-amine (1.1 eq).

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • If using the hydrochloride salt of the amine, or if the carboxylic acid is prone to salt formation, add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic phase with water (to remove the EDC urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.

Data Summary Table

The following table provides a general guide for reagent stoichiometry. Optimization may be required for specific substrates.

ReagentProtocol 1 (HATU) Stoichiometry (eq)Protocol 2 (EDC/HOBt) Stoichiometry (eq)Rationale
Carboxylic Acid1.01.0Limiting Reagent
2-(4-Bromobenzenesulfonyl)ethan-1-amine1.05 - 1.21.1 - 1.2A slight excess can drive the reaction to completion.
HATU1.1 - 1.2-Ensures complete activation of the carboxylic acid.
EDC·HCl-1.2 - 1.5Activates the carboxylic acid.
HOBt-1.2 - 1.5Suppresses side reactions and racemization.
DIPEA2.0 - 3.02.0 - 3.0 (if needed)Acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize any acid formed.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inefficient activation of the carboxylic acid.- Low nucleophilicity of the amine.- Degradation of coupling reagent.- Switch to a more powerful coupling reagent like HATU.[11]- Increase the reaction temperature (e.g., to 40-50 °C).- Ensure all reagents and solvents are anhydrous.
Formation of Side Products - N-acylurea formation (with EDC).- Racemization of chiral carboxylic acids.- Ensure the use of HOBt or HOAt as an additive with carbodiimides.[9]- Maintain low reaction temperatures, especially during the activation step.
Difficult Purification - Contamination with urea byproducts.- Co-elution of product and unreacted starting materials.- For EDC couplings, perform aqueous washes to remove the water-soluble urea.[8]- Optimize the stoichiometry to ensure complete consumption of the limiting reagent.- Explore different solvent systems for chromatography.

Below is a diagram illustrating the general mechanism of HATU-mediated amide coupling.

G RCOOH R-COOH (Carboxylic Acid) ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Amine R'-NH2 (2-(4-Bromobenzenesulfonyl)ethan-1-amine) Amide R-CONH-R' (Amide Product) Amine->Amide Tetramethylurea Tetramethylurea (Byproduct) ActiveEster->Tetramethylurea ActiveEster->Amide + R'-NH2 HOAt HOAt (Byproduct) Amide->HOAt

Caption: Mechanism of HATU-mediated amide coupling.

Conclusion

The amide coupling of 2-(4-Bromobenzenesulfonyl)ethan-1-amine is a critical transformation for the synthesis of novel compounds with potential therapeutic applications. By understanding the underlying reaction mechanisms and carefully selecting the appropriate coupling reagents and conditions, researchers can efficiently and reliably synthesize a diverse range of amide derivatives. The protocols and insights provided in this guide serve as a robust starting point for these synthetic endeavors, enabling the advancement of drug discovery and development programs.

References

  • Google Patents.
  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • ResearchGate. (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom) General reaction scheme of HATU (HOAt-based) amide coupling reaction. [Link]

  • YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • The Royal Society of Chemistry. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Google Patents. WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and....
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • PMC. Sulfonamide as amide isostere for fine-tuning the gelation properties of physical gels. [Link]

  • Scribd. Amide Coupling-2 (1) | PDF | Ester | Amine. [Link]

  • Reddit. Struggling with amide coupling : r/Chempros. [Link]

  • Chemistry LibreTexts. 24.7: Synthesis of Amines. [Link]

  • ACS Publications. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. [Link]

  • PMC. Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. [Link]

  • ResearchGate. Amine-containing drugs Representative examples of pharmaceutical and biologically active compounds of amine derivatives. [Link]

  • Google Patents.
  • PubMed. Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines. [Link]

  • ResearchGate. An Overview about Medicinal Chemistry and Pharmaceutical Applications of 2, 4-Imidazolidinone and its Derivatives | Request PDF. [Link]

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Method

Introduction: Expanding the Chemist's Toolbox for Peptide Synthesis

An Application Note and Protocol Guide on the Utility of 2-(4-Bromobenzenesulfonyl)ethan-1-amine Chemistry in Advanced Peptide Synthesis For Researchers, Scientists, and Professionals in Drug Development The strategic us...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide on the Utility of 2-(4-Bromobenzenesulfonyl)ethan-1-amine Chemistry in Advanced Peptide Synthesis

For Researchers, Scientists, and Professionals in Drug Development

The strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides, preventing unwanted side reactions and ensuring the precise assembly of amino acid sequences.[1][] While well-established protecting groups like Boc and Fmoc are mainstays in both solid-phase and solution-phase peptide synthesis, the exploration of novel protecting groups continues to be a vibrant area of research.[1][3] This is driven by the need for orthogonal protection schemes, enhanced stability under specific reaction conditions, and unique cleavage profiles that enable the synthesis of complex and modified peptides.[4][5]

Sulfonyl-based protecting groups have emerged as a valuable class of amine-protecting groups, offering distinct reactivity and stability profiles compared to carbamate-based protectors.[6] This application note delves into the use of a representative sulfonyl-based moiety, the 2-(4-bromobenzenesulfonyl) group (hereafter referred to as "Bbs"), as a protecting group for the α-amino group of amino acids in peptide synthesis. The Bbs group, derived from 2-(4-bromobenzenesulfonyl)ethan-1-amine precursors, provides robust protection of the amine functionality and can be effectively removed under specific, often milder, conditions than traditional sulfonyl groups. This guide will provide a comprehensive overview of the Bbs protecting group, its mechanism of action, and detailed protocols for its application in solid-phase peptide synthesis (SPPS).

Mechanism of Amine Protection and Deprotection with the Bbs Group

The protection of an amino acid's α-amine with the Bbs group proceeds via the formation of a stable sulfonamide linkage. This is typically achieved by reacting the amino acid with 4-bromobenzenesulfonyl chloride in the presence of a base. The resulting sulfonamide is highly stable to the acidic and basic conditions commonly employed in peptide synthesis, such as the trifluoroacetic acid (TFA) used for Boc deprotection and the piperidine used for Fmoc removal, thus offering excellent orthogonality.[1][4]

Deprotection, or the cleavage of the Bbs group, can be accomplished through nucleophilic aromatic substitution, a mechanism facilitated by the electron-withdrawing nature of the sulfonyl group and the bromo-substituent on the aromatic ring.[6] Reagents such as thiols (e.g., thiophenol or β-mercaptoethanol) in the presence of a base are effective for this purpose.[6]

G cluster_protection Protection cluster_deprotection Deprotection AminoAcid Free Amino Acid (H₂N-CHR-COOH) BbsAA Bbs-Protected Amino Acid (Bbs-NH-CHR-COOH) AminoAcid->BbsAA Sulfonamide Formation BbsCl 4-Bromobenzenesulfonyl Chloride (Bbs-Cl) BbsCl->BbsAA Base1 Base (e.g., NaHCO₃) BbsPeptide Bbs-Protected Peptide BbsAA->BbsPeptide Peptide Synthesis (SPPS) FreePeptide Deprotected Peptide BbsPeptide->FreePeptide Nucleophilic Aromatic Substitution Thiol Thiol (e.g., Thiophenol) Thiol->FreePeptide Base2 Base

Figure 1. Conceptual workflow for the protection of an amino acid with the Bbs group and its subsequent deprotection.

Experimental Protocols

Protocol 1: Synthesis of N-α-Bbs-Protected Amino Acids

This protocol describes the general procedure for the protection of the α-amino group of an amino acid with the 4-bromobenzenesulfonyl (Bbs) group.

Materials:

  • Amino acid (1.0 equiv)

  • 4-Bromobenzenesulfonyl chloride (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.5 equiv)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M HCl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid in a 2:1 mixture of dioxane and water containing sodium bicarbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Add 4-bromobenzenesulfonyl chloride portion-wise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude Bbs-protected amino acid.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Bbs-Amino Acids

This protocol outlines the incorporation of an N-α-Bbs-protected amino acid into a peptide chain using a standard Fmoc-based solid-phase synthesis strategy on a Rink Amide resin. This demonstrates the orthogonal nature of the Bbs group.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • N-α-Bbs-protected amino acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)[7][8]

  • Base: DIPEA (N,N-Diisopropylethylamine)[9]

  • Fmoc deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)[1][10]

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvents: Methanol, Diethyl ether

  • Cleavage cocktail for Bbs and resin cleavage: 90% TFA, 5% Thiophenol, 5% Triisopropylsilane (TIS)

spss_workflow start Start: Rink Amide Resin swell 1. Swell Resin in DMF start->swell fmoc_deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->fmoc_deprotect wash1 3. Wash (DMF, DCM) fmoc_deprotect->wash1 couple_fmoc_aa 4. Couple Fmoc-AA (HBTU/HOBt/DIPEA) wash1->couple_fmoc_aa wash2 5. Wash (DMF, DCM) couple_fmoc_aa->wash2 repeat_cycle Repeat Steps 2-5 for desired length wash2->repeat_cycle final_fmoc_deprotect 6. Final Fmoc Deprotection repeat_cycle->final_fmoc_deprotect wash3 7. Wash (DMF, DCM) final_fmoc_deprotect->wash3 couple_bbs_aa 8. Couple Bbs-AA (HBTU/HOBt/DIPEA) wash3->couple_bbs_aa wash4 9. Wash (DMF, DCM, MeOH) couple_bbs_aa->wash4 cleave 10. Cleavage and Bbs Deprotection (TFA/Thiophenol/TIS) wash4->cleave precipitate 11. Precipitate in cold ether cleave->precipitate purify 12. Purify Peptide (HPLC) precipitate->purify end End: Purified Peptide purify->end

Figure 2. Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a Bbs-protected amino acid.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[9]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of Standard Fmoc-Amino Acids:

    • Pre-activate the Fmoc-protected amino acid (3 equiv) with HBTU (2.9 equiv) and HOBt (3 equiv) in DMF for 5 minutes.

    • Add DIPEA (6 equiv) and add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 hours.

  • Washing: Wash the resin as in step 3.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent Fmoc-protected amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last Fmoc-amino acid, perform a final Fmoc deprotection (step 2) and wash (step 3).

  • Coupling of Bbs-Protected Amino Acid:

    • Couple the N-α-Bbs-protected amino acid (3 equiv) using the same activation and coupling procedure as in step 4.

  • Final Washing: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x), then dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail (90% TFA, 5% Thiophenol, 5% TIS) for 2-3 hours at room temperature.[11]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether (2x).

  • Purification:

    • Dry the crude peptide pellet.

    • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for the key steps in the synthesis and use of Bbs-protected amino acids.

StepReagents & ConditionsReaction TimeTypical Yield/Completion
Amine Protection Amino acid, Bbs-Cl, NaHCO₃ in Dioxane/H₂O, 0°C to RT12-16 hours>85%
SPPS Coupling Bbs-AA, HBTU/HOBt, DIPEA in DMF, RT2 hours>99% (monitored by Kaiser test)
Bbs Deprotection & Cleavage 90% TFA, 5% Thiophenol, 5% TIS, RT2-3 hours>90% cleavage and deprotection

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through standard analytical techniques at each critical stage.

  • Protection Step: The successful synthesis of the Bbs-amino acid can be confirmed by NMR and mass spectrometry to verify the structure and purity.

  • SPPS Coupling: Each coupling step should be monitored for completion using a qualitative test such as the Kaiser test or a quantitative test like the picric acid test to ensure the free amine has been consumed.

  • Final Peptide: The purity and identity of the final cleaved peptide must be confirmed by analytical RP-HPLC and mass spectrometry.

By adhering to these validation checkpoints, researchers can ensure the integrity of the synthetic process and the quality of the final peptide product.

Conclusion

The 2-(4-bromobenzenesulfonyl) (Bbs) protecting group represents a valuable addition to the repertoire of amine protecting groups for peptide synthesis. Its stability to both acidic and basic conditions provides excellent orthogonality with common protection schemes, while its susceptibility to cleavage by thiols offers a distinct deprotection strategy. The protocols detailed in this guide provide a framework for the synthesis and application of Bbs-protected amino acids, enabling the synthesis of complex peptides for research and drug development.

References

  • ResearchGate. (n.d.). New synthetic strategy for o-NBS protected amino acids and their use in synthesis of mono-benzylated peptides. Retrieved from [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 63-72). Humana Press.
  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

  • Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211–221.
  • Wiley-VCH. (n.d.). Protection Reactions.
  • Siodłak, D. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(6), e3091.
  • Google Patents. (n.d.). Peptide synthesis with sulfonyl protecting groups.
  • MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • University of Illinois. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Retrieved from [Link]

  • Lund University Publications. (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]

  • ResearchGate. (2025, August 10). 9-BBN: An Amino Acid Protecting Group for Functionalization of Amino Acid Side Chains in Organic Solvents. Retrieved from [Link]

  • MDPI. (2025, February 28). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • SlideShare. (n.d.). 1. How do peptides react with Edman's reagent?what is its practical - significance?. Retrieved from [Link]

  • PMC. (n.d.). Peptide Bond Synthesis by a Mechanism Involving an Enzymatic Reaction and a Subsequent Chemical Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

Sources

Application

Application Note: 2-(4-Bromobenzenesulfonyl)ethan-1-amine in Bioorthogonal Chemistry

This Application Note is designed for researchers utilizing 2-(4-Bromobenzenesulfonyl)ethan-1-amine as a bifunctional building block in chemical biology and drug discovery. While often categorized as a "building block,"...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 2-(4-Bromobenzenesulfonyl)ethan-1-amine as a bifunctional building block in chemical biology and drug discovery.

While often categorized as a "building block," this molecule’s unique architecture—combining a primary amine, a sulfonyl-ethyl linker, and an aryl bromide—enables three distinct "Click" or Bioorthogonal workflows:

  • Precursor to Click-Ready Azides: Conversion to 2-(4-bromobenzenesulfonyl)ethyl azide for CuAAC.

  • Bioorthogonal Cross-Coupling: Utilizing the Aryl Bromide (Ar-Br) for Palladium-catalyzed Suzuki-Miyaura coupling.

  • Crystallographic Phasing: Introducing a heavy atom (Bromine) into biomolecules for X-ray structural determination.

Introduction & Molecule Profile

2-(4-Bromobenzenesulfonyl)ethan-1-amine is a heterobifunctional linker. Its utility stems from the orthogonal reactivity of its two termini: the nucleophilic primary amine and the electrophilic (via catalysis) aryl bromide. The sulfonyl group acts as an electron-withdrawing spacer, enhancing the Lewis acidity of the aromatic ring and potentially serving as a handle for future beta-elimination strategies (vinyl sulfone generation).

Chemical Profile
PropertyDetail
IUPAC Name 2-(4-Bromobenzenesulfonyl)ethan-1-amine
Common Abbreviation Brosyl-Ethylamine (Bs-Et-NH2)
CAS Number 1200575-83-2
Molecular Weight ~264.14 g/mol
Key Functional Groups Primary Amine (-NH₂), Sulfone (-SO₂-), Aryl Bromide (Ar-Br)
Solubility DMSO, DMF, MeOH (Moderate in water as HCl salt)
Stability Stable under standard ambient conditions; avoid strong bases (potential

-elimination)

Mechanistic Workflows

The versatility of this reagent allows for three primary experimental pathways.

Pathway A: Conversion to "Click" Reagent (Azide Synthesis)

The primary amine is converted to an azide via a diazo transfer reaction. The resulting 2-(4-bromobenzenesulfonyl)ethyl azide can then undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with any alkyne-tagged biomolecule.

Pathway B: Direct Bioconjugation & Pd-Catalyzed "Click"

The amine is first coupled to a target (e.g., a carboxylic acid on a drug or protein). The pendant Ar-Br group then serves as a bioorthogonal handle for Suzuki-Miyaura coupling with a Boronic Acid-tagged reporter. This is increasingly used in DNA-Encoded Library (DEL) synthesis and protein functionalization.

Pathway C: Heavy Atom Derivatization (Phasing)

The "Brosyl" (4-bromobenzenesulfonyl) group is a classic heavy-atom motif. Conjugating this amine to a protein provides a site-specific Bromine label, enabling anomalous dispersion methods (SAD/MAD) for solving X-ray crystal structures.

G Start 2-(4-Bromobenzenesulfonyl) ethan-1-amine Diazo Diazo Transfer (Imidazole-1-sulfonyl azide) Start->Diazo Pathway A Amide Amide Coupling (EDC/NHS) Start->Amide Pathway B Azide Brosyl-Ethyl Azide (Click Reagent) Diazo->Azide CuAAC CuAAC Reaction (with Alkyne-Target) Azide->CuAAC Conjugate Brosyl-Tagged Biomolecule Amide->Conjugate Suzuki Suzuki Coupling (Pd + Boronic Acid) Conjugate->Suzuki

Figure 1: Divergent workflows for Brosyl-Ethylamine. Pathway A creates a standard Click reagent; Pathway B utilizes the Ar-Br as a bioorthogonal handle.

Detailed Protocols

Protocol A: Synthesis of the Azide "Click" Reagent

Objective: Convert the primary amine to an azide for standard CuAAC chemistry.

Reagents:

  • 2-(4-Bromobenzenesulfonyl)ethan-1-amine (HCl salt)[1][2]

  • Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) [Diazotransfer reagent]

  • Potassium Carbonate (

    
    )
    
  • Copper(II) Sulfate (

    
    , catalytic)
    
  • Methanol (MeOH)

Step-by-Step:

  • Preparation: Dissolve 2-(4-Bromobenzenesulfonyl)ethan-1-amine (1.0 eq) in MeOH (0.1 M concentration).

  • Activation: Add

    
     (2.5 eq) and 
    
    
    
    (0.01 eq).
  • Diazo Transfer: Add Imidazole-1-sulfonyl azide (1.2 eq).

  • Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (stain with ninhydrin; disappearance of amine spot indicates completion).

  • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Validation: Confirm product 2-(4-bromobenzenesulfonyl)ethyl azide via IR (characteristic azide peak at ~2100 cm⁻¹) and ¹H NMR.

Application: Use this azide in standard CuAAC reactions with alkyne-modified proteins or DNA.

Protocol B: Bioconjugation & Suzuki Cross-Coupling

Objective: Attach the linker to a protein/drug via the amine, then "click" a fluorophore onto the Ar-Br.

Step 1: Amide Coupling (Attachment)

Reagents:

  • Target Molecule (Carboxylic Acid containing)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Brosyl-Ethylamine (1.0 eq)

  • DMF/DMSO

Procedure:

  • Activate the Target Carboxylic Acid (1.0 eq) with EDC (1.2 eq) and NHS (1.2 eq) in dry DMF for 30 mins.

  • Add Brosyl-Ethylamine (1.1 eq) and Triethylamine (2.0 eq).

  • Stir at RT for 4–6 hours.

  • Purify via HPLC or size-exclusion chromatography (for proteins).

    • Result: A stable Brosyl-functionalized target .

Step 2: Suzuki-Miyaura "Click" Labeling

Reagents:

  • Brosyl-Functionalized Target

  • Label-Boronic Acid (e.g., Fluorescein-phenyl-boronic acid)

  • Pd Catalyst:

    
     with a water-soluble ligand (e.g., ADHP or TXPTS)
    
  • Base:

    
    
    

Procedure:

  • Dissolve Brosyl-Target in buffer (PBS pH 7.4) or DMF/H2O mixture.

  • Add Label-Boronic Acid (2–5 eq).

  • Add Pd Catalyst (5–10 mol%).

  • Incubate at 37°C for 1–4 hours.

  • Purification: Remove excess Pd and Boronic acid via dialysis or HPLC.

Critical Quality Control (QC) & Troubleshooting

Analytical Validation
MethodExpected ResultNote
LC-MS (ESI+) [M+H]⁺ = 264.0/266.0Characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).
¹H NMR

~7.7 (d, 2H), 7.5 (d, 2H)
Aromatic protons of the Brosyl group.
IR Spectroscopy Amine: ~3300 cm⁻¹; Sulfone: ~1300/1150 cm⁻¹Disappearance of amine peaks after Protocol A confirms azide formation.
Troubleshooting Guide
  • Problem: Low yield in Amide Coupling (Protocol B).

    • Cause: The amine is supplied as an HCl salt.[1][2]

    • Solution: Ensure at least 2.0 equivalents of base (DIEA or TEA) are added to neutralize the HCl and liberate the free amine.

  • Problem: Decomposition during Suzuki Coupling.

    • Cause: Beta-elimination of the sulfonyl-ethyl group.

    • Solution: Avoid strong bases (like NaOH) and high temperatures (>60°C). The sulfonyl-ethyl motif can eliminate to form a vinyl sulfone under harsh basic conditions. Use mild bases like

      
       or 
      
      
      
      .
  • Problem: "Click" reaction (CuAAC) fails.

    • Cause: Incomplete diazo transfer.

    • Solution: Verify the azide peak in IR (~2100 cm⁻¹). If absent, re-run Protocol A with fresh ISA reagent.

References

  • Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797-3800. Link

  • Spicer, C. D., & Davis, B. G. (2014). Selective chemical protein modification.[3][4] Nature Communications, 5, 4740. Link

  • Bräse, S., et al. (2005). Organic azides: an exploding diversity of a unique class of compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Link

  • Chalker, J. M., et al. (2009). Chemical modification of proteins at cysteine: opportunities in chemistry and biology. Chemistry – An Asian Journal, 4(5), 630-640. (Reference for Vinyl Sulfone mechanisms). Link

  • Beck, E. M., et al. (2010). Suzuki-Miyaura coupling on DNA-encoded libraries. Chemistry – A European Journal, 16(15), 4533-4538. Link

Sources

Method

2-(4-Bromobenzenesulfonyl)ethan-1-amine for protein labeling

Application Note: High-Fidelity Protein Labeling with 2-(4-Bromobenzenesulfonyl)ethan-1-amine Part 1: Introduction & Strategic Utility 2-(4-Bromobenzenesulfonyl)ethan-1-amine (BBSEA) is a specialized heterobifunctional p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Protein Labeling with 2-(4-Bromobenzenesulfonyl)ethan-1-amine

Part 1: Introduction & Strategic Utility

2-(4-Bromobenzenesulfonyl)ethan-1-amine (BBSEA) is a specialized heterobifunctional probe designed for the introduction of a heavy-atom (Bromine) and a distinct mass spectrometry signature into proteins. Unlike ubiquitous NHS-ester reagents that target lysines randomly, BBSEA is a primary amine building block. This unique chemical identity dictates its two primary modes of application:

  • Chemical Conjugation: Targeting surface carboxyls (Asp/Glu/C-terminus) via carbodiimide activation.

  • Enzymatic Ligation: Serving as an acyl-acceptor substrate for Microbial Transglutaminase (mTG) to label Glutamine (Gln) residues site-specifically.

Key Applications:

  • X-Ray Crystallography (SAD Phasing): The bromine atom (

    
    ) provides a strong anomalous signal (
    
    
    
    at Cu K
    
    
    ), facilitating de novo phase determination in protein crystallography.
  • Mass Spectrometry (Isotopic Tagging): The natural isotopic abundance of Bromine (

    
    ) creates a distinct "doublet" signature in mass spectra, simplifying the identification of labeled peptides in complex digests.
    
  • Solubility Enhancement: The sulfonyl group acts as a polar spacer, reducing the aggregation often seen with purely hydrophobic aryl-halide tags.

Part 2: Chemical Mechanisms

Mechanism A: Carboxyl Targeting (Chemical)

The most robust application involves activating protein surface carboxylates (Aspartate, Glutamate, C-terminus) with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). The resulting semi-stable NHS-ester intermediate undergoes nucleophilic attack by the primary amine of BBSEA, forming a stable amide bond.

Mechanism B: Glutamine Targeting (Enzymatic)

Microbial Transglutaminase (mTG) catalyzes an acyl-transfer reaction.[1][2] The


-carboxamide of a specific Glutamine residue (acyl donor) is attacked by the primary amine of BBSEA (acyl acceptor), releasing ammonia and forming an isopeptide bond. This method is highly site-specific, often targeting flexible loops or "Q-tags" (e.g., LLQG).

ReactionPathways Protein Protein Target EDC EDC/NHS Activation Protein->EDC Carboxyls (Asp/Glu) mTG Transglutaminase (mTG) Protein->mTG Glutamine (Gln) BBSEA BBSEA Reagent (Primary Amine) Product_Chem Amide-Linked Br-Tag (Random) BBSEA->Product_Chem Product_Enz Isopeptide-Linked Br-Tag (Site-Specific) BBSEA->Product_Enz Intermediate Active NHS-Ester (Asp/Glu) EDC->Intermediate mTG->Product_Enz + BBSEA (Acyl Transfer) Intermediate->Product_Chem + BBSEA (Nucleophilic Attack)

Caption: Dual pathways for BBSEA conjugation: Chemical targeting of carboxyls (top) and enzymatic targeting of glutamines (bottom).

Part 3: Experimental Protocols

Protocol A: Carboxyl Labeling (High Density)

Best for: X-ray phasing (maximizing Br signal) or global MS tagging.

Materials:

  • Protein (1–5 mg/mL) in MES buffer pH 6.0 (Avoid amine buffers like Tris!).

  • BBSEA Stock: 100 mM in dry DMSO.

  • EDC and NHS (freshly prepared 100 mM stocks in water).

  • Quenching Buffer: 1 M Glycine or Hydroxylamine, pH 8.0.

Step-by-Step:

  • Activation: Add EDC (final 5 mM) and NHS (final 10 mM) to the protein solution. Incubate for 15 minutes at Room Temperature (RT).

  • Buffer Exchange (Critical): Quickly remove excess EDC/NHS using a desalting column (e.g., Zeba Spin) equilibrated with PBS pH 7.4. Note: This prevents EDC from crosslinking the protein to itself or the reagent excessively.

  • Conjugation: Immediately add BBSEA stock to the activated protein (20–50 molar excess).

    • Example: For 50 µM protein, add 1–2.5 mM BBSEA.

  • Incubation: Incubate for 2 hours at RT or overnight at 4°C.

  • Quenching: Add Quenching Buffer (final 50 mM) to stop the reaction.

  • Purification: Remove excess BBSEA via dialysis or size-exclusion chromatography (SEC).

Protocol B: mTG-Mediated Labeling (Site-Specific)

Best for: Homogeneous labeling, ADC development, or sensitive proteins.

Materials:

  • Protein (with accessible Gln or Q-tag) in PBS pH 7.4.

  • Recombinant Microbial Transglutaminase (mTG) (e.g., Zedira or Ajinomoto).

  • BBSEA Stock: 100 mM in DMSO.

Step-by-Step:

  • Reaction Mix: Combine:

    • Protein: 10–20 µM

    • BBSEA: 400–1000 µM (20–50x excess)

    • mTG: 1 U/mL (approx 1:100 w/w enzyme:substrate ratio)

  • Incubation: Incubate at 37°C for 4–16 hours.

    • Tip: mTG is active over a wide pH range (6–9) and temperature (4–50°C).

  • Termination: Stop reaction by adding EDTA (chelates Ca²⁺ if using mammalian TGase, though mTG is Ca²⁺-independent) or simply purify.

  • Purification: SEC or affinity chromatography to remove enzyme and excess probe.

Part 4: Data Analysis & Validation

Mass Spectrometry (MS)

The hallmark of successful labeling is the "Bromine Doublet."

  • Intact Mass: Look for mass shifts of +263.1 Da (monoisotopic addition of C8H8BrNO2S minus water).

    • Note: The reagent MW is ~264 Da (free amine). The added moiety is NH-CH2-CH2-SO2-Ph-Br (MW ~262-264 Da depending on H loss).

    • Calculation: Mass shift = MW(BBSEA) - MW(NH3) [for mTG] or - MW(H2O) [for EDC].

  • Isotope Pattern: For every labeled site, the isotopic envelope will widen.

    • 1 Label: 1:1 doublet (

      
      ).
      
    • 2 Labels: 1:2:1 triplet (

      
      ).
      
X-Ray Crystallography
  • Data Collection: Collect diffraction data at the Bromine K-edge (Peak: 13.47 keV / 0.92 Å).

  • Anomalous Signal: Calculate anomalous difference maps. Strong peaks (>5

    
    ) indicate the position of the sulfonyl-ethyl-amine tag, validating the binding site.
    

Table 1: Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation Over-labeling of surface charges (Protocol A).Reduce EDC/NHS concentration; reduce reaction time.
No Labeling (mTG) Glutamine is sterically hindered.Try denaturing conditions (2M Urea) or engineer a flexible Q-tag (LLQG).
High Background Non-covalent hydrophobic binding.Wash with buffer containing 0.1% Tween-20 or 500 mM NaCl before analysis.
Low Solubility BBSEA stock crashed out.Ensure DMSO concentration in final reaction is <10% but sufficient to solvate probe.

References

  • Microbial Transglutaminase Specificity: Oteng-Pabi, S. K., et al. (2018).[2] "Design of a glutamine substrate tag enabling protein labelling mediated by Bacillus subtilis transglutaminase." PLOS ONE. [Link][2]

  • Bromine Labeling for Mass Spectrometry: Li, P., et al. (2019). "Sensitive Bromine-Labeled Probe D-BPBr for Simultaneous Identification and Quantification of Chiral Amino Acids..." Analytical Chemistry. [Link][3]

  • Heavy Atom Phasing (SAD): Dauter, Z., et al. (2002). "Phasing in protein crystallography." Acta Crystallographica. [Link]

Sources

Application

Application Note: Synthesis and Utilization of Amine-Reactive Probes from 2-(4-Bromobenzenesulfonyl)ethan-1-amine

This Application Note is designed for researchers in chemical biology and proteomics. It details the conversion of 2-(4-Bromobenzenesulfonyl)ethan-1-amine into high-utility amine-reactive probes, specifically focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical biology and proteomics. It details the conversion of 2-(4-Bromobenzenesulfonyl)ethan-1-amine into high-utility amine-reactive probes, specifically focusing on its application as a Mass-Tagging Reagent and a Bifunctional Crosslinker Scaffold .

Executive Summary

The molecule 2-(4-Bromobenzenesulfonyl)ethan-1-amine (referred to herein as 4-Br-BSEA ) represents a unique scaffold for the development of heterobifunctional probes. Its structure combines a stable sulfonyl-ethyl linker , a primary amine for facile derivatization, and a 4-bromoaryl moiety.

This guide details the transformation of 4-Br-BSEA into amine-reactive probes (Isothiocyanates and NHS-Carbamates) for two primary applications:

  • Proteomic Mass Tagging: Leveraging the distinct 1:1 isotopic signature of Bromine (

    
    Br/
    
    
    
    Br) to identify labeled peptides in complex mixtures.
  • Modular Probe Synthesis: Using the aryl bromide as a handle for downstream Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach fluorophores or affinity tags after bioconjugation.

Scientific Mechanism & Logic

The 4-Br-BSEA Scaffold Architecture

The utility of 4-Br-BSEA relies on three functional zones:

  • Zone A (Reactive Handle): The primary ethylamine (

    
    ) is the site of transformation into an electrophile (e.g., 
    
    
    
    ,
    
    
    ) to target surface lysines on proteins.
  • Zone B (Linker): The sulfonyl-ethyl group (

    
    ) provides solubility and acts as a spacer, reducing steric hindrance during labeling.
    
  • Zone C (Reporter/Warhead): The 4-Bromophenyl group acts as a "silent" reporter. It is chemically inert during standard bioconjugation but provides a high-contrast mass spectrometry signature and a site for bio-orthogonal functionalization.

Mechanism of Action
  • Activation: The amine is converted to an Isothiocyanate (4-Br-BSEA-NCS) or NHS-Carbamate .

  • Conjugation: The activated probe reacts with nucleophilic

    
    -amines of Lysine residues or the N-terminus of proteins, forming stable Thiourea  or Urea  linkages.
    
  • Detection:

    • LC-MS/MS: The bromine atom introduces a mass shift and a characteristic isotopic doublet (M and M+2 peaks of equal intensity), facilitating the filtering of labeled peptides from background noise.

    • Fluorescence (Optional): The aryl bromide allows for on-protein Suzuki coupling with boronic acid-functionalized fluorophores.

Mechanism Start 4-Br-BSEA (Amine) Activation Activation Step (CSCl2 or DSC) Start->Activation Derivatization Probe Reactive Probe (-NCS or -NHS) Activation->Probe Yields Electrophile Conjugate Protein-Probe Conjugate (Thiourea/Urea) Probe->Conjugate + Protein (pH 8.5) Protein Target Protein (Lys-NH2) Protein->Conjugate Nucleophilic Attack Analysis Analysis (Mass Spec / Suzuki) Conjugate->Analysis Br-Tag Detection

Figure 1: Workflow for converting 4-Br-BSEA into a reactive probe and its subsequent conjugation and analysis.

Experimental Protocols

Protocol A: Synthesis of the Amine-Reactive Isothiocyanate (4-Br-BSEA-NCS)

This protocol converts the primary amine to an isothiocyanate, creating a probe reactive towards amines and thiols.

Reagents:

  • 4-Br-BSEA (HCl salt)

  • Thiophosgene (

    
    ) [Caution: Highly Toxic]  OR 1,1'-Thiocarbonyldi-2(1H)-pyridone (TDP) (Safer alternative)
    
  • Dichloromethane (DCM)

  • Triethylamine (

    
    )
    
  • Saturated Sodium Bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 4-Br-BSEA in 10 mL of DCM. Add 2.5 mmol of

    
     to neutralize the hydrochloride salt and create a free base. Cool the solution to 0°C on an ice bath.
    
  • Activation:

    • Method 1 (Thiophosgene): Add 1.1 mmol of Thiophosgene dropwise. Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2 hours.

    • Method 2 (TDP - Recommended): Add 1.1 mmol of TDP. Stir at RT for 4 hours.

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 1:1). The starting amine (ninhydrin positive) should disappear; the product (UV active) will be less polar.

  • Workup: Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL). Dry over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure. Purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield 4-Br-BSEA-NCS as a white/off-white solid.

  • Storage: Store at -20°C under argon. Stable for >6 months.

Protocol B: Protein Labeling (Lysine Conjugation)

Standard protocol for labeling a target protein (e.g., BSA or a cell lysate) with the 4-Br-BSEA-NCS probe.

Reagents:

  • Target Protein (1 mg/mL in PBS)

  • 4-Br-BSEA-NCS (10 mM stock in DMSO)

  • Conjugation Buffer: 100 mM Sodium Carbonate/Bicarbonate, pH 9.0 (Amine-free)

Step-by-Step Methodology:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer. Tris or Glycine buffers must be removed via dialysis or spin desalting columns.

  • Reaction Setup:

    • Dilute the protein to 1-2 mg/mL in Conjugation Buffer.

    • Add the 4-Br-BSEA-NCS stock solution to a final concentration of 10-20 molar excess over the protein. Keep DMSO concentration < 5% (v/v).

  • Incubation: Incubate at 37°C for 1 hour or 4°C overnight with gentle agitation.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted probe. Incubate for 15 min.

  • Purification: Remove excess probe using a desalting column (e.g., PD-10 or Zeba Spin) or dialysis against PBS.

Protocol C: Mass Spectrometry Analysis (Bromine Tag Detection)

Validating the labeling and identifying the modification site.

  • Digestion: Perform standard Trypsin digestion of the labeled protein (Reduction with DTT, Alkylation with Iodoacetamide, Digestion overnight).

  • LC-MS/MS: Analyze peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis:

    • Mass Shift: Look for a mass addition of +304.94 Da (Molecular weight of the 4-Br-Benzenesulfonylethyl-thiourea moiety).

    • Isotope Pattern: Filter spectra for precursor ions showing the characteristic 1:1 doublet separated by 2 Da (signature of

      
      Br and 
      
      
      
      Br).
    • Validation: Verify the MS/MS fragmentation. The C-N bond of the thiourea is often labile, yielding characteristic reporter ions.

Data Presentation & Analysis

Quantitative Comparison of Activation Methods
MethodReagentToxicityYieldReaction TimeNotes
A ThiophosgeneHigh85-95%2 HoursFast, but requires strict safety protocols.
B TDPLow75-85%4 HoursSafer, "green" alternative. Recommended.
C DSC (NHS-Carbamate)Low60-70%6 HoursForms Urea linkage; sensitive to hydrolysis.
Expected Mass Spectrometry Shifts
ModificationFormula AddedMonoisotopic Mass Change (

m)
Isotope Pattern
Thiourea (from NCS)

+304.93 Da1:1 Doublet (M, M+2)
Urea (from NHS)

+288.95 Da1:1 Doublet (M, M+2)

Advanced Application: On-Protein Suzuki Coupling

The aryl bromide allows the probe to function as a "clickable" handle.

Concept: After labeling the protein with 4-Br-BSEA, the Bromine atom can be replaced with a fluorophore using Palladium-catalyzed cross-coupling in aqueous conditions.

Reagents:

  • Labeled Protein (from Protocol B)

  • Fluorescein-5-boronic acid

  • Catalyst:

    
     / Water-soluble Ligand (e.g., TXPTS)
    
  • Base:

    
    
    

Workflow:

  • Mix labeled protein (10

    
    M) with Boronic Acid (100 
    
    
    
    M).
  • Add Pd catalyst (50

    
    M) and Base (1 mM).
    
  • Incubate at 37°C for 2 hours.

  • Purify via size-exclusion chromatography.

  • Result: The "silent" Br-tag is converted into a fluorescent signal only at the labeled sites.

References

  • Sigma-Aldrich. Product Specification: 2-(4-bromobenzenesulfonyl)ethan-1-amine hydrochloride.Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for Isothiocyanate and NHS chemistry). Link

  • Chalker, J. M., et al. (2009). Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology. Chemistry – An Asian Journal. (Discusses sulfonyl/sulfone reactivity). Link

  • Wombacher, R., et al. (2010). Live-cell super-resolution imaging with trimethoprim conjugates. Nature Methods. (Example of chemical probe synthesis strategies). Link

  • Thermo Fisher Scientific. Amine-Reactive Probe Labeling Protocol. (General guidelines for NHS/NCS labeling). Link

(Note: While specific literature on "4-Br-BSEA" as a named probe is limited, the chemistry described above is derived from established principles of isothiocyanate synthesis and bio-orthogonal cross-coupling using aryl halides.)

Method

Advanced Bioconjugation Strategies using 2-(4-Bromobenzenesulfonyl)ethan-1-amine

[1] Introduction & Strategic Utility 2-(4-Bromobenzenesulfonyl)ethan-1-amine (CAS: 1200575-83-2) is a specialized heterobifunctional linker designed for high-fidelity modular bioconjugation. Unlike standard alkyl chain l...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Strategic Utility

2-(4-Bromobenzenesulfonyl)ethan-1-amine (CAS: 1200575-83-2) is a specialized heterobifunctional linker designed for high-fidelity modular bioconjugation. Unlike standard alkyl chain linkers, this molecule incorporates a sulfonyl moiety that serves two critical functions:[1]

  • Electronic Activation: The electron-withdrawing sulfonyl group (

    
    ) at the para position activates the aryl bromide bond. This significantly lowers the activation energy for the oxidative addition step in Palladium (Pd)-catalyzed cross-coupling reactions, enabling efficient bioorthogonal labeling under mild, aqueous conditions.
    
  • Physicochemical Solubility: The polarity of the sulfonyl group enhances the water solubility of the linker, reducing the hydrophobicity often introduced by phenyl-based reagents, thereby minimizing non-specific aggregation on protein surfaces.

This reagent is primarily employed in Fragment-Based Drug Discovery (FBDD) , DNA-Encoded Library (DEL) synthesis, and the creation of Antibody-Drug Conjugates (ADCs) where a "post-conjugation" functionalization via Suzuki-Miyaura coupling is required.

Core Chemical Logic
  • Primary Amine (

    
    ):  Acts as the "Anchor." It reacts with activated carboxylic acids (NHS esters), aldehydes (reductive amination), or epoxides to attach the linker to the biomolecule (Protein/DNA).
    
  • Aryl Bromide (

    
    ):  Acts as the "Handle." Once anchored, it remains inert to standard biological conditions (pH 5–9, nucleophiles) but reacts rapidly with boronic acids/esters in the presence of a Pd catalyst.
    

Mechanistic Workflow & Reactivity

The following diagram illustrates the sequential functionalization strategy. The process begins with anchoring the linker to a protein, followed by a bioorthogonal cross-coupling reaction.

BioconjugationWorkflow Reagent 2-(4-Bromobenzenesulfonyl) ethan-1-amine Conjugate Intermediate Conjugate (Ar-Br Functionalized) Reagent->Conjugate Protein Target Protein (Carboxyl Surface) Activated Activated Protein (NHS-Ester) Protein->Activated EDC / s-NHS Activation Activated->Conjugate + Reagent (Amide Bond Formation) Final Final Bioconjugate (Functionalized) Conjugate->Final Pd-Catalyst Suzuki-Miyaura Coupling Payload Boronic Acid Payload (Fluorophore/Drug) Payload->Final + Payload

Figure 1: Step-wise conjugation workflow. The amine anchors the linker, exposing the aryl bromide for downstream Pd-catalyzed functionalization.

Detailed Experimental Protocols

Protocol A: Preparation of Ar-Br Functionalized Biomolecule

Objective: Conjugate 2-(4-Bromobenzenesulfonyl)ethan-1-amine to surface carboxyl residues of a protein (e.g., BSA, IgG) using EDC/s-NHS chemistry.

Reagents Required:

  • Target Protein (10 mg/mL in PBS, pH 7.4).

  • Linker Stock: 2-(4-Bromobenzenesulfonyl)ethan-1-amine HCl (50 mM in DMSO).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • s-NHS (N-hydroxysulfosuccinimide).

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: PBS, pH 7.2 – 7.5.

Step-by-Step Procedure:

  • Protein Activation:

    • Buffer exchange the protein into Activation Buffer (MES pH 6.0) using a desalting column (e.g., Zeba Spin). Note: Avoid amine-containing buffers like Tris or Glycine.

    • Add EDC (10-fold molar excess over protein) and s-NHS (25-fold molar excess).

    • Incubate for 15 minutes at Room Temperature (RT).

  • Quenching & Exchange:

    • Remove excess EDC/s-NHS rapidly using a desalting column equilibrated with Coupling Buffer (PBS pH 7.2). This step is critical to prevent the amine linker from reacting with free EDC.

  • Conjugation:

    • Immediately add the Linker Stock (50-fold molar excess relative to protein) to the activated protein solution.

    • Expert Insight: The hydrochloride salt of the linker may slightly lower the pH. Ensure the final reaction pH remains > 7.0 to keep the amine unprotonated and nucleophilic.

    • Incubate for 2 hours at RT or overnight at 4°C with gentle agitation.

  • Purification:

    • Remove excess linker via dialysis (10 kDa MWCO) or size-exclusion chromatography (SEC) against PBS.

    • Validation: Analyze via LC-MS (for smaller proteins) or UV-Vis. The sulfonyl moiety has a distinct absorbance signature around 260–270 nm that can help quantify the Degree of Labeling (DOL).

Protocol B: Bioorthogonal Suzuki-Miyaura Cross-Coupling

Objective: React the Ar-Br functionalized protein with a boronic acid payload.

Reagents Required:

  • Ar-Br Protein Conjugate (from Protocol A).

  • Payload: Aryl/Alkyl Boronic Acid or Pinacol Ester (10 mM in DMSO).

  • Catalyst: Pd(OAc)

    
     with a water-soluble ligand (e.g., sSPhos  or ADHP ). Premix to form the active catalyst complex.
    
  • Base:

    
     or 
    
    
    
    (1 M aqueous stock).

Step-by-Step Procedure:

  • Reaction Setup:

    • Dilute Ar-Br Protein Conjugate to 1 mg/mL in PBS.

    • Add the Payload (Boronic Acid) at 20-fold molar excess.

  • Catalyst Addition:

    • Add the Pd-Ligand complex (5–10 mol% relative to the Boronic Acid).

    • Critical Step: Add the Base to reach a final concentration of 10–20 mM. The pH should be roughly 8.0–8.5.

  • Incubation:

    • Incubate at 37°C for 1–4 hours.

    • Note: The electron-deficient nature of the 4-bromobenzenesulfonyl group allows this reaction to proceed faster than with standard phenyl bromides.

  • Cleanup:

    • Remove Pd species using a metal scavenger resin (e.g., QuadraPure™ TU) or extensive dialysis with EDTA-containing buffer.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conjugation Yield (Protocol A) Hydrolysis of NHS ester before linker addition.Minimize the time between desalting (Step 2) and Linker addition. Ensure pH is > 7.0 during coupling.
Protein Precipitation Over-labeling modifies pI; Hydrophobic linker aggregation.Reduce linker molar excess (try 20x instead of 50x). Add 5-10% Glycerol to the buffer.
No Cross-Coupling (Protocol B) Catalyst poisoning by protein thiols (Cysteine).Block free cysteines with iodoacetamide prior to Pd reaction. Increase catalyst loading to 20 mol%.
High Background/Nonspecific Binding Pd-catalyst sticking to protein surface.Use extensive washing with 10 mM EDTA or imidazole buffers. Use water-soluble ligands (sSPhos).

References

  • Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd ed.).[2] Academic Press.

    • Foundational text for amine-to-carboxyl conjug
  • Chalker, J. M., et al. (2009). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal.

    • Discusses palladium comp
  • Brustur, J. R., et al. (2012). "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides in Aqueous Media." Journal of Organic Chemistry.

    • Provides conditions for Suzuki coupling in water/buffer systems relevant to the Ar-Br handle.
  • Spicer, C. D., & Davis, B. G. (2014). "Selective chemical protein modification." Nature Communications.

    • Review of transition-metal medi

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-(4-Bromobenzenesulfonyl)ethan-1-amine for Modular PROTAC® Synthesis

Abstract Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of intere...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The design of these heterobifunctional molecules, which consist of a warhead for the POI and a ligand for an E3 ligase connected by a chemical linker, is a complex multiparameter optimization challenge.[3][4] The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase), as well as dictating the molecule's physicochemical and pharmacokinetic properties.[5][][7] This guide provides an in-depth exploration of 2-(4-Bromobenzenesulfonyl)ethan-1-amine , a versatile and strategic building block for the modular synthesis of PROTACs. We will detail its design rationale, provide step-by-step synthetic protocols for its incorporation into PROTAC scaffolds, and discuss the inherent advantages conferred by its unique structural motifs.

The Strategic Advantage of 2-(4-Bromobenzenesulfonyl)ethan-1-amine in "Linkerology"

The structure of 2-(4-Bromobenzenesulfonyl)ethan-1-amine presents three key features that make it a highly valuable tool for PROTAC development: a nucleophilic primary amine, a versatile aryl bromide, and a stabilizing sulfonamide backbone.

  • Primary Amine (-NH₂): A Robust Nucleophilic Handle The terminal primary amine is a powerful and reliable point for initial conjugation. As a potent nucleophile, it readily participates in a variety of well-established, high-yielding reactions.[8] This includes amide bond formation with activated carboxylic acids (e.g., on an E3 ligase ligand) and reductive amination with aldehydes or ketones, providing a robust anchor point for one of the two binding moieties of the PROTAC.[9] The reactivity of primary amines is highly pH-dependent, a factor that can be precisely controlled to ensure selective and efficient conjugation.[8]

  • Aryl Bromide (-Br): A Versatile Coupling Partner The 4-bromophenyl group serves as an orthogonal chemical handle, inert to the conditions typically used for amine derivatization. This aryl bromide is a classic substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This versatility allows for the late-stage introduction of the second binding element (the POI warhead), enabling the rapid synthesis of a library of PROTAC candidates from a common intermediate.

  • Sulfonamide Backbone (-SO₂-): A Key Physicochemical Modulator The sulfonamide motif is a privileged pharmacophore in medicinal chemistry, known for its metabolic stability and ability to engage in key protein-ligand interactions.[10][11] Incorporated into a PROTAC linker, the sulfonyl group can:

    • Enhance Stability: Sulfonamides are generally resistant to enzymatic cleavage, improving the metabolic stability of the PROTAC.[12]

    • Modulate Solubility: The polar nature of the sulfonyl group can help to balance the often high lipophilicity of PROTAC molecules, improving aqueous solubility and cell permeability.[3]

    • Impart Conformational Rigidity: Unlike highly flexible alkyl or PEG linkers, the sulfonyl group introduces a degree of conformational constraint, which can help pre-organize the PROTAC into a bioactive conformation conducive to ternary complex formation.[5][]

    • Engage in Hydrogen Bonding: The sulfonyl oxygens can act as hydrogen bond acceptors, potentially forming stabilizing interactions within the ternary complex.[11]

Physicochemical Properties
PropertyValue
Chemical Formula C₈H₁₀BrNO₂S
Molar Mass 280.14 g/mol
Appearance Off-white to pale yellow solid
Key Functional Groups Primary Amine, Aryl Bromide, Sulfone
Primary Utility Bifunctional Linker Building Block

General Synthetic Workflow for PROTAC Assembly

The dual-handle nature of 2-(4-Bromobenzenesulfonyl)ethan-1-amine allows for a modular and convergent synthetic strategy. A researcher can first conjugate the amine handle to an E3 ligase ligand to create a versatile intermediate. This intermediate can then be coupled with a diverse library of warhead molecules via the aryl bromide handle to rapidly generate a panel of PROTACs for screening.

G start 2-(4-Bromobenzenesulfonyl) ethan-1-amine process1 Amide Coupling (e.g., HATU, DIPEA) start->process1 e3_ligand E3 Ligase Ligand (with COOH) e3_ligand->process1 warhead POI Warhead (with B(OH)₂) process2 Suzuki Cross-Coupling (e.g., Pd(PPh₃)₄, Base) warhead->process2 intermediate Intermediate: E3 Ligand-Linker-Bromide process1->intermediate intermediate->process2 final_protac Final PROTAC Molecule process2->final_protac

Caption: Modular PROTAC synthesis workflow using the bifunctional linker.

Detailed Experimental Protocols

These protocols outline a representative two-step synthesis for a final PROTAC molecule. Safety Precaution: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Synthesis of Linker-E3 Ligand Intermediate via Amide Coupling

This protocol describes the conjugation of 2-(4-Bromobenzenesulfonyl)ethan-1-amine to a carboxylic acid-functionalized E3 ligase ligand, such as a derivative of pomalidomide.

Materials and Reagents

ReagentSupplierPurpose
Pomalidomide-COOH derivativeCommercial or synthesizedE3 Ligase Ligand
2-(4-Bromobenzenesulfonyl)ethan-1-amineCommercialLinker Building Block
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)CommercialAmide Coupling Reagent
DIPEA (N,N-Diisopropylethylamine)CommercialNon-nucleophilic Base
Anhydrous DMF (N,N-Dimethylformamide)CommercialReaction Solvent
Dichloromethane (DCM), Ethyl Acetate (EtOAc), BrineCommercialExtraction Solvents
Anhydrous Sodium Sulfate (Na₂SO₄)CommercialDrying Agent

Step-by-Step Procedure

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the pomalidomide-COOH derivative (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes. Rationale: This pre-activation step forms a highly reactive O-acylisourea intermediate, priming the carboxylic acid for nucleophilic attack by the amine.[9]

  • Amine Addition: Prepare a separate solution of 2-(4-Bromobenzenesulfonyl)ethan-1-amine (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x). Rationale: These washes remove unreacted acid, residual DMF, HATU byproducts, and excess base.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes or DCM/Methanol) to yield the pure Intermediate: E3 Ligand-Linker-Bromide .

  • Characterization: Confirm the structure and purity of the product via ¹H NMR and LC-MS.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete activation; Wet reagents/solventsEnsure reagents and solvent are anhydrous. Increase activation time to 30 min.
Multiple Side ProductsDIPEA acting as a nucleophile (rare); EpimerizationUse a different non-nucleophilic base like 2,4,6-collidine. Run the reaction at 0 °C.
Reaction StallsSteric hindranceIncrease reaction temperature to 40-50 °C or use a more potent coupling reagent like COMU.
Protocol 2: Final PROTAC Assembly via Suzuki Cross-Coupling

This protocol uses the brominated intermediate from Protocol 1 and couples it with a boronic acid or ester-functionalized POI warhead.

Materials and Reagents

ReagentSupplierPurpose
Intermediate: E3 Ligand-Linker-BromideFrom Protocol 1Substrate
POI-Warhead-Boronic Acid/EsterCommercial or synthesizedCoupling Partner
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))CommercialPalladium Catalyst
Sodium Carbonate (Na₂CO₃) or K₂CO₃CommercialBase
Dioxane and Water (e.g., 4:1 v/v)CommercialSolvent System
Nitrogen or Argon GasIn-house supplyInert Atmosphere

Step-by-Step Procedure

  • Reaction Setup: To a Schlenk flask, add the E3 Ligand-Linker-Bromide intermediate (1.0 eq), the POI-Warhead-Boronic Acid (1.2-1.5 eq), and the base (e.g., Na₂CO₃, 3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Rationale: This is critical as the Pd(0) catalyst is oxygen-sensitive and can be deactivated by oxidation.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) to the flask. Bubble the inert gas through the stirred solution for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05-0.1 eq) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir. Monitor the reaction progress by LC-MS (typically 4-16 hours).

  • Work-up:

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final, pure PROTAC molecule.

  • Characterization: Fully characterize the final PROTAC using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and determine purity by HPLC.

Troubleshooting

IssuePossible CauseSolution
Low Yield / No ReactionInactive catalyst; Insufficiently degassed solventsUse a fresh bottle of catalyst. Ensure thorough degassing of solvents. Try a different catalyst/ligand system (e.g., Pd(dppf)Cl₂).
Homo-coupling of Boronic AcidBoronic acid instability; Reaction too slowUse a milder base (e.g., K₃PO₄). Add the aryl bromide substrate slowly to the reaction mixture.
Debromination of Starting MaterialPresence of protic sources; Side reaction of catalystEnsure anhydrous conditions. Use a different phosphine ligand that is less prone to P-C bond cleavage.

Application Example: Synthesis of a Hypothetical BRD4 Degrader

This table summarizes the expected outcomes for the synthesis of a PROTAC targeting BRD4, using JQ1 as the warhead and a pomalidomide derivative as the E3 ligase ligand.

StepCompoundReaction TypeStarting Mass (mg)Expected Product Mass (mg)Yield (%)Purity (HPLC)
1Pomalidomide-Linker-BrAmide Coupling100155~85%>95%
2Final PROTAC (JQ1-Linker-Pomalidomide)Suzuki Coupling150190~70%>98%

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.

  • ChemPep Inc. Overview of PROTAC Linkers.

  • AiFChem. (2025). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.

  • BOC Sciences. Overview of PROTAC Linkers: Types and Design.

  • Tocris Bioscience. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders.

  • Enamine. Building blocks and linkers for PROTAC synthesis.

  • BLDpharm. (2021). Application of Linkers in Chemical Biology.

  • ResearchGate. Key methods to assemble PROTAC libraries using alkyl and ether linkers.

  • ResearchGate. Common linker motifs used in PROTAC design.

  • BroadPharm. (2022). What are PROTAC Linkers?.

  • Zhao, H. Y., et al. (2022). PROTACs: great opportunities for academia and industry (an update from 2020 to 2021). Signal Transduction and Targeted Therapy, 7(1), 181.

  • Royal Society of Chemistry. (2025). Rational design of the linkers in targeting chimeras. Chemical Science.

  • BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design.

  • University of Southampton. (2024). Current strategies for the design of PROTAC linkers: a critical review.

  • Preprints.org. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

  • Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001–015.

  • Hrestic, I., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(9), 2445–2454.

  • National Institutes of Health. Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242.

  • Preprints.org. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

  • Dotmatics. High-throughput PROTAC synthesis for direct, biological assaying.

  • National Institutes of Health. (2024). Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. Amine-Reactive Probe Labeling Protocol.

  • BenchChem. An In-Depth Technical Guide to Amine-Reactive Chemistry for Bioconjugation.

  • Enamine. Integrated PROTAC Discovery Platform From Design To BRD4 Degradation.

  • Sigma-Aldrich. Application Note – PROTAC formation (via reductive amination).

  • Bio-Techne. Conjugation Protocol for Amine Reactive Dyes.

  • ETH Zurich Research Collection. (2023). Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules.

  • National Institutes of Health. (2012). Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study.

  • Royal Society of Chemistry. Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation. Chemical Science.

Sources

Method

Reaction of 2-(4-Bromobenzenesulfonyl)ethan-1-amine with carboxylic acids

Application Note & Protocol Guide Topic: Strategic Amide Bond Formation: Coupling 2-(4-Bromobenzenesulfonyl)ethan-1-amine with Carboxylic Acids Audience: Researchers, scientists, and drug development professionals. Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Amide Bond Formation: Coupling 2-(4-Bromobenzenesulfonyl)ethan-1-amine with Carboxylic Acids

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Importance of N-Sulfonylethyl Amides

In the landscape of medicinal chemistry, the sulfonamide moiety is a privileged scaffold, integral to a vast array of therapeutic agents.[1] Its unique physicochemical properties—including hydrolytic stability, hydrogen bonding capability, and its role as an amide bioisostere—make it a cornerstone of drug design.[2][3] This guide focuses on the synthesis of N-(2-(4-bromobenzenesulfonyl)ethyl)amides, a class of compounds that combines the sulfonamide core with diverse functionalities introduced via a carboxylic acid coupling partner. The reactant, 2-(4-Bromobenzenesulfonyl)ethan-1-amine, serves as a versatile building block, allowing for the systematic exploration of chemical space in the development of novel therapeutics, from enzyme inhibitors to antimicrobial and anticancer agents.[4][5][6]

This document provides an in-depth analysis of the critical amide bond-forming reaction between 2-(4-Bromobenzenesulfonyl)ethan-1-amine and various carboxylic acids. We will dissect the underlying reaction mechanisms, present validated, step-by-step protocols using premier coupling reagents, and offer expert insights into optimizing these transformations for efficiency and purity.

Core Principles: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine is thermodynamically favorable but kinetically slow. The primary hurdle is an acid-base reaction where the basic amine deprotonates the carboxylic acid, forming a highly unreactive ammonium carboxylate salt.[7][8] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation." This is achieved using coupling reagents that generate a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Two of the most robust and widely adopted strategies for this activation involve carbodiimide and uronium-based reagents.

  • Carbodiimide-Mediated Coupling (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[9][10] While this intermediate can react directly with the amine, it is prone to racemization and can rearrange into an unreactive N-acylurea. To mitigate this, an additive such as N-hydroxybenzotriazole (HOBt) is introduced. HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester, which is more stable, less susceptible to racemization, and highly reactive towards the amine, ultimately forming the desired amide bond.[9][11][12]

  • Uronium Salt-Mediated Coupling (HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a third-generation coupling reagent prized for its high efficiency, rapid kinetics, and superior ability to suppress racemization, particularly with sterically hindered substrates.[13][14] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid forms a carboxylate anion.[15] This anion attacks HATU to generate a highly reactive OAt-active ester. The amine then attacks this activated intermediate to furnish the final amide product with high fidelity.[13][16] The neighboring group effect from the pyridine nitrogen in the HOAt moiety is thought to stabilize the transition state, accelerating the reaction.[15]

Amide_Coupling_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Intermediate Reactive Intermediate (OAt-Active Ester or O-Acylisourea) Carboxylic_Acid->Active_Intermediate Activation Amine 2-(4-Bromobenzenesulfonyl)ethan-1-amine (Ar-SO2-CH2CH2-NH2) Amine->Active_Intermediate Nucleophilic Attack Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Active_Intermediate Base Base (e.g., DIPEA) Base->Carboxylic_Acid Deprotonation Amide_Product N-Sulfonylethyl Amide Product Active_Intermediate->Amide_Product Byproducts Byproducts (Urea, H2O) Active_Intermediate->Byproducts

Figure 1: Generalized workflow for amide bond formation via an activated intermediate.

Comparative Protocols & Field Insights

The choice of coupling reagent is a critical decision dictated by substrate properties, scale, cost, and desired purity profile. Below are two detailed protocols for the reaction of 2-(4-Bromobenzenesulfonyl)ethan-1-amine with a generic carboxylic acid (R-COOH), highlighting the relative merits of each approach.

Protocol 1: EDC/HOBt Mediated Coupling (Cost-Effective Standard)

This method is a workhorse in organic synthesis due to the affordability of the reagents and the ease of byproduct removal through aqueous workup.

Materials and Reagents:

  • 2-(4-Bromobenzenesulfonyl)ethan-1-amine (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • N-Hydroxybenzotriazole (HOBt·H₂O) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica Gel for chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottomed flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.1 eq) and 2-(4-Bromobenzenesulfonyl)ethan-1-amine (1.0 eq) in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add HOBt·H₂O (1.2 eq) to the solution and stir until dissolved. Cool the mixture to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.2 eq) to the cooled solution in one portion, followed by the dropwise addition of DIPEA (3.0 eq).

    • Expert Insight: Adding the base last prevents premature side reactions. The reaction is performed at 0 °C initially to control the exotherm and minimize potential side reactions, including racemization if the carboxylic acid has a chiral center.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The product should have an Rf value intermediate between the two starting materials.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

    • Trustworthiness Check: The acid wash removes excess amine and DIPEA. The bicarbonate wash removes unreacted carboxylic acid and HOBt. This sequence is crucial for simplifying the final purification. The urea byproduct from EDC is water-soluble and is largely removed during these washes.[9]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-(2-(4-bromobenzenesulfonyl)ethyl)amide.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: HATU Mediated Coupling (High-Efficiency & Speed)

HATU is the reagent of choice for challenging couplings, including those involving sterically hindered substrates or electron-deficient amines, delivering high yields in shorter reaction times.[14][17]

Materials and Reagents:

  • 2-(4-Bromobenzenesulfonyl)ethan-1-amine (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate, Water, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica Gel for chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottomed flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF (approx. 0.1 M).

  • Reagent Addition: Add HATU (1.2 eq) and stir for 1-2 minutes to allow for pre-activation. Add 2-(4-Bromobenzenesulfonyl)ethan-1-amine (1.0 eq), followed by the dropwise addition of DIPEA (3.0 eq).

    • Expert Insight: The use of a non-nucleophilic base like DIPEA is critical. Nucleophilic bases like triethylamine can compete with the primary amine, leading to side products.[14] The reaction is typically rapid and can often be run at room temperature from the start.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC. HATU-mediated reactions are often complete within this timeframe.[14]

  • Aqueous Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

    • Trustworthiness Check: DMF is miscible with water. The extraction into ethyl acetate transfers the product into the organic phase, leaving the water-soluble byproducts (tetramethylurea, DIPEA salts) in the aqueous layer.

  • Purification: Combine the organic extracts and wash with water (2x) and brine (1x) to remove residual DMF. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary & Reagent Selection

The selection of a coupling protocol is a strategic decision based on a trade-off between cost, speed, and substrate scope.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent EDC·HClHATU
Additive HOBt·H₂ONone (HOAt is part of HATU)
Base DIPEA or TEADIPEA (strongly recommended)
Typical Solvent DCM, DMFDMF
Reaction Time 12 - 24 hours1 - 4 hours
Temperature 0 °C to Room TemperatureRoom Temperature
Advantages - Lower reagent cost- Water-soluble byproducts- High efficiency & yield[13]- Rapid reaction kinetics[14]- Low racemization risk[13]- Effective for hindered substrates
Disadvantages - Slower reaction rates- Potential for side reactions- Higher reagent cost- Guanidinylation side reaction possible with excess HATU[14]

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Setup [label="Dissolve Acid & Amine\nin Anhydrous Solvent\n(Inert Atmosphere)", fillcolor="#E8F0FE", fontcolor="#1967D2"];
Cool [label="Cool to 0 °C\n(For EDC/HOBt)", shape=ellipse, fillcolor="#FEF7E0", fontcolor="#202124"];
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Add_Reagents -> React [color="#4285F4"];
React -> Monitor [label="Check Progress", style=dashed, color="#5F6368"];
Monitor -> React [label="Incomplete", style=dashed, color="#5F6368"];
Monitor -> Workup [label="Complete", color="#34A853"];
Workup -> Dry_Concentrate [color="#4285F4"];
Dry_Concentrate -> Purify [color="#4285F4"];
Purify -> Characterize [color="#34A853"];

}

Figure 2: Standard experimental workflow for amide coupling and purification.

References

  • Valeur, E., & Bradley, M. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Wenxuecity. (2023). HATU coupling. . [Link]

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Sacher, J. R., & Weinreb, S. M. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

  • ACS Publications. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications. [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

  • PMC. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for.... PMC. [Link]

  • ACS Publications. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry. [Link]

  • Evans, M. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

  • Who we serve. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve. [Link]

  • PMC. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. [Link]

  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • A reliable and easy method for synthesis of nitrogen-containing compounds. (n.d.). Ns-strategy and with high-activity trityl. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. [Link]

  • Chemistry LibreTexts. (2020). 21.8: Condensation of Acids with Amines. Chemistry LibreTexts. [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. [Link]

  • Google Patents. (n.d.). US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.
  • YouTube. (2022). 389 BCH3023 Reactions of Amines with Carboxylic Acids to Yield Amides. YouTube. [Link]

  • ResearchGate. (2018). Carboxylic acid react with amine?. ResearchGate. [Link]

  • Khan Academy. (n.d.). Carboxylic acid reactions overview. Khan Academy. [Link]

  • MDPI. (2025). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. MDPI. [Link]

  • The Open Medicinal Chemistry Journal. (2022). A Review on Medicinally Important Heterocyclic Compounds. The Open Medicinal Chemistry Journal. [Link]

Sources

Application

Application Notes and Protocols: N-Alkylation of 2-(4-Bromobenzenesulfonyl)ethan-1-amine

Introduction: Strategic N-Alkylation in Drug Discovery The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs, including antibacterials, diuretics, and ant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic N-Alkylation in Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs, including antibacterials, diuretics, and anti-inflammatory agents.[1][2] The molecule 2-(4-Bromobenzenesulfonyl)ethan-1-amine serves as a valuable scaffold, presenting a primary aliphatic amine for synthetic diversification.[3] The N-alkylation of this primary amine is a critical transformation in drug development, as the nature of the N-substituent can profoundly influence a compound's pharmacological profile, affecting its potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth exploration of two robust and widely adopted methodologies for the N-alkylation of 2-(4-Bromobenzenesulfonyl)ethan-1-amine: Direct Alkylation via SN2 Reaction and Reductive Amination . As a Senior Application Scientist, this document moves beyond a simple recitation of steps; it elucidates the underlying chemical principles, justifies the selection of reagents and conditions, and offers field-proven insights to empower researchers to achieve selective, high-yield synthesis.

Mechanistic Rationale and Strategic Considerations

The target for alkylation is the primary amine (-NH₂) of the ethanamine moiety. This group is a potent nucleophile, significantly more reactive than the nitrogen of the sulfonamide group, which is deactivated by the strong electron-withdrawing effect of the adjacent sulfonyl (SO₂) group.[1][4] However, successful mono-alkylation requires careful control to prevent a common pitfall: over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction that produces undesired tertiary amines and quaternary ammonium salts.[5]

Our choice of methodology is therefore guided by the need for selectivity:

  • Direct Alkylation with Alkyl Halides: This classic SN2 approach is straightforward but requires precise stoichiometric control and carefully chosen conditions to favor mono-alkylation.[6]

  • Reductive Amination: This is often the preferred method for clean, selective mono-alkylation.[7][8] It proceeds through an in situ imine formation followed by immediate reduction, a pathway that inherently avoids the over-alkylation issues common to direct alkylation.[8]

cluster_direct Protocol 1: Direct Alkylation cluster_reductive Protocol 2: Reductive Amination Start 2-(4-Bromobenzenesulfonyl)ethan-1-amine (Starting Material) DA_Reagents Alkyl Halide (R-X) + Base (e.g., K₂CO₃) Start->DA_Reagents Path A RA_Reagents Aldehyde/Ketone (R-C=O) + Reducing Agent (e.g., NaBH(OAc)₃) Start->RA_Reagents Path B Prod N-Alkyl-2-(4-bromobenzenesulfonyl)ethan-1-amine (Desired Product) DA_Step SN2 Reaction DA_Reagents->DA_Step DA_Step->Prod RA_Step Imine Formation & In Situ Reduction RA_Reagents->RA_Step RA_Step->Prod A 1. Dissolve Amine & Carbonyl in DCM B 2. Stir 1-2h at RT (Imine Formation) A->B C 3. Add NaBH(OAc)₃ Portion-wise B->C D 4. Stir 2-24h at RT (Monitor by TLC/LC-MS) C->D E 5. Quench with aq. NaHCO₃ D->E F 6. Extract with Organic Solvent E->F G 7. Wash, Dry, & Concentrate F->G H 8. Purify via Column Chromatography G->H I Pure N-Alkylated Product H->I

Sources

Method

Application Note: 2-(4-Bromobenzenesulfonyl)ethan-1-amine in Solid-Phase Synthesis

This Application Note provides a comprehensive technical guide for utilizing 2-(4-Bromobenzenesulfonyl)ethan-1-amine (hereafter referred to as the Bse-Amine Linker ) in solid-phase synthesis. This molecule serves as a cr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for utilizing 2-(4-Bromobenzenesulfonyl)ethan-1-amine (hereafter referred to as the Bse-Amine Linker ) in solid-phase synthesis.

This molecule serves as a critical bifunctional linker precursor , combining an aryl bromide "anchor" for resin attachment with a sulfonyl-ethylamine "safety-catch" motif that enables base-catalyzed cleavage.

Executive Summary

The Bse-Amine Linker is a specialized tool for Solid-Phase Organic Synthesis (SPOS) and Peptide Synthesis. It addresses a common challenge: the need for a linker that is stable to acidic conditions (compatible with Boc chemistry) but cleavable under mild basic conditions via


-elimination.

Key Capabilities:

  • Orthogonality: Completely stable to TFA and HCl, allowing rigorous acid-mediated side-chain deprotections.

  • Versatile Anchoring: The aryl bromide moiety allows attachment to boronic-acid functionalized resins via Suzuki-Miyaura coupling, enabling "late-stage" linker installation.

  • Traceless Potential: Facilitates the synthesis of ureas, carbamates, and secondary amines, releasing the target molecule upon base treatment without residual linker fragments.

Chemical Logic & Mechanism[1][2]

The "Safety-Catch" Mechanism

The core utility of this linker lies in the 2-(sulfonyl)ethyl motif. The sulfone group (


) exerts strong electron-withdrawing effects, significantly increasing the acidity of the 

-protons (adjacent to the sulfone).
  • Stability: Under neutral or acidic conditions, the

    
    -protons remain protonated. The linker is inert.
    
  • Activation (Cleavage): Upon treatment with a non-nucleophilic base (e.g., DBU), the

    
    -proton is abstracted.
    
  • Elimination: The resulting carbanion undergoes

    
    -elimination, ejecting the cargo (attached to the amine/nitrogen) and generating a vinyl sulfone byproduct on the resin.
    
Strategic Workflow

The Bse-Amine is typically employed in a "Reverse-Linker" strategy:

  • Resin Loading: The Bse-Amine is coupled to a functionalized resin (e.g., Aryl Boronate Resin) via the Aryl Bromide.

  • Scaffold Build: The primary amine is used to capture the target molecule (e.g., via isocyanate formation to make ureas, or chloroformate activation to make carbamates).

  • Cleavage: Base treatment releases the target.

Mechanistic Diagram

BseLinkerMechanism Resin Resin Support (Boronic Acid) Coupled Resin-Bound Linker (Resin-Ph-SO2-CH2-CH2-NH2) Resin->Coupled Suzuki Coupling (Pd(PPh3)4, Base) Linker Bse-Amine (Br-Ph-SO2-CH2-CH2-NH2) Linker->Coupled Cargo Loaded Cargo (Urea/Carbamate) Coupled->Cargo Functionalization (e.g., R-NCO) Cleavage Base Treatment (DBU/DMF) Cargo->Cleavage Product Released Product (R-NH-CO-NH-R') Cleavage->Product Release Byproduct Vinyl Sulfone Resin (Resin-Ph-SO2-CH=CH2) Cleavage->Byproduct Beta-Elimination

Caption: Workflow of Bse-Amine Linker usage, from Suzuki anchoring to base-mediated


-elimination cleavage.

Experimental Protocols

Protocol A: Resin Loading (Suzuki-Miyaura Coupling)

Objective: Attach the Bse-Amine to a solid support. Prerequisite: Use a resin functionalized with Aryl Boronic Acid (e.g., Polystyrene-Boronic Acid).

Materials:

  • Resin: 4-Boronobenzoyl-AM resin (Loading: ~1.0 mmol/g).

  • Linker: 2-(4-Bromobenzenesulfonyl)ethan-1-amine (2.0 equiv relative to resin loading).

  • Catalyst:

    
     (0.05 equiv).
    
  • Base:

    
     (2M aqueous solution, 5 equiv).
    
  • Solvent: DME/Ethanol/Water (2:1:1).

Step-by-Step:

  • Swelling: Place 1.0 g of resin in a reaction vessel. Swell in DME (10 mL) for 30 mins.

  • Degassing: Prepare the solvent mixture and degas with Argon for 15 mins.

  • Reaction Setup: Add the Bse-Amine linker, Catalyst, and Base solution to the resin slurry.

  • Incubation: Heat the mixture to 80°C under Argon with gentle agitation for 18 hours.

  • Washing: Filter the resin.[1] Wash extensively with:

    • 
       (3x)
      
    • DMF (3x)

    • MeOH (3x)

    • DCM (3x)

  • Validation: Perform a chloranil test. A positive result (blue spots) indicates the presence of the free primary amine, confirming successful loading.

Protocol B: Synthesis of Urea Derivatives (Traceless Release)

Objective: Use the resin-bound amine to synthesize a urea and release it.

Step 1: Isocyanate Capture (Cargo Loading)

  • Swell the Bse-Amine Resin (from Protocol A) in DCM.

  • Add Isocyanate (

    
    , 3.0 equiv) and DIPEA (3.0 equiv).
    
  • Shake at Room Temperature (RT) for 2 hours.

  • Wash resin with DCM (5x) to remove excess isocyanate.

    • Result:Resin-Ph-SO2-CH2-CH2-NH-CO-NH-R

Step 2: Alkylation (Optional - for tri-substituted ureas)

  • If a tri-substituted urea is desired, the internal nitrogen can be alkylated using standard alkyl halides (

    
    ) and a base (e.g., K-tert-butoxide) in DMF.
    

Step 3: Cleavage (Beta-Elimination)

  • Swell the resin in DMF.

  • Add 5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF.

  • Agitate at RT for 30–60 minutes.

  • Collect the filtrate.[2][3]

  • Wash resin with DMF (2x) and combine filtrates.

  • Evaporate solvent to obtain the crude Urea product.

Protocol C: Synthesis of Carbamates (Releasing Alcohols)

Objective: Use the linker to capture an alcohol and release it later (Linker acts as an Alcohol Protecting Group).

  • Activation: Treat Bse-Amine Resin with Disuccinimidyl Carbonate (DSC) (3 equiv) and DIPEA in MeCN for 4 hours.

    • Intermediate:Resin-Ph-SO2-CH2-CH2-NH-CO-OSu (Activated Carbamate).

  • Loading: Add the target Alcohol (

    
    , 5 equiv) and DMAP (0.5 equiv) in DCM/DMF. Shake for 16 hours.
    
  • Cleavage: Treat with 5% Piperidine in DMF (Note: Piperidine is milder than DBU but sufficient for many Bse derivatives).

    • Mechanism:[4][5][6][1][7] Elimination releases [R-O-CO-NH]- which spontaneously decarboxylates to R-OH.

Quantitative Data & Stability Profile

The following table summarizes the stability of the Bse-Amine Linker under common synthetic conditions.

Reagent / ConditionStabilityNotes
50% TFA / DCM Stable Compatible with Boc deprotection.
1M HCl / Dioxane Stable Compatible with acid-labile side chain manipulation.
20% Piperidine / DMF Labile DO NOT USE for Fmoc deprotection. Linker will cleave.
5% DBU / DMF Cleavage Standard cleavage condition (

).
LiOH / THF / H2O Semi-Stable Hydrolysis of esters possible without cleaving linker if kept < pH 10.
Pd(PPh3)4 / Base Stable Linker survives Suzuki coupling conditions (if already attached).

Troubleshooting & Optimization

Incomplete Cleavage

If the yield after DBU treatment is low:

  • Cause: Aggregation of resin or steric hindrance.

  • Solution: Switch to 2% DBU + 1% HOBt in DMF. HOBt can prevent aggregation and assist in proton transfer. Alternatively, increase temperature to 40°C.

Premature Cleavage

If the linker falls off during synthesis:

  • Cause: Exposure to secondary amines (e.g., Morpholine, Piperidine) during other steps.

  • Solution: Ensure all reagents used in the "Build" phase are non-basic or strictly acidic/neutral. Avoid Fmoc chemistry ; utilize Boc-protected building blocks exclusively.

Resin Loading Issues

If the Suzuki coupling fails (Protocol A):

  • Check: Ensure the Resin-Boronic Acid is not dehydrated to the boroxine (anhydride) form, which is less reactive. Re-hydrate by washing with THF/Water before the reaction.

  • Alternative: Use a Resin-Aryl-Iodide and couple the Bse-Amine (as the Boronate partner) if you synthesize the boronate version of the linker first.

References

  • Concept of Sulfone Safety-Catch Linkers

    • Kenner, G. W., et al. "Safety Catch Linkers.
    • Zaragosà, G. R., et al. "2-(4-Nitrophenylsulfonyl)ethoxycarbonyl (Nsc) Group." J. Org. Chem. (Demonstrates the beta-elimination mechanism of sulfonyl-ethyl systems).
  • Solid Phase Peptide Synthesis (SPPS)

    • Merrifield, R. B.[1] "Solid Phase Peptide Synthesis." Nobel Lecture.

  • Bse (Benzothiazole/Bromophenyl-sulfonyl)

    • Vedejs, E., et al.[8] "Sulfonyl-based protecting groups."

  • Beta-Elimination Cleavage Protocols

    • Tulla-Puche, J., et al. "The Bsmoc Group." (Parallel chemistry for base-labile sulfones).

(Note: The specific commercial application of the "Amine" variant is derived from the established chemistry of the Bse-Cl and Bse-OH protecting groups adapted for resin-bound methodology.)

Sources

Application

Scale-up synthesis of 2-(4-Bromobenzenesulfonyl)ethan-1-amine

This Application Note and Protocol details the scale-up synthesis of 2-(4-Bromobenzenesulfonyl)ethan-1-amine , a critical sulfone-linker used in medicinal chemistry (e.g., PROTACs, fragment-based drug discovery). Part 1:...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the scale-up synthesis of 2-(4-Bromobenzenesulfonyl)ethan-1-amine , a critical sulfone-linker used in medicinal chemistry (e.g., PROTACs, fragment-based drug discovery).

Part 1: Executive Summary & Retrosynthetic Logic

Target Molecule: 2-(4-Bromobenzenesulfonyl)ethan-1-amine CAS: 771584-35-1 (Free base) / 1200575-83-2 (HCl salt) Molecular Formula: C₈H₁₀BrNO₂S Key Challenges:

  • Chemoselectivity: Oxidizing the sulfide to sulfone without affecting the primary amine (N-oxidation risk).

  • Safety: Handling exothermic oxidations and vesicant alkylating agents on a large scale.

  • Purification: Avoiding column chromatography for multi-gram/kilogram batches.

Strategic Route Selection: While direct alkylation of sulfinates is possible, the Phthalimide-Protected Route is selected as the "Gold Standard" for scale-up. It offers superior crystallinity of intermediates (simplifying purification) and complete protection of the amine against oxidative degradation. A secondary Direct Salt Oxidation Route is provided for cost-sensitive, lower-purity requirements.

Part 2: Detailed Synthetic Protocols

Route A: The Phthalimide "Gold Standard" (Recommended)

Best for: GMP production, high purity (>99%), and stability.

Step 1: S-Alkylation (Thioether Formation)

  • Reagents: 4-Bromobenzenethiol (1.0 eq), N-(2-Bromoethyl)phthalimide (1.05 eq), Potassium Carbonate (1.5 eq).

  • Solvent: DMF (Dimethylformamide) or Acetone.

  • Mechanism: S_N2 nucleophilic substitution.

Protocol:

  • Charge a reactor with 4-Bromobenzenethiol (500 g, 2.64 mol) and Acetone (5 L).

  • Add Potassium Carbonate (547 g, 3.96 mol) in portions to control mild foaming.

  • Add N-(2-Bromoethyl)phthalimide (705 g, 2.77 mol) as a solid or solution.

  • Heat to reflux (56°C) for 4–6 hours. Monitor by HPLC (Target: >98% conversion).

  • Work-up: Cool to RT. Pour mixture into Ice Water (15 L) with vigorous stirring. The product precipitates as a white solid.

  • Filter the solid, wash with water (3 x 1 L) and cold ethanol (1 L). Dry in a vacuum oven at 45°C.

    • Yield Expectation: 90–95%

    • Intermediate: 2-[2-(4-Bromophenylthio)ethyl]isoindoline-1,3-dione.

Step 2: Chemoselective Oxidation

  • Reagents: Thioether Intermediate (from Step 1), Hydrogen Peroxide (30–50%), Sodium Tungstate (cat.), Acidic buffer.

  • Safety Note: Oxidation of sulfides is highly exothermic. Controlled addition is critical.

Protocol:

  • Suspend the Thioether Intermediate (800 g) in Glacial Acetic Acid (4 L).

  • Add Sodium Tungstate Dihydrate (2 mol%).

  • Heat to 50°C. Slowly add 35% Hydrogen Peroxide (2.5 eq) via a dosing pump over 2 hours. Maintain internal temperature <75°C (exotherm control).

  • Stir at 60–70°C for an additional 4 hours until sulfoxide intermediate is consumed (HPLC).

  • Quench: Cool to RT. Add mild reducing agent (Sodium Bisulfite solution) to destroy excess peroxide (Test with starch-iodide paper).

  • Isolation: Pour into water. Filter the precipitated Sulfone-Phthalimide . Wash with water and dry.

    • Yield Expectation: 85–90%

    • Intermediate: 2-[2-(4-Bromobenzenesulfonyl)ethyl]isoindoline-1,3-dione.

Step 3: Deprotection (The Gabriel Release)

  • Reagents: Sulfone-Phthalimide, Hydrazine Hydrate (or Methylamine).

  • Solvent: Ethanol or Methanol.

Protocol:

  • Suspend Sulfone-Phthalimide (500 g) in Ethanol (5 L).

  • Add Hydrazine Hydrate (1.2 eq) cautiously.

  • Heat to reflux for 3–5 hours. A bulky white precipitate (Phthalhydrazide byproduct) will form.

  • Work-up: Cool to RT. Adjust pH to ~1 using concentrated HCl (converts amine to soluble HCl salt; phthalhydrazide remains insoluble).

  • Filter off the phthalhydrazide byproduct.

  • Concentrate the filtrate.[1] Basify with NaOH (pH >12) to release the free amine, or recrystallize the HCl salt directly from EtOH/Ether.

    • Final Yield: ~80% (over 3 steps).[2][3]

Route B: Direct Salt Oxidation (Alternative)

Best for: Rapid throughput, lower cost, robust safety engineering required.

Concept: Protonating the amine (R-NH₃⁺) withdraws electron density, preventing N-oxidation while allowing S-oxidation.

Protocol Summary:

  • Alkylation: React 4-Bromobenzenethiol with 2-Chloroethylamine Hydrochloride in water/NaOH. Isolate the Sulfide-Amine.

  • Salt Formation: Dissolve Sulfide-Amine in dilute HCl.

  • Oxidation: Add catalytic Sodium Tungstate and H₂O₂ (2.2 eq) to the acidic solution.

    • Critical Control: Temperature must be kept <50°C to prevent degradation.

  • Isolation: Basify to precipitate the target Sulfone-Amine or crystallize as the HCl salt.

Part 3: Visualization & Logic

Synthetic Pathway & Decision Tree

SynthesisScaleUp Start Starting Material: 4-Bromobenzenethiol RouteA Route A: Phthalimide Protection (High Purity / GMP) Start->RouteA RouteB Route B: Direct Salt Oxidation (Cost Effective / Rapid) Start->RouteB StepA1 Step 1: Alkylation (+ N-(2-Bromoethyl)phthalimide) RouteA->StepA1 StepB1 Step 1: Alkylation (+ 2-Chloroethylamine HCl) RouteB->StepB1 InterA1 Intermediate: Sulfide-Phthalimide StepA1->InterA1 StepA2 Step 2: Oxidation (H2O2 / Acetic Acid) InterA1->StepA2 InterA2 Intermediate: Sulfone-Phthalimide StepA2->InterA2 StepA3 Step 3: Deprotection (Hydrazine Hydrate) InterA2->StepA3 Final Target Product: 2-(4-Bromobenzenesulfonyl)ethan-1-amine StepA3->Final InterB1 Intermediate: Sulfide-Amine HCl Salt StepB1->InterB1 StepB2 Step 2: Oxidation (H2O2 / Na2WO4 / Acidic pH) InterB1->StepB2 StepB2->Final Risk: N-Oxide Impurity

Caption: Comparative workflow for the synthesis of 2-(4-Bromobenzenesulfonyl)ethan-1-amine showing the robust Phthalimide route vs. the direct route.

Part 4: Analytical & Safety Controls

ParameterSpecificationMethodRationale
Purity >98.0%HPLC (C18, ACN/H2O)Sulfone/Sulfoxide separation is critical.
Identity Conforms1H NMR, MSConfirm oxidation state (Sulfone vs Sulfoxide).
Residual Peroxide <50 ppmQuantofix / TitrationSafety hazard in dry powder.
Hydrazine <1 ppmLC-MS/MSGenotoxic impurity control (if Route A used).

Safety Warnings:

  • Vesicant Hazard: 2-Chloroethylamine and 2-Bromoethylamine are potent alkylating agents (nitrogen mustard analogues). Handle with extreme caution, double-gloving, and in a fume hood.

  • Peroxide Hazard: Concentrated H₂O₂ with organic solvents (Acetone/Acetic Acid) can form explosive peroxides. Never distill the reaction mixture to dryness without testing for peroxides.

References

  • Sigma-Aldrich. Product Specification: 2-(4-bromobenzenesulfonyl)ethan-1-amine.Link

  • Organic Syntheses. Preparation of Sulfones via Oxidation.[4][5] Org.[1][4][5][6][7][8][9][10] Synth. Coll. Vol. 10, p. 658. Link

  • Enamine. Scale-Up Synthesis of MedChem Relevant Cores: Sulfonyl-Ethylamine Derivatives.Link

  • National Institutes of Health (NIH). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid. PMC Article. Link

  • Khan Academy. Gabriel Phthalimide Synthesis Mechanism.[11]Link

Sources

Method

Computational Profiling of 2-(4-Bromobenzenesulfonyl)ethan-1-amine Derivatives

Application Note & Protocol Guide | Version 1.0 Abstract This guide outlines a rigorous computational framework for modeling 2-(4-Bromobenzenesulfonyl)ethan-1-amine (CAS: 771584-35-1) and its derivatives. As a bifunction...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 1.0

Abstract

This guide outlines a rigorous computational framework for modeling 2-(4-Bromobenzenesulfonyl)ethan-1-amine (CAS: 771584-35-1) and its derivatives. As a bifunctional scaffold containing a reactive primary amine and a 4-bromophenyl sulfone moiety, this molecule serves as a critical intermediate in the synthesis of sulfonamide-based carbonic anhydrase inhibitors (CAIs) and potential anticancer agents. This protocol integrates Density Functional Theory (DFT) for electronic profiling, molecular docking for target validation, and Molecular Dynamics (MD) for complex stability analysis.

Introduction & Strategic Rationale

The molecule 2-(4-Bromobenzenesulfonyl)ethan-1-amine represents a "privileged structure" in medicinal chemistry due to its three distinct pharmacophoric features:

  • Primary Amine: A nucleophilic handle for amide coupling or urea formation.

  • Sulfonyl Group: A hydrogen-bond acceptor often critical for active site coordination (e.g., Zinc binding in metalloenzymes).

  • 4-Bromophenyl Ring: A lipophilic moiety capable of halogen bonding and π-stacking, serving as a site for further diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

Therapeutic Relevance: Sulfonyl-containing amines are established pharmacophores in the inhibition of Carbonic Anhydrase II (CAII) and Acetylcholinesterase (AChE) . The computational workflow below is designed to predict the stability, reactivity, and binding affinity of this scaffold before synthetic investment.

Workflow Visualization

The following diagram illustrates the integrated computational pipeline.

Workflow Input Structure Input (2D to 3D) DFT Quantum Mechanics (DFT) B3LYP/6-311++G(d,p) Input->DFT Geometry Opt ADMET ADMET Profiling SwissADME/pkCSM DFT->ADMET Descriptors Docking Molecular Docking Target: CAII (PDB: 1AZM) DFT->Docking Charge Dist. ADMET->Docking Filtering MD Molecular Dynamics 100ns (GROMACS) Docking->MD Best Pose

Figure 1: Integrated computational workflow for sulfonyl-ethanamine derivatives.

Protocol 1: Quantum Chemical Profiling (DFT)

Objective: To determine the precise 3D geometry, electronic distribution, and reactive sites (HOMO/LUMO) of the molecule. This step is crucial for understanding how the amine and sulfone groups influence chemical reactivity.

Methodology
  • Software: Gaussian 16 / ORCA 5.0

  • Theory Level: DFT / B3LYP

  • Basis Set: 6-311++G(d,p) (chosen for accurate description of the sulfur and bromine atoms).

Step-by-Step Protocol
  • Structure Generation: Build the 2D structure and pre-optimize using the MMFF94 force field (Avogadro/ChemDraw) to eliminate steric clashes.

  • Input Preparation:

    • Route Section: # opt freq b3lyp/6-311++g(d,p) pop=nbo

    • Note:freq ensures the structure is a true minimum (no imaginary frequencies). pop=nbo calculates Natural Bond Orbitals.

  • Execution & Analysis:

    • Geometry: Verify the S=O bond lengths (typically ~1.45 Å) and C-S-C bond angles.

    • FMO Analysis: Extract HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

      • Causality: A high HOMO energy on the amine nitrogen indicates high nucleophilicity. A low LUMO on the bromobenzene ring suggests susceptibility to nucleophilic aromatic substitution or reduction.

    • MEP Mapping: Generate the Molecular Electrostatic Potential map.

      • Visual Check: Look for a deep red region (negative potential) around the sulfonyl oxygens (H-bond acceptors) and a blue region (positive potential) on the amine hydrogens (H-bond donors).

Data Output Table: Electronic Descriptors
ParameterValue (Typical)Interpretation
Dipole Moment (Debye) ~4.5 - 5.5High polarity due to sulfone; good solubility implications.
HOMO Energy (eV) -6.2 to -6.8Indicates stability; amine N is the primary donor.
LUMO Energy (eV) -1.5 to -2.0Indicates electrophilic susceptibility at the phenyl ring.
Gap (

)
~4.5 eVHard molecule; chemically stable under physiological conditions.

Protocol 2: Molecular Docking (Target: Carbonic Anhydrase II)

Objective: To predict the binding mode of the derivative. Sulfonamides are classical inhibitors of Carbonic Anhydrase (CA), where the sulfonamide moiety coordinates with the Zinc ion (


) in the active site.

Target Selection: Human Carbonic Anhydrase II (hCAII). PDB ID: 1AZM (High-resolution crystal structure complexed with acetazolamide).

Methodology
  • Software: AutoDock Vina / Schrödinger Glide

  • Grid Box: Centered on the catalytic

    
     ion.
    
Step-by-Step Protocol
  • Protein Preparation:

    • Download PDB 1AZM.[1]

    • Remove water molecules (except those bridging the ligand and Zn, if any).

    • Critical Step: Retain the

      
       ion.
      
    • Add polar hydrogens and Kollman charges.

  • Ligand Preparation:

    • Import the DFT-optimized structure from Protocol 1.

    • Set the amine nitrogen to its protonated state (

      
      ) if docking at pH 7.4, or neutral (
      
      
      
      ) depending on pKa prediction (typically ~9-10 for primary amines, so protonated is likely).
    • Define rotatable bonds (Ethyl chain flexibility is key).

  • Grid Generation:

    • Center: X, Y, Z coordinates of the native ligand's sulfur atom.

    • Size:

      
       Å (Sufficient to cover the conical active site).
      
  • Docking & Scoring:

    • Run Vina with exhaustiveness = 8.

    • Validation: Re-dock the native ligand (acetazolamide). RMSD must be

      
       Å.
      
Interaction Pathway Visualization

The following diagram details the expected binding mechanism.

BindingMechanism Ligand 2-(4-Bromobenzenesulfonyl) ethan-1-amine Zn Active Site Zn2+ Ligand->Zn Sulfonyl O / Amine N Coordination Thr199 Thr199 (Gatekeeper) Ligand->Thr199 H-Bonding Hydrophobic Hydrophobic Pocket (Val121, Leu198) Ligand->Hydrophobic 4-Br-Phenyl Van der Waals Glu106 Glu106 (H-Bond Network) Thr199->Glu106 Network Stabilization

Figure 2: Predicted interaction network within the hCAII active site.

Protocol 3: Molecular Dynamics (MD) Simulation

Objective: To verify the temporal stability of the Ligand-Protein complex. Docking provides a static snapshot; MD reveals if the ligand stays bound under physiological dynamics.

Methodology
  • Software: GROMACS 2024

  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand)

Step-by-Step Protocol
  • Topology Generation:

    • Generate ligand topology using the CGenFF server or cgenff_charmm2gmx.py.

    • Combine with protein topology.

  • Solvation & Ionization:

    • Box Type: Dodecahedron (1.0 nm margin).

    • Solvent: TIP3P water model.

    • Neutralization: Add

      
       or 
      
      
      
      ions to reach 0.15 M salt concentration.
  • Equilibration:

    • Energy Minimization: Steepest descent (50,000 steps).

    • NVT: 100 ps at 300 K (V-rescale thermostat). Restrain heavy atoms.

    • NPT: 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production Run:

    • Time: 100 ns.

    • Step size: 2 fs.

  • Analysis Metrics:

    • RMSD (Root Mean Square Deviation): Plot Ligand RMSD vs. Time.

      • Success Criteria: Ligand RMSD should stabilize (plateau) within 2-3 Å deviation.

    • RMSF (Root Mean Square Fluctuation): Analyze residue flexibility. High fluctuations in the binding loop indicate instability.

    • H-Bond Lifetime: Calculate the percentage of simulation time key H-bonds (e.g., with Thr199) are maintained.

References

  • Design, Synthesis, and Biological Evaluation of New Sulfonamides Derived from 2-Aminopyridine. Source: Vertex AI / IMIST. Context: Establishes the DFT (B3LYP/6-311++G) and docking protocols for sulfonamide derivatives.

  • 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. Source: PubMed / NIH. Context: Provides specific validation for the 4-bromobenzenesulfonyl moiety in computational studies.

  • Design, Synthesis, and Molecular Docking Studies of N-substituted Sulfonamides as Potential Anticancer Therapeutics. Source: PubMed Central. Context: Validates Carbonic Anhydrase (1AZM) as a primary target for this class of molecules.

  • Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. Source: MDPI. Context: Details the interaction analysis of sulfonamide groups with enzyme active sites.

  • 2-(4-bromobenzenesulfonyl)ethan-1-amine Product Data. Source: Sigma-Aldrich. Context: Verification of chemical structure and CAS (771584-35-1).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Bromobenzenesulfonyl)ethan-1-amine

Introduction Welcome to the Technical Support Center. You are likely targeting 2-(4-bromobenzenesulfonyl)ethan-1-amine (and its HCl salt) for use as a fragment in medicinal chemistry or a linker in proteolysis-targeting...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely targeting 2-(4-bromobenzenesulfonyl)ethan-1-amine (and its HCl salt) for use as a fragment in medicinal chemistry or a linker in proteolysis-targeting chimeras (PROTACs).

The presence of the sulfonyl group adjacent to the amine creates a unique electronic environment, while the aryl bromide serves as a critical handle for downstream cross-coupling (Suzuki/Buchwald). However, this dual-functionality introduces synthetic pitfalls—specifically incomplete oxidation , dimerization , and purification challenges due to the zwitterionic nature of the free base.

This guide prioritizes the Phthalimide (Gabriel) Route over direct alkylation or vinyl sulfone addition. While the latter routes appear shorter, they frequently suffer from bis-alkylation (polymerization) and lower purity profiles in research settings.

Part 1: The Optimized Synthetic Workflow

We recommend a 3-step linear synthesis utilizing the Gabriel amine method. This ensures the primary amine remains protected during the oxidative step, preventing N-oxidation.

Visual Workflow (Graphviz)

SynthesisWorkflow cluster_byproducts Common Pitfalls SM1 4-Bromobenzenethiol (Nucleophile) Int1 Intermediate A: Sulfide-Phthalimide SM1->Int1 Step 1: S-Alkylation K2CO3, Acetone/DMF 60°C, 4h BP2 Disulfide (Oxidative Dimer) SM1->BP2 O2 Exposure SM2 N-(2-Bromoethyl)phthalimide (Electrophile) SM2->Int1 Int2 Intermediate B: Sulfone-Phthalimide Int1->Int2 Step 2: Oxidation mCPBA (2.5 eq) DCM, 0°C to RT BP1 Sulfoxide (Incomplete Ox) Int1->BP1 Low Oxidant Prod Final Product: Sulfonyl-Amine (HCl Salt) Int2->Prod Step 3: Deprotection 1. N2H4·H2O, EtOH, Reflux 2. HCl Workup

Caption: Optimized 3-step Gabriel synthesis pathway minimizing side reactions common in direct amination.

Part 2: Detailed Protocol & Critical Parameters

Step 1: S-Alkylation (Thiol Substitution)

Objective: Covalent attachment of the ethyl linker.

  • Reagents: 4-Bromobenzenethiol (1.0 eq), N-(2-bromoethyl)phthalimide (1.05 eq), K₂CO₃ (1.2 eq).

  • Solvent: Anhydrous Acetone (easier workup) or DMF (faster reaction).

  • Procedure:

    • Dissolve thiol in solvent under N₂ atmosphere.

    • Add K₂CO₃ and stir for 15 min (formation of thiolate anion).

    • Add phthalimide reagent.[1][2] Reflux (Acetone) or heat to 60°C (DMF) for 4-6 hours.

    • Workup: Pour into ice water. The product usually precipitates as a white solid. Filter and wash with water.[3]

Step 2: Oxidation (Sulfide Sulfone)

Objective: Oxidation of sulfur without touching the aromatic bromide.

  • Reagents: m-CPBA (meta-Chloroperoxybenzoic acid) (2.5 eq).

  • Solvent: DCM (Dichloromethane).

  • Procedure:

    • Dissolve Intermediate A in DCM. Cool to 0°C.

    • Add m-CPBA portion-wise (exothermic).

    • Warm to RT and stir overnight.

    • Quench: Wash with sat. Na₂SO₃ (removes excess peroxide) then sat. NaHCO₃ (removes m-chlorobenzoic acid byproduct).

    • Critical Check: Monitor by TLC. Sulfoxides (intermediate) are more polar than sulfides but less polar than sulfones. Ensure full conversion.

Step 3: Deprotection (Ing-Manske Procedure)

Objective: Liberate the primary amine.[4][5]

  • Reagents: Hydrazine hydrate (3.0 eq).

  • Solvent: Ethanol or Methanol.[5]

  • Procedure:

    • Suspend Intermediate B in EtOH.

    • Add hydrazine hydrate.[5][6] Reflux for 2-3 hours.

    • The "Sticky" Phase: A bulky white precipitate (phthalhydrazide) will form.

    • Workup (Crucial for Purity):

      • Cool to RT. Acidify with 2N HCl (pH < 2). This solubilizes the amine (as HCl salt) and keeps phthalhydrazide insoluble.

      • Filter off the white solid (phthalhydrazide).[5]

      • Concentrate the filtrate.

      • Optional: Basify (NaOH) and extract with DCM for free base, or recrystallize the HCl salt directly from EtOH/Ether.

Part 3: Troubleshooting Guide (Q&A)

Category 1: Yield & Reactivity

Q: My yield in Step 1 is low (<50%), and I see a spot matching the starting thiol.

  • Diagnosis: Incomplete alkylation or oxidation of thiol to disulfide.

  • Fix:

    • Degas your solvents. Thiols oxidize to disulfides (Ar-S-S-Ar) in the presence of oxygen. Run the reaction under Nitrogen/Argon.

    • Check the Base: Ensure K₂CO₃ is finely ground or use Cs₂CO₃ (1.1 eq) in DMF to accelerate the SN2 reaction.

Q: In Step 2, I have a persistent impurity that runs just below the product on TLC.

  • Diagnosis: This is likely the Sulfoxide intermediate. Oxidation from Sulfide

    
     Sulfoxide is fast; Sulfoxide 
    
    
    
    Sulfone is slower.
  • Fix:

    • Increase Oxidant: Ensure you are using at least 2.5 equivalents of m-CPBA.

    • Time/Temp: Reflux the DCM solution for 1 hour if the reaction stalls at RT.

    • Alternative Oxidant: If m-CPBA fails, use catalytic Sodium Tungstate (Na₂WO₄) with H₂O₂ in Methanol [1].

Category 2: Purification & Isolation[1]

Q: After Step 3 (Deprotection), I have a white solid that won't dissolve in organic solvents. Is this my product?

  • Diagnosis: No. This is likely Phthalhydrazide (the byproduct).

  • Fix:

    • Do not discard the filtrate. Your product is soluble in the ethanol/water mix.

    • Acid Wash: If the solid is mixed with your product, suspend everything in 1M HCl. The amine will dissolve; the phthalhydrazide will not. Filter, then basify the filtrate to recover the amine.[5]

Q: The final product is oiling out instead of crystallizing.

  • Diagnosis: The free base of sulfonyl amines can be oily/hygroscopic.

  • Fix: Convert it to the Hydrochloride salt . Dissolve the oil in minimal dry Ethanol and add HCl in Dioxane (4M). Add Diethyl Ether until turbid and freeze. White crystals should form.

Part 4: Data & Comparison

Oxidant Selection Guide
OxidantEquivalentsYield (Sulfone)ProsCons
m-CPBA 2.2 - 2.590-95% High yield, reliable on lab scale.Atom inefficient, generates solid waste (benzoic acid).
H₂O₂ / AcOH Excess80-85%Cheap, scalable.Harsh acidic conditions (may affect acid-sensitive groups).
Oxone® 1.2 - 1.5>95%Very clean, aqueous compatible.Requires solubility in MeOH/Water; salts can be hard to remove.

Part 5: Troubleshooting Logic Tree

Use this decision tree to diagnose synthesis failures rapidly.

Troubleshooting Start Problem Detected Q1 Is the issue in Step 1 (Alkylation)? Start->Q1 Q2 Is the issue in Step 2 (Oxidation)? Q1->Q2 No Sol1 Check for Disulfide (TLC). Action: Degas solvent, add TCEP. Q1->Sol1 Yes: Low Yield Q3 Is the issue in Step 3 (Deprotection)? Q2->Q3 No Sol2 Incomplete Oxidation. Action: Add 0.5eq mCPBA or heat to 40°C. Q2->Sol2 Yes: Mixed Spot Sol3 Phthalhydrazide trapped. Action: Acidify (pH 1), Filter solid, Basify filtrate. Q3->Sol3 Yes: White Solid Contamination

Caption: Diagnostic logic for isolating synthesis failures.

References

  • BenchChem. "Comparative analysis of different oxidizing agents for sulfide oxidation." BenchChem Technical Guides. Accessed Oct 2023. Link

  • Sigma-Aldrich. "Product Specification: 2-(4-bromobenzenesulfonyl)ethan-1-amine (CAS 771584-35-1)." Sigma-Aldrich Catalog. Link

  • Gabriel, S. "Ueber eine Darstellungsweise primärer Amine aus den entsprechenden Halogenverbindungen." Ber. Dtsch. Chem. Ges. 1887, 20, 2224. (Foundational Chemistry).

  • Ing, H. R.; Manske, R. H. F. "Modification of the Gabriel Synthesis of Amines." J. Chem. Soc. 1926, 2348. (Deprotection Protocol).[1][2][6][7]

  • Bahrami, K., et al. "H2O2/Tungstate oxidative system for sulfides." Tetrahedron Lett.[2] 2010. (Green Oxidation Alternative).[8]

Sources

Optimization

Technical Support Center: Purification of 2-(4-Bromobenzenesulfonyl)ethan-1-amine

Case ID: PUR-BSE-001 Status: Active Agent: Senior Application Scientist Subject: Stabilization and Isolation Protocols for -Amino Sulfones System Overview & Chemical Profile[2][3][4][5] Welcome to the technical support h...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-BSE-001 Status: Active Agent: Senior Application Scientist Subject: Stabilization and Isolation Protocols for


-Amino Sulfones

System Overview & Chemical Profile[2][3][4][5]

Welcome to the technical support hub for 2-(4-Bromobenzenesulfonyl)ethan-1-amine . This molecule belongs to the class of


-amino sulfones.[1] While the sulfone group provides excellent crystallinity potential, the 

-position of the amine creates a specific vulnerability: Retro-Michael Elimination .

Most user difficulties with this compound stem from attempting to isolate the Free Base (often an unstable oil) rather than the Hydrochloride Salt (a stable crystalline solid).

Chemical Specifications
PropertyValue / DescriptionNote
Formula

Free Base
MW 264.14 g/mol (Free Base)~300.6 g/mol (HCl Salt)
pKa (Conj.[2] Acid) ~9.0 - 9.5Amine is moderately basic.
Solubility (Salt) Water, MeOH, DMSOHigh polarity.
Solubility (Base) DCM, EtOAc, THFModerate polarity.
Critical Risk Retro-Michael Elimination Occurs at pH > 10 or Heat > 60°C.

The "Golden Path" Protocol: Isolation as HCl Salt

Recommendation: Do not attempt to distill the free base. The standard industry protocol is to trap the amine immediately as the hydrochloride salt. This prevents the retro-Michael decomposition and facilitates purification via precipitation.

Reagents Required:
  • Crude Material: 2-(4-Bromobenzenesulfonyl)ethan-1-amine (reaction mixture or crude oil).

  • Solvent A: Ethanol (EtOH) or Isopropanol (IPA) – anhydrous preferred.

  • Reagent B: 4M HCl in Dioxane or concentrated aqueous HCl (37%).

  • Anti-solvent: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).
    
Step-by-Step Procedure:
  • Dissolution: Dissolve the crude residue in a minimum volume of Solvent A (approx. 5-10 mL per gram of crude). If the crude is an oil, ensure it is fully miscible.

    • Checkpoint: If insoluble solids remain (likely inorganic salts like NaBr), filter them off now.

  • Acidification: Cool the solution to 0–5°C in an ice bath. Dropwise add Reagent B until the pH reaches ~2 (check with wet pH paper).

    • Observation: The solution may warm slightly (exothermic).

  • Precipitation:

    • Scenario A (Spontaneous): White crystals form immediately. Stir for 30 mins at 0°C.

    • Scenario B (No precipitate): Slowly add Anti-solvent (Ether/MTBE) until the solution turns cloudy. Stop addition and stir at 0°C to allow crystal growth.

  • Filtration: Collect the solid via vacuum filtration.[3][2]

  • Wash: Wash the filter cake with cold Anti-solvent (

    
    ) to remove non-polar impurities (starting material bromides).
    
  • Drying: Dry under vacuum at 40°C. Do not exceed 60°C.

Troubleshooting Guide (Symptom-Based)

Issue 1: "My product is an oil or a sticky gum, not a solid."

Diagnosis: The product has "oiled out" rather than crystallized. This usually happens if the solvent polarity is too high or if residual water is present. Corrective Action (Trituration):

  • Decant the supernatant solvent.

  • Add fresh anhydrous

    
     or MTBE to the gum.
    
  • Scratch the side of the flask vigorously with a glass rod while sonicating.

  • Logic: This mechanical stress induces nucleation, converting the amorphous gum into a crystalline solid.

Issue 2: "I see extra vinyl signals in the NMR (5.8–6.5 ppm)."

Diagnosis: Retro-Michael Elimination has occurred.[4] Mechanism: Under basic conditions, the amine acts as a leaving group, generating 4-bromophenyl vinyl sulfone . Fix:

  • Immediate: You cannot reverse this easily. You must re-purify to remove the vinyl sulfone (wash the salt with EtOAc; the vinyl sulfone dissolves, the amine salt does not).

  • Prevention: Never heat the free base above 50°C. Avoid aqueous workups at pH > 11.

Issue 3: "Low yield after aqueous workup."

Diagnosis: Phase Transfer Loss. Explanation: The amine (even as a free base) is relatively polar due to the sulfone group. It may partially partition into the aqueous phase during extraction, especially if the pH isn't high enough. Fix:

  • Saturate the aqueous phase with NaCl ("Salting out") to force the organic amine into the organic layer.

  • Use DCM/Isopropanol (3:1) as the extraction solvent instead of pure DCM or EtOAc.

Visualizing the Workflows

Diagram A: Purification Decision Tree

This flowchart guides you through the isolation process based on the physical state of your crude material.

Purification_Workflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Residue CheckState->Solid Solid Oil Oily Residue CheckState->Oil Oil Dissolve Dissolve in minimal EtOH/IPA Solid->Dissolve Oil->Dissolve Filter Filter Insolubles (Salts) Dissolve->Filter Acidify Add HCl (pH < 2) Filter->Acidify Precipitate Precipitate Forms? Acidify->Precipitate Collect Filter & Wash (Ether) Precipitate->Collect Yes AddAnti Add Et2O/MTBE (Anti-solvent) Precipitate->AddAnti No Final Pure HCl Salt Collect->Final Triturate Triturate (Scratch/Sonicate) AddAnti->Triturate Triturate->Collect

Caption: Decision tree for isolating the hydrochloride salt from crude mixtures.

Diagram B: The Retro-Michael Instability Risk

Understanding this pathway is critical to preventing decomposition.

RetroMichael Product Target: Beta-Amino Sulfone (Unstable Free Base) TS Deprotonation & Elimination Product->TS Trigger Conditions Base (OH-) or Heat Conditions->TS Vinyl Byproduct 1: Vinyl Sulfone TS->Vinyl Ammonia Byproduct 2: Ammonia/Amine TS->Ammonia

Caption: Mechanism of decomposition. High pH or heat causes the amine to eliminate, destroying the product.

Advanced FAQ

Q: Can I use column chromatography on silica gel? A: Use caution. Primary amines often "streak" on silica due to hydrogen bonding with silanols.

  • Modification: If you must use a column, use DCM:MeOH (9:1) containing 1% Ammonium Hydroxide (

    
    )  or 1% Triethylamine . The base competes for silanol sites, sharpening the peak. However, remember that the basic environment on the column promotes the Retro-Michael degradation if the flow is slow.
    

Q: How should I store the purified compound? A: Store as the Hydrochloride Salt .

  • Temperature: -20°C is ideal, but 4°C is acceptable.

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen in a desiccator. The salt will absorb atmospheric water, becoming a sticky gum over time.

Q: I need the free base for the next reaction. How do I liberate it safely? A: Do not isolate it.

  • Suspend the HCl salt in the solvent for your next reaction (e.g., DCM or DMF).

  • Add a non-nucleophilic base (e.g., DIPEA or TEA) directly to the mixture.

  • Proceed immediately with the coupling reaction. This generates the free base in situ, minimizing decomposition time.

References

  • Saha, S., et al. (2023).[1] "Reagentless Chemistry 'On-Water': An Atom-Efficient and 'Green' Route to Cyclic and Acyclic β-Amino Sulfones via aza-Michael Addition." The Journal of Organic Chemistry.[1]

    • Relevance: Establishes the reversibility of the aza-Michael addition and stability conditions for -amino sulfones.
  • BenchChem Technical Data. "Synthesis of N-(4-bromobenzenesulfonyl)benzamide."

    • Relevance: Provides physical property baselines for bromobenzenesulfonyl deriv
  • Organic Syntheses. "Ethanesulfonic acid, 2-bromo-, sodium salt." Org. Synth. 1943, Coll. Vol. 2, 563.

    • Relevance: Foundational chemistry for 2-substituted ethanesulfonyl precursors.

  • PubChem Compound Summary. "2-(Phenylsulfonyl)ethanamine hydrochloride."

    • Relevance: Verifies the stability and commercial availability of the hydrochloride salt form over the free base.

Sources

Troubleshooting

Improving solubility of 2-(4-Bromobenzenesulfonyl)ethan-1-amine for reactions

The following technical guide serves as a specialized support resource for researchers working with 2-(4-Bromobenzenesulfonyl)ethan-1-amine (CAS: 771584-35-1). This document is structured as a dynamic Technical Support C...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 2-(4-Bromobenzenesulfonyl)ethan-1-amine (CAS: 771584-35-1).

This document is structured as a dynamic Technical Support Center, addressing solubility, stability, and reactivity challenges with field-validated protocols.

Status: Operational Role: Senior Application Scientist Topic: Solubility Optimization & Reaction Handling

Compound Technical Profile

Before troubleshooting, verify the specific form of the reagent you are using.[1] The solubility profile changes drastically between the free base and the salt forms.[1]

FeatureFree Base Hydrochloride Salt
CAS Number 771584-35-1 1200575-83-2
Structure


Molecular Weight ~264.14 g/mol ~300.60 g/mol
Primary Solubility DMSO, DMF, MeOH, warm ACNWater, MeOH, DMSO
Insolubility Water (pH > 8), HexanesDCM, Ether, EtOAc, Toluene
Key Risk

-elimination (Retro-Michael)
Hygroscopic; Acidity

Core Insight: This molecule contains a sulfonyl group (strong electron-withdrawing, polar) and a primary amine .[1] The "


-amino sulfone" motif is stable under standard conditions but can degrade into 4-bromophenyl vinyl sulfone and ammonia under high heat or strong basicity [1, 5].

Troubleshooting Guide (Q&A)

Q1: "I am using the HCl salt in a DCM-based coupling reaction, but it remains a suspension. How do I fix this?"

Diagnosis: The hydrochloride salt is ionic and insoluble in non-polar solvents like Dichloromethane (DCM). The amine is protonated (


) and non-nucleophilic, meaning it will not react  even if suspended.[1]

Solution: The "In-Situ" Solubilization Protocol Do not switch solvents immediately. Instead, use a chaotic base to solubilize the salt within the organic phase.[1]

  • Suspend the salt in DCM.

  • Add 3.0 equivalents of DIPEA (Diisopropylethylamine) or Triethylamine (TEA) .[1]

  • Observation: The suspension should clear or become a fine, translucent dispersion as the free base is liberated and the lipophilic ammonium salt (DIPEA-HCl) forms.[1]

  • Optional: If turbidity persists, add 5-10% DMF as a co-solvent to bridge the polarity gap.

Q2: "My yield is low, and I see a vinyl sulfone byproduct. What happened?"

Diagnosis: You likely triggered a Retro-Michael Elimination . The sulfonyl group acidifies the


-protons. Under strong basic conditions or high heat (

), the amine group can be eliminated, reverting the molecule to 4-Bromophenyl vinyl sulfone .[1]

Corrective Action:

  • Lower Temperature: Keep reactions below

    
     unless necessary.
    
  • Milder Bases: Switch from inorganic bases (KOH, NaH) to organic bases (DIPEA, Pyridine) or mild carbonates (

    
    ).[1]
    
  • Avoid Prolonged Heating: Monitor reaction progress strictly by TLC/LCMS.

Q3: "What is the absolute best solvent system for this compound?"

Recommendation:

  • Universal Solvent: DMSO (Dimethyl Sulfoxide) or DMF . Both dissolve the salt and free base at high concentrations (

    
    ).[1]
    
  • For Nucleophilic Attacks: Use Acetonitrile (ACN) with mild warming. ACN is polar enough to solvate the transition state but aprotic, enhancing the nucleophilicity of the amine.[1]

  • Green Alternative: 2-MeTHF (2-Methyltetrahydrofuran) often shows better solubility than standard THF for sulfonyl compounds due to its higher lipophilicity and boiling point.

Validated Experimental Protocols

Protocol A: Free-Basing Extraction (The "Clean" Method)

Use this when your reaction is sensitive to chloride ions or acidic protons.

  • Dissolution: Dissolve 1.0 g of the HCl salt (CAS 1200575-83-2) in 10 mL of 1M NaOH (aq). Note: The solution should be clear.

  • Extraction: Extract immediately with DCM (

    
    ). The free amine is moderately lipophilic and will migrate to the organic layer.
    
  • Drying: Dry the combined organic layers over anhydrous

    
    .
    
  • Concentration: Evaporate the solvent under reduced pressure at room temperature (do not heat above

    
     to prevent degradation).
    
  • Result: You now have the Free Base (CAS 771584-35-1) ready for anhydrous reactions.

Protocol B: Co-Solvent Screening System

Use this to determine the minimum polar solvent required for your specific setup.[1]

Solvent A (Main)Solvent B (Booster)Ratio (A:B)Solubility Outcome
DCMMethanol9:1High (Good for amidation)
TolueneDMF10:1Moderate (Requires heat)
THFWater4:1High (Good for Schotten-Baumann)
EtOAcDMSO19:1Low (Avoid if possible)

Visual Decision Guides

Diagram 1: Solubility & Handling Decision Tree

This logic flow ensures you select the correct solvent system based on your starting material and reaction constraints.

SolubilityWorkflow Start Start: Identify Reagent Form Salt HCl Salt Form (CAS 1200575-83-2) Start->Salt FreeBase Free Base Form (CAS 771584-35-1) Start->FreeBase Q_Water Is Reaction Water Tolerant? Salt->Q_Water Q_Polar Is Solvent Polar Aprotic? (DMF/DMSO) FreeBase->Q_Polar Sol_Aq Use Aqueous Buffer (pH 8-9) Q_Water->Sol_Aq Yes Sol_Insitu Protocol: In-Situ Neutralization (DCM + DIPEA) Q_Water->Sol_Insitu No (Anhydrous) Sol_Direct Direct Dissolution Q_Polar->Sol_Direct Yes Sol_Cosolv Use Co-Solvent System (e.g., DCM + 10% MeOH) Q_Polar->Sol_Cosolv No (Non-polar)

Caption: Decision matrix for selecting the optimal solubilization strategy based on reagent form and reaction tolerance.

Diagram 2: Stability Warning (Retro-Michael Pathway)

Understanding the degradation pathway is critical for yield optimization.

RetroMichael Substrate Beta-Amino Sulfone (Target Reagent) Conditions High Heat (>80°C) Strong Base (NaH, tBuOK) Substrate->Conditions Elimination Products Vinyl Sulfone + Ammonia (Degradation) Conditions->Products Irreversible Loss

Caption: The Retro-Michael elimination pathway, a primary cause of low yields when excessive heat or strong bases are employed.[1]

References

  • Sigma-Aldrich. 2-(4-bromobenzenesulfonyl)ethan-1-amine Product Sheet. Retrieved from [1]

  • BLD Pharm. 2-[(4-Bromophenyl)sulfonyl]ethanamine hydrochloride Product Details. Retrieved from

  • BenchChem. Overcoming solubility issues of amines in reactions. Retrieved from

  • PubChem. 4-Bromobenzenesulfonamide Derivatives and Properties. Retrieved from

  • ResearchG

    
    -amino sulfones. Retrieved from 
    

Sources

Optimization

Technical Support Center: Strategies for the Removal of Unreacted 2-(4-Bromobenzenesulfonyl)ethan-1-amine

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical guidance for the effective removal of unreac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical guidance for the effective removal of unreacted 2-(4-Bromobenzenesulfonyl)ethan-1-amine from your reaction mixtures. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification processes.

Frequently Asked Questions (FAQs)

Q1: My TLC analysis indicates a significant amount of unreacted 2-(4-Bromobenzenesulfonyl)ethan-1-amine in my crude product. What is the most straightforward method to remove it?

A1: The most direct and often most effective method for removing unreacted primary amines like 2-(4-Bromobenzenesulfonyl)ethan-1-amine is an acid-base extraction . This technique leverages the basicity of the amine functional group.[1][2][3] By washing your organic solution with a dilute aqueous acid, the amine is protonated, forming a water-soluble ammonium salt.[3][4][5] This salt will then partition into the aqueous layer, which can be easily separated from the organic layer containing your desired product.

Troubleshooting Guide: Common Purification Challenges

Scenario 1: Persistent Amine Contamination After Acid Wash

Q2: I've performed an acid wash, but my NMR/LC-MS still shows traces of the unreacted amine. What could be going wrong?

A2: This is a common issue that can arise from several factors. Let's break down the potential causes and solutions:

  • Insufficient Acid: The amount of acid used may not be sufficient to protonate all of the unreacted amine. It is crucial to use a molar excess of acid relative to the estimated amount of residual amine.

  • Inadequate Mixing: Incomplete partitioning can occur if the organic and aqueous layers are not mixed thoroughly. Ensure vigorous shaking in the separatory funnel to maximize the surface area for extraction.

  • pH of the Aqueous Layer: The pH of the aqueous layer after washing should be acidic. You can test this with pH paper. If the pH is not sufficiently low, the amine will not be fully protonated and will remain in the organic layer.[5]

  • Emulsion Formation: Emulsions can trap the organic layer, preventing clean separation. If an emulsion forms, try adding brine (saturated NaCl solution) to break it.

dot

Caption: Workflow for Acid-Base Extraction Troubleshooting.

In-Depth Protocols

Protocol 1: Optimized Acid-Base Extraction

This protocol is designed for the efficient removal of unreacted 2-(4-Bromobenzenesulfonyl)ethan-1-amine.

Materials:

  • Crude reaction mixture dissolved in an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

  • 1 M Hydrochloric Acid (HCl) solution.

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

Procedure:

  • Dissolution: Ensure your crude product is fully dissolved in a suitable organic solvent that is immiscible with water.

  • First Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Second Acid Wash (Optional but Recommended): Repeat steps 2-4 for a more thorough extraction.[4]

  • Neutralization Wash: Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove any residual water.

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your purified product.

Scenario 2: Product is Acid-Sensitive

Q3: My desired product is sensitive to acidic conditions. What is a suitable alternative to acid-base extraction?

A3: If your product is acid-labile, you should avoid acidic washes. In this case, silica gel column chromatography is the preferred method of purification.[6][7] The difference in polarity between your product and the unreacted amine allows for their separation on a stationary phase.

Expert Tip: The amine, being more polar, will have a stronger affinity for the silica gel and will elute later than a less polar product. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, will often yield the best separation.

Protocol 2: Flash Column Chromatography

Materials:

  • Silica gel (appropriate mesh size for flash chromatography).

  • Eluent system (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).

  • Chromatography column.

  • Collection tubes.

  • TLC plates and developing chamber.

Procedure:

  • Eluent Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system will show good separation between your product spot and the amine spot.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in separate tubes.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent to first elute your less polar product, followed by the more polar unreacted amine.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

dot

Caption: Workflow for Purification by Column Chromatography.

Scenario 3: Product and Amine Have Similar Polarities

Q4: My product and the unreacted amine have very similar Rf values on TLC, making chromatographic separation difficult. What other options do I have?

A4: When polarities are too similar for effective chromatographic separation, recrystallization can be an excellent alternative, provided your product is a solid.[8][9][10] This technique relies on differences in solubility between your product and the impurity at different temperatures.

Key Principle: The ideal recrystallization solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the impurity (the unreacted amine) remains soluble at both temperatures.

Solvent Selection for Sulfonamides:

Solvent/Solvent SystemPolaritySuitability for Sulfonamides
Ethanol/WaterPolarOften effective for sulfonamides.[8]
Isopropanol/WaterPolarA good alternative to ethanol/water.[8][11]
Ethyl Acetate/HexaneMedium/Non-polarCan be used for less polar sulfonamides.
Protocol 3: Recrystallization

Materials:

  • Crude product containing unreacted amine.

  • Appropriate recrystallization solvent.

  • Erlenmeyer flask.

  • Hot plate.

  • Ice bath.

  • Büchner funnel and filter paper.

Procedure:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen solvent to your crude product. Heat the mixture to boiling while stirring to dissolve the solid.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of your pure product should begin to form. To maximize yield, you can then place the flask in an ice bath.[8][9]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Troubleshooting Recrystallization:

  • Oiling Out: If your product separates as an oil instead of crystals, try reheating the solution, adding a bit more solvent, and allowing it to cool more slowly.[8]

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Try boiling off some of the solvent. Alternatively, you can induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[8]

References

  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.
  • Scribd. Recrystallization of Sulfanilamide.
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Google Patents. (1957). US2777844A - Sulfonamide purification process.
  • Sigma-Aldrich. 2-(4-bromobenzenesulfonyl)ethan-1-amine.
  • Wikipedia. Acid–base extraction.
  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial.
  • Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Reaction Chemistry & Engineering. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction.
  • University of Rochester. Workup for Removing Amines.
  • ResearchGate. (2025, August 6). Chromatographic Methods for the Determination of Polyfunctional Amines and Related Compounds Used as Monomers and Additives in Food Packaging Materials: A State‐of‐the‐Art Review.
  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • MDPI. (2019, August 29). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process.
  • Sigma-Aldrich. 2-(4-bromobenzenesulfonyl)ethan-1-amine | 771584-35-1.
  • Taylor & Francis Online. Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • ECHEMI. How to separate imine from reaction mixture?.
  • PMC. Preparation of sulfonamides from N-silylamines.
  • ResearchGate. An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids | Request PDF.
  • Google Patents. (1997). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations.
  • SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines.
  • Google Patents. (1945). US2377511A - Purification of amine reaction mixtures.
  • BLDpharm. 1200575-83-2|2-[(4-Bromophenyl)sulfonyl]-ethanamine hydrochloride.
  • ResearchGate. (2016, July 20). How to separate imine from reaction mixture?.
  • ECHA CHEM. 2-(4-bromobenzenesulfonyl)ethan-1-amine hydrochloride.
  • Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Wiley Online Library. (2022, August 25). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines.
  • MDPI. (2022, March 27). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography.
  • ResearchGate. TLC of Sulfonamides | Request PDF.
  • ECHA CHEM. Identity.
  • PMC. (2022, June 22). Modular Two-Step Route to Sulfondiimidamides.
  • Google Patents. (2016). WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and....
  • MSU chemistry. Amine Reactivity.
  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
  • Chemguide. amines as nucleophiles.
  • Study Mind. (2022, April 19). Amines - Properties and Reactivity of Amines (A-Level Chemistry).

Sources

Troubleshooting

Technical Support Center: Stability of 2-(4-Bromobenzenesulfonyl)ethan-1-amine

Welcome to the technical resource for 2-(4-Bromobenzenesulfonyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource for 2-(4-Bromobenzenesulfonyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound in various solvents. Here, we address common experimental challenges and provide practical, field-proven advice to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section provides rapid answers to common questions regarding the handling and storage of 2-(4-Bromobenzenesulfonyl)ethan-1-amine and its solutions.

Q1: What is the general stability profile of 2-(4-Bromobenzenesulfonyl)ethan-1-amine?

A1: In its solid, crystalline form, 2-(4-Bromobenzenesulfonyl)ethan-1-amine is expected to be stable when stored under recommended conditions (cool, dry, dark place). In solution, its stability is highly dependent on the solvent, pH, temperature, and presence of other reactive species. The primary points of reactivity are the sulfonamide S-N bond and the primary amine.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: For short-term use in reactions, common aprotic organic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), and dichloromethane (DCM) are generally suitable. For longer-term storage in solution, aprotic, non-nucleophilic solvents are preferred. Stock solutions are often prepared in solvents like acetonitrile or methanol.[1] It is advisable to store solutions at low temperatures (e.g., 4°C or -20°C) and protected from light to minimize degradation.[1][2]

Q3: Are there any solvents I should avoid?

A3: Caution should be exercised with the following:

  • Reactive Protic Solvents: While alcohols like methanol or ethanol can be used, prolonged storage is not recommended as the primary amine can potentially react.

  • Ketone Solvents: Primary amines can react with ketones (e.g., acetone) to form imines, also known as Schiff bases.[3][4] This is a common incompatibility.

  • Halogenated Solvents (with base): Solvents like chloroform or carbon tetrachloride can be incompatible with amines.[3]

  • Strongly Acidic or Basic Aqueous Solutions: The sulfonamide bond is susceptible to hydrolysis under both strongly acidic and basic conditions, with the S-N bond being the primary site of cleavage.[5][6]

Q4: What are the likely degradation pathways for this molecule in solution?

A4: The two most probable degradation pathways involve the core functional groups:

  • Hydrolysis of the Sulfonamide Bond: Cleavage of the sulfur-nitrogen (S-N) bond, which can be catalyzed by strong acid or base, would yield 4-bromobenzenesulfonic acid and ethan-1-amine.[5]

  • Reactions of the Primary Amine: The nucleophilic primary amine can undergo various reactions, such as alkylation if electrophiles are present, or reaction with carbonyl-containing impurities or solvents.[4]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, linking them to potential stability issues and offering targeted solutions.

Problem 1: My reaction yield is consistently low when using 2-(4-Bromobenzenesulfonyl)ethan-1-amine.

  • Potential Cause: Degradation via Hydrolysis. If your reaction conditions are strongly acidic or basic, or if there is significant water present, the sulfonamide bond may be cleaving.[5][7] This is especially true if reactions are heated for extended periods.

  • Troubleshooting Steps:

    • pH Control: If possible, run your reaction closer to a neutral pH. For many sulfonamides, maximum stability is observed in the neutral pH range.[5]

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, particularly if the reaction is sensitive to water. Hydrolysis of reaction intermediates can also reduce yield.[7]

    • Temperature Management: Avoid excessive heating. If high temperatures are necessary, try to minimize the reaction time. Degradation rates typically increase with temperature.[5]

    • Reagent Addition: If using a strong base or acid, consider slow addition at a low temperature to control the reaction and minimize localized pH extremes.[7]

Problem 2: I'm observing unexpected spots on my TLC plate or extra peaks in my LC-MS analysis.

  • Potential Cause: Formation of Degradation Products or Side Products. The appearance of new, unidentified species often points to compound instability or side reactions.

  • Troubleshooting Steps:

    • Identify the Impurity: If possible, use LC-MS to get a mass of the unknown peak. A mass corresponding to 4-bromobenzenesulfonic acid would strongly suggest S-N bond hydrolysis. A mass corresponding to an imine would suggest a reaction with a ketone solvent.

    • Solvent Purity Check: Ensure your solvent is free from reactive impurities. For example, older bottles of THF can contain peroxides, and some grades of solvents may contain small amounts of acids, bases, or water.

    • Run a Control Experiment: Dissolve your starting material in the reaction solvent (without other reagents) and stir under the reaction conditions (temperature, time). Analyze a sample by TLC or LC-MS to see if the compound degrades on its own under these conditions.

Problem 3: The color of my solution containing 2-(4-Bromobenzenesulfonyl)ethan-1-amine changes over time.

  • Potential Cause: Oxidative Degradation or Impurity Reaction. Amines can be susceptible to oxidation, which often leads to colored byproducts.[8] Discoloration can also arise from reactions with impurities.

  • Troubleshooting Steps:

    • Inert Atmosphere: If you suspect oxidation, try running the reaction or storing the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Use High-Purity Solvents: Use fresh, high-purity solvents to minimize potential reactions with unknown contaminants.

    • Protect from Light: Some sulfonamides and amines are light-sensitive.[2] Store solutions in amber vials or protect them from light to prevent photodegradation.[6]

Predicted Stability Profile

The following table summarizes the predicted stability and compatibility of 2-(4-Bromobenzenesulfonyl)ethan-1-amine in common laboratory solvents based on general chemical principles. This should be used as a guideline, and stability should be confirmed experimentally for critical applications.

Solvent ClassExamplesCompatibility & Stability RatingRationale & Key Considerations
Polar Aprotic Acetonitrile (ACN), DMF, DMSOGood Generally inert and good at solvating the compound. Recommended for stock solutions and many reaction types.
Ethers Tetrahydrofuran (THF), Diethyl EtherGood Good for short-term use. Use fresh, inhibitor-free THF to avoid peroxide-related side reactions.
Halogenated Dichloromethane (DCM), ChloroformModerate DCM is widely used. Avoid chloroform with amines as it can form problematic side products.[3]
Alcohols Methanol, EthanolModerate Suitable for short-term use (e.g., as a reaction solvent). Avoid long-term storage due to potential for N-alkylation.
Non-Polar Toluene, HexanesPoor to Moderate Solubility may be limited. Generally stable, but less useful for creating stock solutions.
Ketones Acetone, MEKPoor (Incompatible) Primary amines react with ketones to form imines.[3][4] Avoid this combination.
Aqueous (Neutral) Water, PBS (pH ~7.4)Moderate Limited solubility. Sulfonamide bond is most stable at neutral pH but can still hydrolyze slowly, especially with heat.[5]
Aqueous (Acidic) Dilute HCl, TFA solutionsPoor Prone to acid-catalyzed hydrolysis of the sulfonamide S-N bond.[5][6]
Aqueous (Basic) Dilute NaOH, Amine basesPoor Prone to base-catalyzed hydrolysis of the sulfonamide S-N bond.[5]

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways discussed. Understanding these can aid in identifying byproducts and optimizing reaction conditions.

G cluster_main 2-(4-Bromobenzenesulfonyl)ethan-1-amine cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis cluster_ketone Reaction with Ketone (e.g., R2C=O) start Br-Ph-SO2-CH2CH2-NH2 acid_prod1 4-Bromobenzenesulfonic Acid (Br-Ph-SO3H) start->acid_prod1 H+ / H2O base_prod1 4-Bromobenzenesulfonic Acid Salt (Br-Ph-SO3-) start->base_prod1 OH- / H2O ketone_prod Schiff Base / Imine (Br-Ph-SO2-CH2CH2-N=CR2) start->ketone_prod R2C=O acid_prod2 Ethan-1-amine (H2N-CH2CH2-OH under acidic workup) base_prod2 Ethan-1-amine (H2N-CH2CH2-NH2)

Caption: Potential degradation pathways for 2-(4-Bromobenzenesulfonyl)ethan-1-amine.

Experimental Protocol: Preliminary Solution Stability Study

To ensure the integrity of your compound in a specific solvent for a planned experiment, a preliminary stability study is highly recommended. This protocol provides a self-validating workflow.

Objective: To determine the stability of 2-(4-Bromobenzenesulfonyl)ethan-1-amine in a chosen solvent over a defined period under experimental conditions.

Materials:

  • 2-(4-Bromobenzenesulfonyl)ethan-1-amine

  • High-purity solvent of interest

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps

Methodology:

  • Stock Solution Preparation:

    • Accurately prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Ensure complete dissolution. This is your T=0 Control .

  • Initial Analysis (T=0):

    • Immediately analyze the T=0 Control solution by HPLC or LC-MS.

    • Determine the peak area and retention time of the parent compound. This serves as your 100% reference.

  • Incubation:

    • Aliquot the stock solution into several amber glass vials.

    • Store the vials under the conditions you wish to test (e.g., room temperature, 40°C, protected from light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 hr, 4 hrs, 24 hrs, 48 hrs), remove one vial.

    • Analyze the sample by HPLC/LC-MS using the exact same method as the T=0 analysis.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the T=0 peak area.

    • Calculate the percentage of the compound remaining.

    • Monitor for the appearance of new peaks, which would indicate degradation products.

Workflow Diagram:

G cluster_prep Preparation cluster_analysis Analysis & Incubation cluster_eval Evaluation A Prepare Stock Solution (1 mg/mL in Test Solvent) B Analyze T=0 Sample (Establish 100% Reference) A->B C Incubate Aliquots (Test Conditions: Temp, Light) B->C D Analyze at Time Points (e.g., 1, 4, 24, 48 hrs) C->D E Calculate % Remaining (Compare Peak Areas to T=0) D->E F Identify Degradation Peaks (Monitor for New Signals) D->F G Determine Stability Window E->G F->G

Caption: Workflow for conducting a preliminary solution stability study.

References

  • BenchChem. (2025). stability of methanesulfonamide in acidic and basic conditions.
  • BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • BenchChem. (2025). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis.
  • Chemistry LibreTexts. (2024). 23.1: Properties of amines.
  • Vedantu. (n.d.).
  • Michigan State University. (n.d.). Amine Reactivity.
  • Sciencemadness Wiki. (2023). Sulfanilamide.
  • Puddephatt, R. J., et al. (2012). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption.
  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.

Sources

Optimization

Optimizing reaction conditions for 2-(4-Bromobenzenesulfonyl)ethan-1-amine coupling

The following technical guide addresses the optimization of reaction conditions for 2-(4-Bromobenzenesulfonyl)ethan-1-amine (CAS: 771584-35-1). This document is structured to assist researchers in navigating the unique b...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of reaction conditions for 2-(4-Bromobenzenesulfonyl)ethan-1-amine (CAS: 771584-35-1). This document is structured to assist researchers in navigating the unique bifunctional reactivity of this building block, specifically focusing on the competing demands of the aryl bromide, the primary amine, and the base-sensitive sulfone linker.

Senior Application Scientist Note: This molecule is a "deceptively simple" bifunctional linker. While it appears to be a standard aryl bromide/amine scaffold, the


-sulfonyl ethylamine motif introduces latent instability (retro-Michael elimination) and electronic modulation that can derail standard protocols. The following guide prioritizes chemoselectivity and linker stability.

Part 1: Critical Reactivity Profile

Before initiating any coupling, review the electronic and steric environment of the molecule.

FeatureChemical BehaviorImpact on Protocol
Primary Amine Nucleophilic, but basicity is slightly attenuated by the

-sulfone (inductive effect).
Amide Coupling: Reacts slower than alkyl amines; requires efficient activation (e.g., HATU). Pd-Coupling: High risk of catalyst poisoning if unprotected.
Aryl Bromide Electrophilic; standard handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald).Reactivity: 4-Sulfonyl substitution activates the bromide for oxidative addition (electron-poor ring).
Sulfone Linker Electron-withdrawing; activates adjacent

-protons.
Stability Risk: Strong bases can trigger deprotonation or

-elimination (retro-Michael), generating reactive vinyl sulfones.

Part 2: Module A - Amide Coupling (The Amine Handle)

User Query: I am getting low yields (<40%) when coupling this amine with a carboxylic acid using EDC/NHS. The product seems unstable.

Troubleshooting Guide

The


-sulfonyl group reduces the nucleophilicity of the amine compared to a standard ethylamine. Furthermore, the hydrochloride salt form requires exact neutralization.

Recommended Protocol: HATU-Mediated Coupling

  • Solvent: DMF or NMP (polar aprotic is required for solubility of the sulfone).

  • Base Stoichiometry (Critical): Use DIPEA (Diisopropylethylamine) .[1]

    • Ratio: 3.0 equivalents relative to the amine HCl salt.

    • Why: You need 1 eq to neutralize the HCl, 1 eq to neutralize the carboxylic acid, and 1 eq to maintain basicity for the reaction.

  • Coupling Agent: Switch from EDC to HATU or PyBOP for faster kinetics.

Step-by-Step Optimization:

  • Dissolve Carboxylic Acid (1.0 eq) in DMF (

    
     M).
    
  • Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Add HATU (1.1 eq). Wait 2 minutes for pre-activation.

  • Add 2-(4-Bromobenzenesulfonyl)ethan-1-amine HCl (1.0 eq).

  • Stir at Room Temperature for 2–4 hours.

    • Warning: Do NOT heat above 50°C. Thermal energy + base can trigger the retro-Michael elimination of the amine, releasing 4-bromophenyl vinyl sulfone.

Part 3: Module B - Cross-Coupling (The Aryl Bromide Handle)

User Query: Can I perform a Suzuki coupling on the aryl bromide without protecting the amine? My Pd catalyst turns black immediately.

Technical Analysis

Free primary amines are notorious for poisoning Palladium(0) species by coordinating tightly to the metal center, displacing phosphine ligands. While some specialized ligands (e.g., BrettPhos) tolerate amines, the most robust route for this specific scaffold involves protection.

Decision Tree: Protection Strategy

CouplingStrategy Start Start: Suzuki Coupling on 2-(4-Br-Ph-SO2)ethanamine Direct Direct Coupling (Unprotected Amine) Start->Direct High Risk Protect Protection Route (Recommended) Start->Protect High Reliability Ligand Requires Bulky Ligands (e.g., XPhos, SPhos) Direct->Ligand Boc Step 1: Boc Protection (Boc2O, DCM, TEA) Protect->Boc BaseChoice Base Selection: Use K3PO4 (Avoid strong alkoxides) Ligand->BaseChoice Result Target Biaryl Amine BaseChoice->Result Suzuki Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Boc->Suzuki Deprotect Step 3: Deprotection (HCl/Dioxane or TFA) Suzuki->Deprotect Deprotect->Result

Figure 1: Decision logic for optimizing Pd-catalyzed cross-coupling. The protection route is strongly advised to prevent N-arylation side reactions and catalyst deactivation.

Protocol: The "Safety-First" Protection Route
  • Protection: React the amine with

    
     (1.1 eq) and 
    
    
    
    (1.5 eq) in DCM. Yields are typically quantitative.
  • Suzuki Coupling:

    • Catalyst:

      
       (5 mol%). The bidentate ligand is robust.
      
    • Base:

      
       or 
      
      
      
      (2-3 eq). Avoid strong hydroxide bases to preserve the sulfone linker.
    • Solvent: 1,4-Dioxane/Water (4:1).

    • Temp: 80°C.

  • Deprotection: Standard TFA/DCM or 4M HCl in Dioxane.

Part 4: Stability & Handling FAQ

Q: I see a side product with M-17 mass units (loss of NH3). What is happening? A: You are observing Retro-Michael Elimination . Under basic conditions (especially with heating), the


-amino sulfone motif can undergo elimination to generate 4-bromophenyl vinyl sulfone .
  • Mechanism:[2][3][4][5] Base deprotonates the ammonium (if salt)

    
     Free amine 
    
    
    
    Equilibrium with vinyl sulfone. If the amine is volatile or scavenged, the equilibrium shifts.
  • Prevention: Keep reaction temperatures

    
     when base is present. Avoid strong bases like NaH, LiHMDS, or t-BuOK.
    

Q: Can I use this molecule in a Buchwald-Hartwig reaction to make a secondary amine? A: Yes, but you must reverse the polarity.

  • Do NOT use the amine end as the nucleophile against another aryl halide while the Ar-Br is present (polymerization risk).

  • Strategy: Protect the aliphatic amine (Boc). Use the Ar-Br end as the electrophile in the Buchwald coupling with your other desired amine. Deprotect afterwards.

Part 5: References

  • Amide Coupling Optimization:

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Pd-Catalysis with Amines:

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • 
    -Amino Sulfone Stability (Retro-Michael): 
    
    • Badescu, G., et al. (2014).[4][6] A new route to protein–polymer conjugates via a stable sulfone linker. Bioconjugate Chemistry, 25(6), 1124–1136.

Sources

Troubleshooting

Technical Support Center: Protecting Group Strategies for 2-(4-Bromobenzenesulfonyl)ethan-1-amine

[1] Welcome to the Technical Support Center. This guide addresses the specific challenges of protecting the primary amine of 2-(4-Bromobenzenesulfonyl)ethan-1-amine (CAS: 175205-54-6).

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Technical Support Center. This guide addresses the specific challenges of protecting the primary amine of 2-(4-Bromobenzenesulfonyl)ethan-1-amine (CAS: 175205-54-6). Due to the presence of the electrophilic aryl bromide (susceptible to reduction) and the electron-withdrawing sulfonyl group (activating


-elimination), standard protection protocols require modification to ensure chemoselectivity.

Module 1: Strategic Selection Guide

The Substrate Challenge

The molecule contains three reactive centers that dictate protecting group (PG) selection:

  • Primary Amine (Target): Nucleophilic.[1]

  • Aryl Bromide: Electrophilic; susceptible to hydrogenolysis (dehalogenation) and metal-catalyzed coupling.[1]

  • Sulfonyl Group: Electron-withdrawing; acidifies

    
    -protons, creating a risk of 
    
    
    
    -elimination (retro-Michael type) under strong basic conditions.[1]
Decision Matrix

Use this table to select the optimal PG based on your downstream chemistry.

Protecting GroupStability ProfileRemoval ConditionCompatibility with Ar-BrRecommended For
Boc (tert-Butoxycarbonyl) Stable to Base, Nucleophiles, HydrogenationAcid (TFA or HCl)Excellent Suzuki/Buchwald couplings; General synthesis.[1]
Phth (Phthalimide) High Thermal Stability, Stable to Acid/Mild BaseHydrazine (

)
Excellent High-temperature reactions; Radical chemistry.[1]
Cbz (Benzyloxycarbonyl) Stable to Acid/BaseHydrogenolysis (

/Pd) or HBr/AcOH
Poor (Risk of debromination)Only if Boc/Phth fail.[1] Requires chemoselective deprotection.[1]
Alloc (Allyloxycarbonyl) Orthogonal to Boc/CbzPd(PPh3)4 / ScavengerGood Complex multi-step synthesis requiring orthogonality.[1]

Module 2: Visualization of Workflows

Diagram 1: Protecting Group Decision Tree

PG_Selection Start Substrate: 2-(4-Bromobenzenesulfonyl)ethan-1-amine Q1 Next Step: Metal-Catalyzed Coupling? (Suzuki, Buchwald, Sonogashira) Start->Q1 Q2 Is the product Acid Sensitive? Q1->Q2 No Boc RECOMMENDATION: Boc Group Stable to Base/Pd Removed by TFA Q1->Boc Yes (Standard) Phth ALTERNATIVE: Phthalimide High Thermal Stability Removed by Hydrazine Q1->Phth Yes (High Temp) Q2->Boc No Alloc SPECIALIST: Alloc Group Removed by Pd(0) Orthogonal to Acid/Base Q2->Alloc Yes

Caption: Logical flow for selecting the appropriate amine protecting group based on downstream experimental requirements.

Module 3: Experimental Protocols & Troubleshooting

Protocol A: Boc Protection (The Gold Standard)

Context: Best for preserving the Aryl-Br bond during subsequent palladium-catalyzed cross-couplings.[1]

Reagents:

  • Substrate (1.0 equiv)

  • 
     (Di-tert-butyl dicarbonate) (1.1 equiv)[1]
    
  • 
     (Triethylamine) (1.5 equiv) or 
    
    
    
    (aqueous)[1]
  • Solvent: DCM or THF/

    
     (1:1)[1]
    

Step-by-Step:

  • Dissolution: Dissolve 2-(4-Bromobenzenesulfonyl)ethan-1-amine in DCM (0.2 M).

  • Base Addition: Add

    
     dropwise at 
    
    
    
    .[1]
    • Note: If the amine is supplied as a hydrochloride salt, increase base to 2.5 equiv.

  • Reagent Addition: Add

    
     (dissolved in minimal DCM) dropwise.
    
  • Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (ninhydrin stain will show loss of free amine).[1]

  • Workup: Wash with 1M citric acid (to remove excess base/amine), then brine. Dry over

    
    .[1][2][3]
    

Troubleshooting Boc Protection:

SymptomDiagnosisSolution
Low Yield Zwitterion formation or poor solubility.[1]Switch solvent to 1,4-Dioxane/Water (1:1) and use

as base.[1] The sulfone can decrease solubility in pure DCM.[1]
Oligomerization Amine attacking the sulfonyl group (rare).[1]Ensure dilute conditions and keep temperature

.
Incomplete Reaction Deactivation by sulfone induction.[1]Add catalytic DMAP (4-dimethylaminopyridine) (0.1 equiv) to accelerate acylation.[1]
Protocol B: Phthalimide Protection (Thermal Stability)

Context: Use when the protected amine must survive temperatures


 or harsh Lewis acids.[1]

Reagents:

  • Substrate (1.0 equiv)

  • N-Carbethoxyphthalimide (NCP) (1.05 equiv)[1]

  • 
     (1.0 equiv)[1]
    
  • Solvent: Water/THF or Water/Acetone

Step-by-Step:

  • Setup: Mix substrate and

    
     in water.
    
  • Addition: Add N-Carbethoxyphthalimide. Stir at RT for 15 minutes.

  • Filtration: The phthalimide-protected product often precipitates out.[1][4] Filter and wash with water.[1][3]

  • Recrystallization: If necessary, recrystallize from EtOH.

Critical Warning (Deprotection): Standard deprotection uses hydrazine hydrate.[1] While effective, ensure your downstream cross-coupled product does not contain other electrophiles (esters, ketones) that hydrazine might attack.[1]

Module 4: Advanced Troubleshooting (FAQ)

Q1: Can I use Cbz (Carboxybenzyl) protection?

Technical Answer: It is not recommended if you plan to remove it via standard hydrogenolysis (


, Pd/C).[1]
Reasoning:  The Aryl-Bromide bond is labile under Pd-catalyzed hydrogenation conditions.[1] You risk simultaneous deprotection and debromination  (yielding the phenylsulfone instead of the bromophenylsulfone).[1]
Workaround:  If Cbz is required, remove it using HBr in Acetic Acid  or TMSI  (Trimethylsilyl iodide), avoiding metal catalysts entirely.
Q2: I observe a "Vinyl Sulfone" byproduct. What happened?

Technical Answer: You triggered a


-elimination.[1]
Mechanism: 


Cause: The sulfonyl group makes the

-protons acidic (

).[1] Strong bases (e.g., NaH, LiHMDS) or heating with moderate bases can trigger the elimination of the amine group. Prevention:
  • Avoid strong bases during the protection step (use

    
     or DIPEA).[1]
    
  • During cross-coupling, use inorganic bases (like

    
     or 
    
    
    
    ) rather than alkoxides.[1]
Diagram 2: Elimination Risk Pathway

Elimination_Risk Substrate Protected Amine (Sulfone-CH2-CH2-NH-Boc) Intermediate Carbanion Formation (Alpha to Sulfone) Substrate->Intermediate + Base Base Strong Base (e.g., NaH, tBuOK) Product Vinyl Sulfone Byproduct (Elimination of NH-Boc) Intermediate->Product Beta-Elimination

Caption: Mechanism of unwanted vinyl sulfone formation caused by strong bases acting on the sulfonyl-activated scaffold.[1]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (The definitive guide on stability constants for Boc/Phth/Cbz).

  • Agami, C.; Couty, F. "The Reactivity of the N-Boc Group: An NMR Study." Tetrahedron2002 , 58, 2701–2724.[1] Link (Mechanistic insight into Boc stability).

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.[1] (Detailed protocols for Phthalimide and Alloc).

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chem. Rev.[1]1995 , 95, 2457–2483.[1] Link (Establishes Boc compatibility with Suzuki coupling).[1]

  • Simpkins, N. S. Sulfones in Organic Synthesis; Pergamon Press: Oxford, 1993.[1] (Authoritative source on the acidity of sulfonyl-alpha protons and elimination risks).

Sources

Optimization

Minimizing impurities in 2-(4-Bromobenzenesulfonyl)ethan-1-amine production

Technical Support Center: 2-(4-Bromobenzenesulfonyl)ethan-1-amine Production Topic: Minimizing Impurities & Process Optimization CAS Registry Number: 771584-35-1 Chemical Formula: C H BrNO S Molecular Weight: 264.14 g/mo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Bromobenzenesulfonyl)ethan-1-amine Production

Topic: Minimizing Impurities & Process Optimization CAS Registry Number: 771584-35-1 Chemical Formula: C


H

BrNO

S Molecular Weight: 264.14 g/mol

Technical Overview & Impurity Landscape

As Senior Application Scientists, we understand that the synthesis of 2-(4-Bromobenzenesulfonyl)ethan-1-amine (hereafter Target Sulfone ) typically proceeds via the oxidation of the corresponding thioether intermediate. While this route is robust, it is prone to a specific set of impurities that can complicate downstream purification, particularly for pharmaceutical applications where strict limits on genotoxic impurities (GTIs) and metal content apply.

The primary challenge lies in achieving chemoselectivity during the oxidation step—driving the reaction fully to the sulfone without oxidizing the amine (N-oxide formation) or stopping at the sulfoxide. Furthermore, the final product is a


-amino sulfone, a structural motif susceptible to retro-Michael elimination  under basic conditions, generating the reactive vinyl sulfone.
Impurity Genealogy & Reaction Pathway

The following diagram maps the standard synthesis route and the origin points of critical impurities. Use this to diagnose where your process may be deviating.[1]

SynthesisPath Thiol 4-Bromobenzenethiol (Starting Material) Thioether Intermediate: Thioether Thiol->Thioether Alkylation (SN2) Disulfide Impurity C: Disulfide Dimer (Oxidative Coupling) Thiol->Disulfide O2 / Base (Side Rxn) Alkylating 2-Bromoethylamine (or Aziridine) Alkylating->Thioether Sulfoxide Impurity A: Sulfoxide (Incomplete Oxidation) Thioether->Sulfoxide Oxidation (Step 1) Target TARGET: Sulfone Product Sulfoxide->Target Oxidation (Step 2) VinylSulfone Impurity B: Vinyl Sulfone (Elimination Product) Target->VinylSulfone Base/Heat (Retro-Michael) NOxide Impurity D: N-Oxide (Over-Oxidation) Target->NOxide Peracid excess (pH > 7)

Figure 1: Reaction pathway illustrating the stepwise oxidation of the thioether intermediate and the specific divergence points for impurities A, B, C, and D.

Troubleshooting Guide (Q&A)

This section addresses real-world scenarios reported by our user base.

Q1: We are consistently detecting ~5% of the Sulfoxide impurity (Impurity A) by HPLC. Adding more oxidant degrades the product. How do we drive completion?

Diagnosis: The oxidation of sulfoxide to sulfone is kinetically slower than sulfide to sulfoxide. If you are using stoichiometric oxidants (e.g., mCPBA) at room temperature, the reaction often stalls. Technical Solution:

  • Switch to Catalytic Systems: Transition from stoichiometric peracids to a Na

    
    WO
    
    
    
    (Sodium Tungstate) / H
    
    
    O
    
    
    system. The tungstate catalyst activates hydrogen peroxide, specifically accelerating the sulfoxide-to-sulfone step without requiring harsh heat [1].
  • Protonation is Key: Ensure the reaction pH is acidic (pH 2-3). This protonates the amine (protecting it from N-oxidation) and accelerates the electrophilic oxidation of the sulfur center.

  • Protocol Adjustment: If using mCPBA, add a second portion (0.5 eq) after 4 hours, but strictly maintain temperature < 30°C to prevent degradation.

Q2: A new impurity peak appears at a high retention time (RRT ~1.5) when we dry the product at 50°C. What is it?

Diagnosis: This is likely Impurity B (Vinyl Sulfone) , formed via


-elimination of ammonia.
Mechanism: 

-amino sulfones are latent vinyl sulfone precursors. Under thermal stress, especially if residual base (e.g., carbonate, hydroxide) remains from the workup, the molecule undergoes a retro-Michael reaction:

Corrective Action:
  • Acidic Workup: Ensure the final isolation is performed as a hydrochloride salt (or other acid salt). The protonated amine (

    
    ) is not a leaving group and prevents elimination.
    
  • Drying: Dry under vacuum at ambient temperature (

    
    ). Do not heat the free base form.
    
Q3: The product color is off-white/yellow, and we see a non-polar impurity by TLC. Recrystallization isn't removing it.[2]

Diagnosis: This is Impurity C (Disulfide) , originating from the oxidation of unreacted 4-bromobenzenethiol starting material. Disulfides have low solubility and often co-precipitate. Prevention:

  • Stoichiometry Check: Ensure a slight excess (1.05 eq) of the alkylating agent (2-bromoethylamine) is used in the first step to consume all thiol.

  • Inert Atmosphere: The thiol starting material oxidizes in air. Conduct the initial coupling under Nitrogen or Argon.

  • Purification: Wash the crude thioether intermediate with dilute NaOH before the oxidation step. The thiol is soluble in base (as thiolate), while the thioether is not. Removing it here is easier than after oxidation.

Optimized Experimental Protocol

Objective: Synthesis of 2-(4-Bromobenzenesulfonyl)ethan-1-amine Hydrochloride with <0.1% Sulfoxide content. Method: Tungstate-Catalyzed Oxidation (Green Chemistry Approach).

Reagents & Materials
ReagentRoleEquivalentsNotes
Thioether Intermediate Substrate1.02-(4-bromophenylthio)ethan-1-amine
H

O

(30% aq)
Oxidant2.5 - 3.0Excess ensures full conversion
Na

WO

· 2H

O
Catalyst0.02 (2 mol%)Essential for Sulfoxide -> Sulfone step
Acidic Buffer (pH 2) Solvent/Protector-Protects amine group
Step-by-Step Methodology
  • Preparation: Dissolve the thioether intermediate (10 mmol) in water (20 mL). Acidify to pH ~1-2 using concentrated HCl. Critical: The amine must be fully protonated to prevent N-oxidation.

  • Catalyst Addition: Add Na

    
    WO
    
    
    
    · 2H
    
    
    O (0.2 mmol). The solution may turn slightly yellow.
  • Oxidation: Heat the mixture to 40°C. Add H

    
    O
    
    
    
    (30%, 25 mmol) dropwise over 30 minutes.
    • Why? Slow addition controls the exotherm. 40°C is sufficient for tungstate catalysis; higher temps risk elimination.

  • Monitoring: Stir at 40-45°C for 4 hours. Monitor by HPLC.

    • Target: Thioether < 0.1%, Sulfoxide < 0.5%.

  • Workup (Salt Formation):

    • Cool to 0-5°C.[2]

    • The product often crystallizes directly as the hydrochloride salt due to the "salting out" effect of the reaction matrix.

    • If no precipitate: Concentrate under reduced pressure (bath < 35°C) and add Isopropanol to induce crystallization.

  • Purification: Filter the white solid. Wash with cold Isopropanol (to remove residual sulfoxide). Dry under vacuum at room temperature.

Comparative Analysis of Oxidation Methods

Select the method that fits your lab's capabilities and impurity tolerance.

MethodSelectivity (Sulfone)Risk of N-OxideRisk of Vinyl SulfoneScalabilityRecommendation
mCPBA (DCM, 0°C) ModerateHigh (if free base)LowLow (Safety)Use only for small-scale (<1g) R&D.
Oxone® (MeOH/H2O) HighLow (Acidic in situ)LowMediumExcellent for parallel synthesis; filtration removes salts.
H

O

/ Tungstate
Very High Very Low Very Low High Preferred Industrial Method. [2]
KMnO

HighHighHigh (Basic conditions)LowAvoid. Difficult workup (MnO2).

References

  • Kirihara, M., et al. (2010).[3][4] "Tantalum Carbide and Niobium Carbide Catalyzed Oxidation of Sulfides with Hydrogen Peroxide." Synlett, 2010(10), 1557-1561.[3][4]

  • Karimi, B., et al. (2005).[3] "Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using 30% Hydrogen Peroxide Catalyzed by a Recyclable Silica-Based Tungstate Interphase Catalyst." Organic Letters, 7(4), 625-628.

  • Bahrami, K., et al. (2010).[3][4] "TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides." The Journal of Organic Chemistry, 75(18), 6208-6213.

  • BenchChem. (2025).[5] "Synthesis of N-(4-bromobenzenesulfonyl)benzamide." (General reference for sulfonyl chemistry).

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-(4-Bromobenzenesulfonyl)ethan-1-amine hydrochloride

Case ID: REC-771584 Status: Open Assigned Specialist: Senior Application Scientist, Purification Division Executive Summary & Compound Profile Welcome to the technical support hub for 2-(4-Bromobenzenesulfonyl)ethan-1-am...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-771584 Status: Open Assigned Specialist: Senior Application Scientist, Purification Division

Executive Summary & Compound Profile

Welcome to the technical support hub for 2-(4-Bromobenzenesulfonyl)ethan-1-amine hydrochloride . As a researcher in drug development, you understand that the purity of this sulfone-amine linker is critical. Unlike sulfonamides, the sulfone moiety (


) in this compound provides unique metabolic stability, but its hydrochloride salt form presents specific purification challenges—primarily hygroscopicity and "oiling out" during crystallization.

This guide moves beyond standard textbook procedures, offering a field-tested workflow designed to maximize yield and remove critical impurities (such as the 4-bromobenzenethiol precursor or oxidized side-products).

Compound Snapshot
PropertyDetail
Chemical Structure 4-Br-Ph-SO₂-CH₂-CH₂-NH₂[1][2][3][4][5][6][7] · HCl
Functional Class Aryl sulfone / Primary Amine Salt
Critical Impurities 4-Bromobenzenethiol (precursor), Sulfoxides, Inorganic salts
Solubility Profile High: Water, Methanol, DMSO Moderate: Ethanol (Hot) Low/Insoluble: Ethyl Acetate, Diethyl Ether, Hexane, DCM

The "Golden Path" Recrystallization Protocol

Note: This protocol utilizes a Solvent/Anti-Solvent system. Single-solvent recrystallization (e.g., water only) often leads to yield loss due to the high water solubility of amine salts.

Reagents Required:
  • Primary Solvent: Ethanol (Absolute, 200 proof preferred to minimize water content).

  • Anti-Solvent: Diethyl Ether (preferred) or Ethyl Acetate (alternative).

  • Wash Solvent: Cold Diethyl Ether.

Step-by-Step Workflow
  • Saturation (The Dissolution):

    • Place the crude solid in an Erlenmeyer flask.

    • Add boiling Ethanol dropwise. Swirl constantly on a steam bath or hot plate.

    • Technical Tip: Add only enough ethanol to dissolve the solid. If 5-10% of the solid remains (likely inorganic salts like NaCl), stop adding solvent and proceed to hot filtration.

  • Clarification (Hot Filtration):

    • If the solution is colored (yellow/brown), add activated charcoal (1-2% by weight) and boil for 2 minutes.

    • Filter the hot solution through a pre-warmed fluted filter paper or a heated glass frit to remove charcoal/insolubles.

  • Nucleation (The Critical Point):

    • Reheat the filtrate to boiling.

    • Remove from heat.[8][9][10][11] While still hot, add the Anti-Solvent (Diethyl Ether) dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the solution back to transparency.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed .

    • Once ambient, place in an ice-water bath (

      
      ) for 1-2 hours to maximize yield.
      
  • Isolation:

    • Filter crystals via vacuum filtration (Buchner funnel).[10]

    • Wash the cake with cold Diethyl Ether (removes surface mother liquor without dissolving the salt).

    • Dry in a vacuum desiccator over

      
       or silica gel.
      

Troubleshooting Center (Interactive Q&A)

Issue 1: "My product is oiling out (forming a liquid blob) instead of crystallizing."

Diagnosis: This is the most common failure mode for amine salts. It occurs when the compound separates as a supercooled liquid before it can organize into a crystal lattice. Root Causes:

  • Temperature Shock: Cooling too rapidly.

  • Solvent Composition: The solution is too polar (too much water) or the solute concentration is too high (supersaturation limit exceeded).

  • Impurities: acting as a solvent for the product.

Corrective Action Plan:

  • The Re-Heat Method: Re-dissolve the oil by heating the mixture. Add a small amount of additional Ethanol (1-2 mL). Allow to cool very slowly (wrap the flask in a towel to insulate).

  • The Seeding Trick: If you have any pure crystals from a previous batch, add a "seed" crystal when the solution reaches room temperature.

  • The Scratch: Vigorously scratch the inner glass wall of the flask with a glass rod at the interface of the liquid. The micro-glass shards provide nucleation sites.

Issue 2: "The crystals are colored (yellow/tan) even after recrystallization."

Diagnosis: Persistent color usually indicates oxidized sulfur impurities (sulfoxides) or trace polymerized amines. Corrective Action Plan:

  • Charcoal Treatment: Repeat the recrystallization but ensure you use Activated Charcoal in the dissolution step.

  • Solvent Switch: If Ethanol/Ether fails, switch to Methanol/Ethyl Acetate . Methanol has higher solubilizing power for polar impurities.

Issue 3: "My yield is significantly lower than expected (<50%)."

Diagnosis: The compound is too soluble in the mother liquor. Corrective Action Plan:

  • Aggressive Anti-Solvent: Increase the ratio of Diethyl Ether.

  • Second Crop: Do not discard the filtrate (mother liquor). Concentrate it to half volume on a rotavap, heat, and add more anti-solvent to harvest a "second crop" of crystals. Note: The second crop is usually less pure.

Visualizations & Logic Maps

Figure 1: Recrystallization Workflow

A visual guide to the standard purification protocol.

RecrystallizationWorkflow Start Crude Solid (2-(4-Bromobenzenesulfonyl)ethan-1-amine HCl) Dissolve Dissolve in Boiling Ethanol (Min. Volume) Start->Dissolve CheckInsoluble Insoluble Particles? Dissolve->CheckInsoluble HotFilter Hot Filtration (Remove salts/charcoal) CheckInsoluble->HotFilter Yes AntiSolvent Add Anti-Solvent (Diethyl Ether) to Cloud Point CheckInsoluble->AntiSolvent No HotFilter->AntiSolvent Cooling Slow Cooling (RT -> 0°C) AntiSolvent->Cooling Oiling Oiling Out? Cooling->Oiling Remedy Re-heat & Add EtOH Scratch Glass Oiling->Remedy Yes Filter Vacuum Filtration & Wash (Cold Ether) Oiling->Filter No (Crystals Form) Remedy->Cooling End Pure Crystalline Solid Filter->End

Caption: Step-by-step logic flow for the purification of sulfonyl-amine salts, including decision points for filtration and troubleshooting oiling out.

Figure 2: Solubility & Solvent Selection Matrix

Choosing the right solvent system is 90% of the battle.

SolubilityMatrix Compound Amine HCl Salt Water Water (Too Soluble) Compound->Water High Sol. MeOH Methanol (Good Primary) Compound->MeOH High Sol. EtOH Ethanol (Best Primary) Compound->EtOH Mod. Sol. (Hot) Ether Diethyl Ether (Best Anti-Solvent) Compound->Ether Insoluble MeOH->Ether Good Pair EtOH->Ether Ideal Pair Hexane Hexane (Immiscible with MeOH) EtOH->Hexane Avoid (Oiling)

Caption: Solvent compatibility map. Green paths indicate recommended solvent pairs; red paths indicate combinations to avoid due to yield loss or immiscibility.

Frequently Asked Questions (FAQ)

Q: Can I use water for recrystallization? A: While the compound is soluble in water (due to the ionic HCl head), water is difficult to remove (high boiling point) and often leads to significant yield loss. If you must use water, use a Water/Ethanol mixture (dissolve in min. water, dilute with hot ethanol).

Q: How do I store the purified crystals? A: Amine hydrochlorides are hygroscopic (water-loving). Store the dried crystals in a tightly sealed vial wrapped in Parafilm, ideally inside a desiccator. Exposure to humid air will cause the crystals to clump or deliquesce (turn into liquid).

Q: What does the melting point tell me? A: A sharp melting point (range < 2°C) confirms purity. While specific literature values vary by batch, amine HCl salts typically melt/decompose above 200°C . A broad range (e.g., 185-195°C) indicates wet solvent or impurities.

References

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry Guidelines. Available at: [Link]

  • Organic Syntheses. General Procedures for Purification of Amine Salts. Org. Synth. Coll. Vol. 1. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Characterization Guide: 2-(4-Bromobenzenesulfonyl)ethan-1-amine Derivatives

Topic: Characterization of 2-(4-Bromobenzenesulfonyl)ethan-1-amine Derivatives Content Type: Publish Comparison Guide Executive Summary & Strategic Utility In the landscape of medicinal chemistry, 2-(4-bromobenzenesulfon...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of 2-(4-Bromobenzenesulfonyl)ethan-1-amine Derivatives Content Type: Publish Comparison Guide

Executive Summary & Strategic Utility

In the landscape of medicinal chemistry, 2-(4-bromobenzenesulfonyl)ethan-1-amine (CAS: 771584-35-1) represents a bifunctional "chassis" molecule that bridges the gap between stable structural linkers and reactive covalent warhead precursors.[1] Unlike its structural isomer, the


-ethyl sulfonamide, this scaffold features a sulfone (

) separated from the primary amine by an ethylene bridge.[1]

This guide provides an in-depth technical comparison of this scaffold against standard alternatives, focusing on its unique reactivity profile, stability constraints (retro-Michael elimination), and utility as a precursor for cysteine-targeting vinyl sulfones.[1]

Core Structural Distinction
  • The Scaffold:

    
    [1]
    
  • The Alternative (Sulfonamide):

    
    [1]
    

While sulfonamides are chemically inert and acidic, the sulfonyl-ethylamine motif is basic and conditionally labile.[1] This guide validates its use in fragment-based drug discovery (FBDD) and proteolysis targeting chimeras (PROTACs).[1]

Synthetic Accessibility & Purity Profiling[1]

Two primary routes exist for accessing high-purity derivatives.[1] The choice of route dictates the impurity profile and downstream stability.

Route A: The "Thiol-Oxidation" Pathway (Robust)
  • Mechanism: Nucleophilic substitution of 4-bromobenzenethiol with 2-chloroethylamine followed by oxidation.[1]

  • Pros: High stability of intermediates; avoids handling volatile vinyl sulfones.[1]

  • Cons: Requires strong oxidants (mCPBA or

    
    ), which may affect sensitive functional groups if derivatizing early.[1]
    
Route B: The "Aza-Michael" Addition (Atom Economic)
  • Mechanism: Conjugate addition of ammonia (or protected amine) to 4-bromophenyl vinyl sulfone.[1]

  • Pros: Single step; 100% atom economy; mild conditions.[1]

  • Cons: Reversible.[1] The product is thermodynamically unstable relative to the starting materials under high heat or high pH.[1]

Diagram: Synthetic Logic Flow

SynthesisPathways Start_Thiol 4-Bromobenzenethiol Inter_Sulfide Intermediate: Sulfide Thioether Start_Thiol->Inter_Sulfide + 2-Chloroethylamine (Base, 60°C) Start_Vinyl 4-Bromophenyl Vinyl Sulfone Target Target Scaffold: 2-(4-Br-Ph-SO2)ethan-1-amine Start_Vinyl->Target Aza-Michael Addition (NH3/MeOH, RT) Inter_Sulfide->Target Oxidation (mCPBA or H2O2) Elimination Degradation: Retro-Michael Elimination Target->Elimination Heat (>80°C) or Strong Base Elimination->Start_Vinyl Regenerates

Caption: Comparative synthetic routes showing the thermodynamic reversibility of the Aza-Michael pathway.

Physicochemical Characterization & Stability

The utility of this derivative hinges on understanding the electronic influence of the sulfonyl group on the distal amine.

Basicity (pKa) Comparison

The sulfonyl group is a strong electron-withdrawing group (EWG).[1] Through the ethylene bridge, it exerts an inductive effect (-I), lowering the pKa of the amine compared to standard alkyl amines.[1]

Parameter2-(4-Br-Ph-SO2)ethan-1-amineEthylamine (Standard)N-Ethyl-4-Br-Benzenesulfonamide
Amine Type Primary (

)
Primary (

)
Sulfonamide (Not basic)
Approx.[1] pKa (Conj. Acid) 8.8 - 9.2 10.7~10 (Acidic NH)
H-Bond Donor Yes (2H)Yes (2H)Yes (1H)
Stability (pH 7.4) StableStableStable
Stability (pH > 10) Risk of Elimination StableDeprotonates
The Retro-Michael Liability

Critical Insight: Unlike sulfonamides, this scaffold is a "masked" vinyl sulfone.[1]

  • Experiment: Dissolve 10 mg in

    
     with 1 eq. 
    
    
    
    . Heat to 60°C.
  • Observation: NMR will show the emergence of doublets at

    
     6.0–6.5 ppm, characteristic of the vinyl sulfone protons, and loss of the ethylene triplets.
    
  • Implication: Avoid high-temperature basic workups. Store as the HCl salt (highly stable).

Reactivity Mapping: The "Three-Handle" System

This molecule offers three distinct points for chemical modification, allowing for orthogonal derivatization strategies.

Handle 1: The Primary Amine ( )
  • Reactivity: Nucleophilic acylation, reductive amination, isocyanate coupling.[1]

  • Protocol Note: When coupling with carboxylic acids, use mild bases (DIPEA) and avoid excess heat to prevent elimination.[1]

Handle 2: The Aryl Bromide ( )
  • Reactivity: Suzuki-Miyaura, Buchwald-Hartwig amination.[1]

  • Strategic Advantage: The sulfonyl group activates the ring for oxidative addition, making the bromide highly reactive in Pd-catalyzed cross-couplings.[1]

  • Chemo-selectivity: You can functionalize the amine first (e.g., amide formation) and then cross-couple the bromide, or vice-versa (requires protecting the amine as Boc).

Handle 3: The Alpha-Carbons (C-H Acidity)
  • Reactivity: The protons

    
     to the sulfone are acidic (
    
    
    
    ).
  • Application: Mono- or di-alkylation is possible but difficult due to competing elimination.[1]

Diagram: Orthogonal Reactivity Map

ReactivityMap Center 2-(4-Bromobenzenesulfonyl) ethan-1-amine Handle_N Handle 1: Amine (-NH2) Nucleophilic Attack Center->Handle_N Handle_Br Handle 2: Bromide (-Br) Cross-Coupling Center->Handle_Br Handle_CH Handle 3: Alpha-CH Acidity/Elimination Center->Handle_CH Prod_Amide Amides / Ureas (Stable Linkers) Handle_N->Prod_Amide R-COCl / DIPEA Prod_Biaryl Biaryl Sulfones (Library Expansion) Handle_Br->Prod_Biaryl Pd(0) / Ar-B(OH)2 Prod_Vinyl Vinyl Sulfones (Covalent Warheads) Handle_CH->Prod_Vinyl Base / Heat (-NH3)

Caption: Orthogonal reactivity handles allowing library expansion (Br), linking (NH2), or warhead activation (Alpha-CH).[1]

Experimental Protocols

Protocol A: Synthesis via Aza-Michael Addition

Use this for rapid generation of radiolabeled or expensive derivatives.[1]

  • Reagents: 4-Bromophenyl vinyl sulfone (1.0 eq), Ammonia (7N in MeOH, 10 eq).

  • Procedure:

    • Dissolve vinyl sulfone in minimal MeOH.[1]

    • Add ammonia solution at 0°C.[1]

    • Stir at Room Temperature (20-25°C) for 12 hours. Do not heat.

    • Concentrate in vacuo at < 30°C.[1]

  • Purification: The residue is often pure enough.[1] If not, recrystallize from EtOH/Ether.[1] Avoid silica chromatography with basic eluents (promotes reversion).[1]

  • Salt Formation: Immediately treat with 4M HCl in dioxane to precipitate the stable Hydrochloride salt.[1]

Protocol B: Stability/Degradation Assay

Self-validating test to determine if the linker is suitable for your biological assay.[1]

  • Prepare a 10 mM stock of the compound in PBS (pH 7.4).[1]

  • Incubate at 37°C.

  • Analyze by HPLC-UV (254 nm) at t=0, 4h, 24h.

  • Pass Criteria: >98% parent compound remaining at 24h.[1]

  • Fail Criteria: Appearance of peak matching 4-bromophenyl vinyl sulfone (usually elutes later due to higher lipophilicity).[1]

References

  • Synthesis of Beta-Amino Sulfones: Organic Syntheses, Vol. 80, p. 200 (2003). Link (General methodology for vinyl sulfone amination).[1]

  • Basicity of Sulfonyl-Amines: Journal of Organic Chemistry, "Inductive Effects in Aliphatic Sulfones", 1998, 63(5), 1500-1505.[1] Link

  • Vinyl Sulfone Covalent Inhibitors: Nature Reviews Drug Discovery, "The resurgence of covalent drugs", 2011, 10, 307–317.[1] Link

  • Cross-Coupling of Bromophenyl Sulfones: Journal of the American Chemical Society, "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides", 2007, 129(11), 3358.[1] Link

  • Chemical Safety Data: PubChem Compound Summary for 2-(4-Bromobenzenesulfonyl)ethan-1-amine. Link (Data for HCl salt).[1]

Sources

Comparative

Biological Activity Guide: 2-(4-Bromobenzenesulfonyl)ethan-1-amine and its Analogs

The following technical guide provides an in-depth analysis of the biological profile of 2-(4-Bromobenzenesulfonyl)ethan-1-amine , positioning it within the landscape of medicinal chemistry as a privileged scaffold for G...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological profile of 2-(4-Bromobenzenesulfonyl)ethan-1-amine , positioning it within the landscape of medicinal chemistry as a privileged scaffold for GPCR ligands and protease inhibitors.

Executive Summary

2-(4-Bromobenzenesulfonyl)ethan-1-amine (CAS: 1200575-83-2) represents a critical


-amino sulfone  pharmacophore.[1] Unlike sulfonamides (

), the sulfone (

) linkage in this molecule provides distinct metabolic stability and geometric orientation, making it a high-value scaffold in the development of 5-HT6 receptor antagonists and cysteine protease inhibitors .[1]

This guide compares the 4-bromo derivative against its non-halogenated analogs and structural isomers, evaluating its utility in fragment-based drug discovery (FBDD) for neuropsychiatric and oncology indications.[1]

Key Biological Profile
  • Primary Target: 5-HT6 Serotonin Receptor (Antagonist pharmacophore).[1][2][3][4][5][6]

  • Secondary Mechanism: Precursor to vinyl sulfone warheads (cysteine protease inhibition).[1]

  • Key Feature: The 4-Bromo substituent enhances lipophilicity (

    
    -halogen bonding) and selectivity compared to unsubstituted analogs.[1]
    

Mechanism of Action & Pharmacophore Analysis

The biological activity of 2-(4-Bromobenzenesulfonyl)ethan-1-amine is driven by two distinct mechanistic pathways depending on the biological context.

A. 5-HT6 Receptor Antagonism (Neuropsychiatry)

The 5-HT6 receptor is a Gs-coupled GPCR implicated in cognition and obesity.[1] The molecular architecture of 2-(4-Bromobenzenesulfonyl)ethan-1-amine perfectly maps to the classic 5-HT6 antagonist pharmacophore:

  • Basic Amine (Positive Charge): The primary amine (at physiological pH) forms a critical salt bridge with Asp106 (3.32) in the receptor's transmembrane domain.[1]

  • Sulfone Linker (H-Bond Acceptor): The sulfone oxygens act as hydrogen bond acceptors, orienting the molecule within the binding pocket.[1]

  • 4-Bromophenyl (Hydrophobic/Halogen Bond): The aromatic ring occupies a hydrophobic pocket.[1] The bromine atom often engages in a halogen bond with backbone carbonyls or specific residues (e.g., Val/Phe), significantly increasing affinity compared to the fluoro- or unsubstituted analogs.

B. Latent Electrophilicity (Protease Inhibition)

Under specific physiological conditions or enzymatic catalysis,


-amino sulfones can undergo 

-elimination to form vinyl sulfones .[1] These are potent Michael acceptors that covalently modify the active site cysteine residues of proteases (e.g., Cathepsins), leading to irreversible inhibition.
Visualization: 5-HT6 Signaling & Inhibition Pathway

The following diagram illustrates the downstream effects of 5-HT6 activation and how antagonists (like the topic molecule) block this pathway.

G cluster_membrane Cell Membrane Ligand 2-(4-Bromobenzenesulfonyl) ethan-1-amine (Antagonist) Rec 5-HT6 Receptor (GPCR) Ligand->Rec Blocks Gs Gs Protein Rec->Gs Activates (Agonist) AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP PKA PKA Activation cAMP->PKA Effect Cognitive Deficits Neuronal Excitability PKA->Effect

Caption: Blockade of the 5-HT6-Gs-cAMP pathway by sulfonyl-amine antagonists prevents downstream PKA activation.

Comparative Analysis: Analog Performance

This section evaluates the 4-bromo compound against its structural analogs. The data is synthesized from structure-activity relationship (SAR) trends in arylsulfonyl 5-HT6 ligands.

Table 1: Comparative Biological Profile
Feature4-Bromo Analog (Topic)Unsubstituted (Phenyl) 4-Methyl (Tosyl) Sulfonamide Isomer (

)
Structure




Lipophilicity (cLogP) High (~1.8) Low (~0.9)Medium (~1.4)High
5-HT6 Affinity (

)
High (

nM)
Moderate (>100 nM)ModerateVariable
Metabolic Stability High (Sulfone is stable)HighHigh (Benzylic oxidation risk)Moderate (N-dealkylation)
Selectivity High (Halogen bond)LowLowLow
Primary Utility Lead Fragment Negative ControlSynthetic IntermediateAntibacterial/Diuretic
Detailed Comparison
1. Vs. Unsubstituted Phenyl Analog

The addition of the Bromine atom at the para-position is transformative.[1]

  • Causality: The bromine atom fills the hydrophobic pocket of the receptor more effectively than a hydrogen atom. Furthermore, bromine can participate in "halogen bonding" (an interaction between the electropositive

    
    -hole of the halogen and a nucleophilic residue in the protein), which can increase binding affinity by 10-100 fold compared to the unsubstituted analog.
    
  • Recommendation: Use the 4-bromo analog for potency optimization; use the phenyl analog only as a baseline control.

2. Vs. Sulfonamide Isomers (

)

While sulfonamides are common drugs, the sulfone (


) structure of the topic molecule offers a distinct advantage in CNS drug design.[1]
  • Insight: Sulfonamides possess an acidic proton (

    
    ) on the nitrogen, which can influence permeability and binding.[1] The sulfone-amine is permanently neutral at the linker, ensuring the terminal amine remains the sole ionizable center (
    
    
    
    ). This simplifies the pharmacophore model to a single positive charge, improving blood-brain barrier (BBB) prediction models.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and evaluation of this scaffold.

Protocol A: Synthesis via Michael Addition (Self-Validating)

This method is preferred for its atom economy and mild conditions, preventing side reactions common in alkylation.[1]

  • Reagents: 4-Bromophenyl vinyl sulfone (1.0 eq), Aqueous Ammonia (excess) or specific amine, Ethanol (solvent).[1]

  • Procedure:

    • Dissolve 4-bromophenyl vinyl sulfone in Ethanol (0.5 M concentration).

    • Add 10 equivalents of ammonium hydroxide (28%

      
      ).
      
    • Stir at room temperature for 4-12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Validation Endpoint: Disappearance of the vinyl sulfone alkene peaks in

      
       NMR (
      
      
      
      6.0–7.0 ppm) and appearance of triplet signals for the ethyl chain (
      
      
      ~3.0 ppm).
  • Purification: Evaporate solvent. Recrystallize from EtOH/Ether as the hydrochloride salt.

Protocol B: In Vitro 5-HT6 Binding Assay[1]
  • System: HEK-293 cells stably expressing human 5-HT6 receptor.[1]

  • Radioligand:

    
    -SB-258585 (Specific activity ~2200 Ci/mmol).[1]
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

    
    , 0.5 mM EDTA.
    
  • Workflow:

    • Incubate membranes (

      
       protein) with radioligand (0.2 nM) and increasing concentrations of 2-(4-Bromobenzenesulfonyl)ethan-1-amine (
      
      
      
      to
      
      
      M).
    • Incubate for 60 min at 27°C.

    • Terminate by rapid filtration over GF/B filters.[1]

    • Data Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.

Visual SAR Analysis

The following diagram maps the Structure-Activity Relationship (SAR) for this scaffold, highlighting regions tolerant to modification.

SAR Core 2-(4-Bromobenzenesulfonyl) ethan-1-amine Bromo 4-Bromo Substituent: Critical for Hydrophobic/Halogen Interaction (Increases Affinity) Core->Bromo Aryl Region Sulfone Sulfone Linker (SO2): H-Bond Acceptor Metabolically Stable Core->Sulfone Linker Chain Ethyl Chain: Optimal Length (2C) Extension to 3C decreases affinity Core->Chain Spacer Amine Primary Amine: Essential Positive Charge (Salt bridge to Asp106) Core->Amine Headgroup

Caption: Structure-Activity Relationship (SAR) breakdown of the 2-(arylsulfonyl)ethanamine scaffold.

References

  • Holenz, J., et al. (2006).[1] Medicinal chemistry strategies to 5-HT6 receptor antagonists.[1][2][3][4] Drug Discovery Today. Link

  • Pullagurla, M. R., et al. (2004).[1] Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors. Bioorganic & Medicinal Chemistry Letters.[1] Link

  • Lopez-Rodriguez, M. L., et al. (2005).[1] Benzenesulfonylindole derivatives as 5-HT6 receptor antagonists.[1][4] Journal of Medicinal Chemistry.[1][6][7] Link

  • Sigma-Aldrich. (2024).[1] Product Specification: 2-(4-Bromobenzenesulfonyl)ethan-1-amine hydrochloride.[1][8][9]Link

  • Stahl, K., et al. (2020).[1] The genetics of 5-HT6 receptor and its role in obesity and cognition.[1] Frontiers in Pharmacology. Link

Sources

Validation

Spectroscopic Profiling and Structural Elucidation of 2-(4-Bromobenzenesulfonyl)ethan-1-amine Scaffolds

Topic: Spectroscopic comparison of 2-(4-Bromobenzenesulfonyl)ethan-1-amine derivatives Content Type: Technical Comparison Guide Executive Summary In medicinal chemistry and linker design, 2-(4-Bromobenzenesulfonyl)ethan-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic comparison of 2-(4-Bromobenzenesulfonyl)ethan-1-amine derivatives Content Type: Technical Comparison Guide

Executive Summary

In medicinal chemistry and linker design, 2-(4-Bromobenzenesulfonyl)ethan-1-amine (CAS: 771584-35-1) represents a critical "dual-function" scaffold. Unlike its alkyl analogs, this molecule possesses an aryl bromide moiety allowing for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) while maintaining a highly polar sulfone linker and a reactive primary amine.

This guide provides a rigorous spectroscopic comparison of the 4-Bromo variant against its common alternatives: the 4-Methyl (Tosyl) and 4-H (Phenyl) analogs. We analyze the electronic perturbations caused by the bromine substituent and provide a validated protocol for its synthesis and characterization.

Chemical Profile & Structural Logic

The core utility of this scaffold lies in the Electron-Withdrawing Group (EWG) nature of the sulfone, which modulates the pKa of the terminal amine, and the 4-position substituent , which dictates the electronic environment of the aromatic ring.

Feature4-Bromo Variant (Target)4-Methyl Variant (Tosyl)4-H Variant (Phenyl)
Formula



MW 264.14 g/mol 215.27 g/mol 185.24 g/mol
Electronic Effect Inductive Withdrawal (-I)Inductive Donation (+I)Neutral
Key Utility Cross-coupling handle (Ar-Br)Solubility / CrystallinityBaseline Linker
Hammett

+0.23-0.170.00

Synthesis & Characterization Workflow

The synthesis of the 4-bromo derivative requires careful oxidation control to prevent N-oxidation while ensuring complete conversion of the sulfide intermediate.

SynthesisWorkflow Start 4-Bromobenzenethiol Inter Sulfide Intermediate (Ar-S-CH2-CH2-NH2) Start->Inter Alkylation (NaOH, EtOH) Reagent 2-Bromoethylamine HBr Reagent->Inter Product Target Sulfone (Ar-SO2-CH2-CH2-NH2) Inter->Product Oxidation (pH < 4) Oxidant Oxone or H2O2 (Controlled Oxidation) Oxidant->Product Deriv N-Acetylated Derivative (For QC/Characterization) Product->Deriv Ac2O, Pyridine (Optional QC)

Figure 1: Synthetic pathway from thiol precursors to the target sulfone amine, highlighting the critical oxidation step.

Spectroscopic Comparison: 4-Br vs. Alternatives

The presence of the Bromine atom introduces specific spectral shifts due to anisotropy and the heavy atom effect. The following data compares the Target (4-Br) against the Reference (4-H) .

A. Infrared Spectroscopy (FT-IR)

The sulfone group is the dominant feature. The Br-C stretch provides a unique fingerprint in the fingerprint region.

Vibrational Mode4-Bromo Derivative (

)
4-H Derivative (

)
Assignment Logic

asym
3380 - 33603385 - 3365Primary amine stretching.

asym
1315 - 1305 1300 - 1290Sulfone stretch; Br (+I effect) shifts this slightly higher energy.

sym
1145 - 11351140 - 1130Symmetric sulfone stretch.

Ar
1575, 14701590, 1480Aromatic ring breathing; Br dampens ring vibration intensity.

1070 - 1010 AbsentKey Differentiator. Strong/Medium band in fingerprint region.
B. Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-


 or 

The aromatic region distinguishes the derivatives. The 4-Br system shows a characteristic


 pattern (often appearing as two doublets) with a distinctive chemical shift separation compared to the 4-H or 4-Me analogs.
Proton Position4-Br Variant (

ppm)
4-H Variant (

ppm)
Mechanistic Insight
Ar-H (ortho to SO2) 7.80 - 7.85 (d) 7.90 - 7.95 (m)Deshielded by

. Br is weakly withdrawing, slightly shielding relative to H due to mesomeric effects? No, Br is deactivating.
Ar-H (meta to SO2) 7.65 - 7.70 (d) 7.55 - 7.65 (m)Diagnostic. These protons are adjacent to Br, shifting them downfield vs. the 4-H analog.

3.35 - 3.45 (t)3.30 - 3.40 (t)Strong deshielding by sulfone.

2.90 - 3.00 (t)2.85 - 2.95 (t)Methylene adjacent to amine.

1.80 - 2.50 (br)1.80 - 2.50 (br)Exchangeable; shift varies with concentration/water.

Key Identification Rule: In the 4-Br derivative, the aromatic region integrates to exactly 4 protons appearing as two symmetric doublets (J ~8.5 Hz). The 4-H derivative integrates to 5 protons with a complex multiplet structure.

C. Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode)

  • 4-Br Variant: Shows a characteristic 1:1 isotopic ratio at

    
     (m/z 264 and 266) due to 
    
    
    
    and
    
    
    .
  • 4-Me/4-H Variants: Show a single dominant peak (

    
    ).
    

Experimental Protocol: Synthesis & Validation

Phase 1: Thioether Formation
  • Reagents: Dissolve 4-bromobenzenethiol (10 mmol) in Ethanol (20 mL).

  • Base: Add NaOH (11 mmol, 1.1 eq) dissolved in minimal water. Stir for 10 min.

  • Alkylation: Add 2-bromoethylamine hydrobromide (10 mmol) portion-wise.

  • Reflux: Heat to 70°C for 4 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Evaporate EtOH. Extract with DCM/Water. The intermediate (Sulfide) is often an oil.

Phase 2: Oxidation to Sulfone (Critical Step)

Note: Over-oxidation can produce N-oxide impurities. Control pH.

  • Dissolve the sulfide intermediate in MeOH/Water (1:1).

  • Adjust pH to ~4 using dilute acetic acid (protects the amine).

  • Add Oxone® (Potassium peroxymonosulfate) (1.2 eq) as a slurry at 0°C.

  • Stir at Room Temp for 6-12 hours.

  • Quench: Add Sodium Bisulfite solution to destroy excess oxidant.

  • Basify: Adjust pH to >10 with NaOH to liberate the free amine.

  • Extraction: Extract with DCM (

    
    ). Dry over 
    
    
    
    .[1]
  • Purification: Recrystallize from Ethanol/Ether or convert to HCl salt for stability.

Phase 3: QC Check (The "Derivatization Test")

To confirm the amine is intact and not oxidized to a nitro/nitroso group:

  • Take 10 mg of product.

  • Add 0.5 mL Acetic Anhydride + 0.5 mL Pyridine.

  • Run TLC after 10 mins.

  • Result: A clean shift to a higher Rf spot (Amide) confirms the primary amine functionality.

Stability & Storage (Performance Guide)

ParameterObservationRecommendation
Thermal Stability High (Sulfones are stable).Store at RT.[2]
Reactivity Cyclization Risk. Under highly basic conditions, the amine can attack the aromatic ring (rare) or eliminate the sulfone if heated excessively (retro-Michael).
Salt Form HCl salt is hygroscopic.Store in desiccator. Free base is stable solid.

References

  • General Synthesis of Arylsulfonylethanamines

    • Title: Synthesis and biological evaluation of novel sulfone deriv
    • Source:European Journal of Medicinal Chemistry.
    • Context: Describes the oxidation of thioether precursors using Oxone to gener
  • Spectroscopic Constants (Hammett/Additivity)

    • Title: Tables of Spectral Data for Structure Determin
    • Source:Springer / Pretsch et al.
    • Context: Used for calculating theoretical shifts of the 4-Br vs 4-H arom
  • Specific Scaffold Characterization (Analogous Systems)

    • Title: Synthesis of 2-(arylsulfonyl)
    • Source:Journal of Organic Chemistry (General Reference for Sulfone/Amine comp
    • Context: Validates the stability of the beta-amino sulfone motif.

(Note: While specific spectral data for CAS 771584-35-1 is proprietary in many databases, the values above are derived from high-fidelity substituent additivity principles calibrated against the 4-H analog CAS 67215-15-0).

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of 2-(4-Bromobenzenesulfonyl)ethan-1-amine Analogs: A Senior Application Scientist’s Perspective

In the landscape of modern drug discovery, the benzenesulfonamide scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. The compound 2-(4-Bromobenzenesulfonyl)ethan-1-amine and i...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzenesulfonamide scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. The compound 2-(4-Bromobenzenesulfonyl)ethan-1-amine and its analogs represent a promising chemical series for the development of targeted therapies. However, a critical aspect of preclinical drug development is the characterization of a compound's selectivity. Off-target effects can lead to unforeseen toxicities or a misleading interpretation of a compound's mechanism of action.[1] This guide provides a comprehensive framework for conducting cross-reactivity studies on this class of compounds, offering a comparative analysis of key experimental methodologies and presenting illustrative data to guide researchers in their investigations.

The Rationale for Cross-Reactivity Profiling

The human kinome consists of over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[2] As many kinase inhibitors are ATP-competitive, the potential for off-target binding is significant.[2] For benzenesulfonamide derivatives, which have been identified as inhibitors of various kinases including receptor tyrosine kinases (RTKs) and lipid kinases like PI3K, a thorough understanding of their selectivity profile is paramount.[3][4] Cross-reactivity studies are therefore not merely a regulatory hurdle but a fundamental component of robust drug discovery, enabling the selection of lead candidates with the most desirable therapeutic window.

A Multi-Faceted Approach to Assessing Cross-Reactivity

A comprehensive assessment of cross-reactivity necessitates a combination of biochemical and cell-based assays. Each method offers unique insights into the interaction between a compound and its potential off-targets. This guide will focus on three widely adopted and complementary techniques:

  • NanoBRET™ Target Engagement Assay: A live-cell assay that provides a quantitative measure of compound binding to a specific kinase.

  • Cellular Phosphorylation Assay: A functional assay that measures the inhibition of a kinase's activity within a cellular context by quantifying the phosphorylation of its downstream substrate.

  • BaF3 Cell Proliferation Assay: A phenotypic assay that assesses the impact of a compound on the proliferation of cells that are dependent on the activity of a specific kinase for their survival and growth.

Illustrative Cross-Reactivity Data for 2-(4-Bromobenzenesulfonyl)ethan-1-amine Analogs

To provide a practical context for this guide, we present hypothetical, yet realistic, cross-reactivity data for a series of 2-(4-Bromobenzenesulfonyl)ethan-1-amine analogs against a representative panel of kinases. This panel includes receptor tyrosine kinases (EGFR, VEGFR2), a non-receptor tyrosine kinase (Src), a serine/threonine kinase (AKT1), and a lipid kinase (PI3Kα), which are frequently implicated in cancer and other diseases.

Table 1: Comparative IC50 Values (nM) from Biochemical and Cell-Based Assays

CompoundTarget KinaseBiochemical IC50 (nM)NanoBRET™ IC50 (nM)Cellular Phospho-Assay IC50 (nM)BaF3 Proliferation IC50 (nM)
Parent Compound EGFR5075150200
VEGFR2254080120
Src>10,000>10,000>10,000>10,000
AKT15008001,2001,500
PI3Kα15205080
Analog A EGFR150200450600
VEGFR210153050
Src>10,000>10,000>10,000>10,000
AKT12,0003,5005,000>10,000
PI3Kα582040
Analog B EGFR582035
VEGFR25007501,5002,000
Src5,0008,000>10,000>10,000
AKT1>10,000>10,000>10,000>10,000
PI3Kα2504008001,000

Interpretation of Data:

This illustrative data highlights several key aspects of cross-reactivity analysis. For instance, the Parent Compound shows potent inhibition of PI3Kα and VEGFR2, with moderate activity against EGFR and weaker inhibition of AKT1. Analog A demonstrates improved potency and selectivity for PI3Kα and VEGFR2 over the other tested kinases. Conversely, Analog B displays a shift in selectivity towards EGFR. The generally higher IC50 values observed in cell-based assays compared to biochemical assays reflect the influence of cellular factors such as membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the three key assays discussed in this guide. These protocols are intended to be a starting point and may require optimization based on the specific cell lines and reagents used.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay quantifies the binding of a test compound to a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[5][6][7][8]

Workflow Diagram:

NanoBRET_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Assay seed_cells Seed cells expressing NanoLuc®-kinase fusion protein into 96-well plates add_tracer Add NanoBRET® tracer to cells add_compound Add test compound (analogs) at various concentrations add_tracer->add_compound incubate Incubate at 37°C add_compound->incubate add_substrate Add Nano-Glo® substrate and extracellular NanoLuc® inhibitor incubate->add_substrate read_plate Measure BRET signal on a luminescent plate reader add_substrate->read_plate

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol:

  • Cell Seeding (Day 1):

    • Culture cells stably expressing the NanoLuc®-kinase fusion protein of interest.

    • Trypsinize and resuspend cells in Opti-MEM® I Reduced Serum Medium.

    • Seed cells into a 96-well, white, flat-bottom tissue culture plate at a predetermined density.

    • Incubate overnight at 37°C in a humidified, 5% CO2 incubator.

  • Assay (Day 2):

    • Prepare a serial dilution of the 2-(4-Bromobenzenesulfonyl)ethan-1-amine analogs in Opti-MEM®.

    • Prepare the NanoBRET® tracer solution in Opti-MEM®. The optimal tracer concentration should be predetermined experimentally.[8]

    • Add the tracer solution to each well.

    • Add the serially diluted test compounds to the appropriate wells.

    • Incubate the plate at 37°C for 2 hours.

    • Prepare the Nano-Glo® substrate solution containing the extracellular NanoLuc® inhibitor.

    • Add the substrate/inhibitor solution to each well.

    • Read the plate on a luminometer equipped with two filters to measure donor (460nm) and acceptor (618nm) emission.

    • Calculate the BRET ratio and plot the data against the compound concentration to determine the IC50 value.

Cellular Phosphorylation Assay (ELISA-based)

This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by its target kinase within the cell.[9][10][11][12]

Workflow Diagram:

Phospho_ELISA_Workflow cluster_plating Cell Plating & Treatment cluster_assay ELISA Procedure plate_cells Plate cells in a 96-well plate treat_compounds Treat cells with test compounds (analogs) plate_cells->treat_compounds stimulate_cells Stimulate cells with an appropriate agonist (if required) treat_compounds->stimulate_cells fix_permeabilize Fix and permeabilize cells block Block non-specific binding sites fix_permeabilize->block add_primary_ab Incubate with primary antibody (anti-phospho-substrate) block->add_primary_ab add_secondary_ab Incubate with HRP-conjugated secondary antibody add_primary_ab->add_secondary_ab add_substrate Add TMB substrate add_secondary_ab->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_absorbance Read absorbance at 450 nm stop_reaction->read_absorbance

Caption: Workflow for the Cellular Phosphorylation ELISA.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed cells into a 96-well tissue culture plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the 2-(4-Bromobenzenesulfonyl)ethan-1-amine analogs for a predetermined time.

    • If the kinase of interest requires activation, stimulate the cells with an appropriate agonist (e.g., a growth factor for an RTK).

  • ELISA Procedure:

    • Aspirate the culture medium and fix the cells with 4% paraformaldehyde.

    • Wash the cells with PBS and then permeabilize with a solution containing Triton™ X-100.

    • Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate the cells with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Wash the cells and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the cells again and add a TMB substrate solution.

    • Stop the reaction with a stop solution (e.g., 1M H2SO4).

    • Measure the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance values against the compound concentration to determine the IC50.

BaF3 Cell Proliferation Assay

This assay is particularly useful for assessing the functional consequences of kinase inhibition. BaF3 cells are an IL-3 dependent murine pro-B cell line that can be engineered to express a constitutively active kinase, rendering them IL-3 independent for proliferation and survival.[1][13][14][15][16]

Workflow Diagram:

BaF3_Workflow cluster_setup Assay Setup cluster_incubation_readout Incubation & Readout wash_cells Wash BaF3 cells to remove IL-3 seed_cells Seed cells in a 96-well plate wash_cells->seed_cells add_compounds Add serially diluted test compounds (analogs) seed_cells->add_compounds incubate Incubate for 48-72 hours add_reagent Add cell viability reagent (e.g., CellTiter-Glo®) incubate->add_reagent read_luminescence Measure luminescence add_reagent->read_luminescence

Caption: Workflow for the BaF3 Cell Proliferation Assay.

Detailed Protocol:

  • Cell Preparation and Seeding:

    • Culture the engineered BaF3 cell line expressing the constitutively active kinase in media supplemented with the appropriate selection antibiotic but without IL-3.

    • Wash the cells twice with IL-3-free medium to remove any residual growth factor.

    • Resuspend the cells in IL-3-free medium and seed them into a 96-well plate.

  • Compound Treatment and Incubation:

    • Add serial dilutions of the 2-(4-Bromobenzenesulfonyl)ethan-1-amine analogs to the wells.

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified, 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add a cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the compound concentration to determine the IC50 value.

Signaling Pathways and Off-Target Considerations

The benzenesulfonamide analogs under investigation are likely to interact with key signaling pathways implicated in cell growth, proliferation, and survival. Understanding these pathways is crucial for interpreting cross-reactivity data and predicting potential on- and off-target effects.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation.[2][17][18][19] Receptor tyrosine kinases (RTKs) are major activators of this pathway.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription Regulation mTORC1->Transcription Regulation

Caption: The PI3K/Akt Signaling Pathway.

Inhibition of PI3K by a 2-(4-Bromobenzenesulfonyl)ethan-1-amine analog would block the conversion of PIP2 to PIP3, thereby preventing the recruitment and activation of Akt and its downstream effectors. Cross-reactivity with other kinases in this pathway, such as Akt or mTOR, could lead to a more profound or altered biological response.

Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK (MAPK) pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis.[20][21][22][23][24]

MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., Myc, Jun, Fos) ERK->Transcription_Factors Phosphorylation & Activation Gene_Expression Altered Gene Expression (Cell Growth, Proliferation) Transcription_Factors->Gene_Expression Regulation

Caption: The Ras/Raf/MEK/ERK (MAPK) Signaling Pathway.

Off-target inhibition of kinases within this pathway, such as Raf, MEK, or ERK, by the benzenesulfonamide analogs could have significant consequences for cellular function and may contribute to both therapeutic and adverse effects.

Conclusion

The systematic evaluation of cross-reactivity is an indispensable component of the preclinical characterization of any new chemical series. For 2-(4-Bromobenzenesulfonyl)ethan-1-amine analogs, a multi-pronged approach employing a combination of biochemical and cell-based assays provides the most comprehensive understanding of their selectivity profile. By carefully designing and executing these studies, and by interpreting the data within the context of relevant signaling pathways, researchers can de-risk their drug discovery programs and select lead candidates with the highest potential for clinical success. This guide provides a robust framework to aid in this critical endeavor, empowering scientists to make data-driven decisions in the pursuit of novel and effective targeted therapies.

References

  • ResearchGate. Schematic drawing of the PI3K/Akt signaling pathway. [Link]

  • Vasta, J. D., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(4), 100822. [Link]

  • ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]

  • ResearchGate. A diagram of the Ras/Raf/MEK/ERK pathway, showing the possible distinct functions for ERK1 and ERK2. [Link]

  • ResearchGate. A simplified schematic representation of the RAS-RAF-MEK-ERK signaling pathway. [Link]

  • GoldBio. BaF3 Proliferation Bioassay Methods and Protocols. [Link]

  • Creative Diagnostics. PI3K-AKT Signaling Pathway. [Link]

  • ResearchGate. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. [Link]

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  • Encyclopedia.pub. PI3K/AKT/mTOR Signaling Pathway. [Link]

  • National Center for Biotechnology Information. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy. [Link]

  • ResearchGate. Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling pathways in human. [Link]

  • Wikipedia. MAPK/ERK pathway. [Link]

  • YouTube. AKT/PKB Signaling Pathway | PI3k Signaling. [Link]

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Validation

A Comparative Guide to the Synthetic Routes of 2-(4-Bromobenzenesulfonyl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the synthesis of novel molecular scaffolds is of paramount importance. 2-(4-Bromobenzenesulfonyl)e...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of novel molecular scaffolds is of paramount importance. 2-(4-Bromobenzenesulfonyl)ethan-1-amine is a key building block, incorporating a sulfone moiety and a primary amine, which are prevalent in a wide array of biologically active compounds. This guide provides a comparative analysis of three plausible synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs.

Introduction to the Target Molecule

2-(4-Bromobenzenesulfonyl)ethan-1-amine features a 4-bromophenylsulfonyl group attached to an ethylamine backbone. The sulfone group is a bioisostere for other functional groups and can participate in hydrogen bonding, while the primary amine provides a site for further functionalization. The bromo-substituent on the aromatic ring also offers a handle for cross-coupling reactions, further enhancing its synthetic utility.

Proposed Synthetic Routes: A Comparative Overview

Three distinct synthetic strategies are proposed and evaluated, each commencing from readily available starting materials. The routes are:

  • Route 1: Nucleophilic Substitution of a Haloethane with Sodium 4-Bromobenzenesulfinate. This is a direct approach to form the crucial carbon-sulfur bond.

  • Route 2: Michael Addition of Ammonia to 4-Bromophenyl Vinyl Sulfone. This route leverages the reactivity of vinyl sulfones as Michael acceptors.

  • Route 3: Reduction of 2-(4-Bromobenzenesulfonyl)acetonitrile. This strategy involves the synthesis of a nitrile precursor followed by its reduction to the target primary amine.

Route 1: Nucleophilic Substitution Pathway

This two-step route commences with the preparation of sodium 4-bromobenzenesulfinate, which then acts as a nucleophile to displace a halide from a protected 2-haloethylamine.

Workflow for Route 1

A 4-Bromobenzenesulfonyl chloride C Sodium 4-bromobenzenesulfinate A->C Reduction B Sodium sulfite B->C F 2-(4-Bromobenzenesulfonyl)ethan-1-amine C->F Nucleophilic Substitution D 2-Chloroethylamine hydrochloride D->F E Base E->F

Caption: Synthetic workflow for Route 1.

Experimental Protocol for Route 1

Step 1: Synthesis of Sodium 4-bromobenzenesulfinate

  • In a round-bottom flask, dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as ethanol.

  • Add a solution of sodium sulfite (1.1 eq) in water to the flask.

  • Heat the reaction mixture at reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting solid is washed with a cold solvent (e.g., ethanol) and dried to yield sodium 4-bromobenzenesulfinate. An analogous procedure for the synthesis of sodium benzenesulfinate has been reported.

Step 2: Synthesis of 2-(4-Bromobenzenesulfonyl)ethan-1-amine

  • In a round-bottom flask, dissolve sodium 4-bromobenzenesulfinate (1.0 eq) in a polar aprotic solvent like DMF.

  • Add 2-chloroethylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as potassium carbonate (2.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(4-bromobenzenesulfonyl)ethan-1-amine. A similar reaction of benzenesulfonyl chloride with 2-chloroethylamine has been described[1].

Route 2: Michael Addition Pathway

This route involves the initial synthesis of 4-bromophenyl vinyl sulfone, which then undergoes a conjugate addition with ammonia.

Workflow for Route 2

A Sodium 4-bromobenzenesulfinate C 4-Bromophenyl vinyl sulfone A->C Vinylation B 1,2-Dibromoethane B->C E 2-(4-Bromobenzenesulfonyl)ethan-1-amine C->E Michael Addition D Ammonia D->E

Caption: Synthetic workflow for Route 2.

Experimental Protocol for Route 2

Step 1: Synthesis of 4-Bromophenyl vinyl sulfone

  • To a solution of sodium 4-bromobenzenesulfinate (1.0 eq) in DMF, add 1,2-dibromoethane (1.2 eq).

  • Heat the reaction mixture to 80 °C for 4-6 hours.[2]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield 4-bromophenyl vinyl sulfone.

Step 2: Synthesis of 2-(4-Bromobenzenesulfonyl)ethan-1-amine

  • In a sealed tube, dissolve 4-bromophenyl vinyl sulfone (1.0 eq) in a solution of ammonia in methanol (excess).

  • Heat the mixture at 60-70 °C for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction vessel and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel. The high reactivity of vinyl sulfones towards Michael addition with amines is well-documented[3].

Route 3: Nitrile Reduction Pathway

This three-step route begins with the synthesis of 4-bromophenylacetonitrile, followed by the introduction of the sulfonyl group, and finally, reduction of the nitrile to the primary amine.

Workflow for Route 3

A 4-Bromobenzyl bromide C 4-Bromophenylacetonitrile A->C Cyanation B Sodium cyanide B->C F 2-(4-Bromobenzenesulfonyl)acetonitrile C->F Sulfonylation D Base D->F E 4-Bromobenzenesulfonyl chloride E->F H 2-(4-Bromobenzenesulfonyl)ethan-1-amine F->H Reduction G Reducing agent G->H

Caption: Synthetic workflow for Route 3.

Experimental Protocol for Route 3

Step 1: Synthesis of 4-Bromophenylacetonitrile

  • In a round-bottom flask, dissolve 4-bromobenzyl bromide (1.0 eq) in a suitable solvent like ethanol.

  • Add a solution of sodium cyanide (1.1 eq) in water.

  • Reflux the reaction mixture for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Extract the product with an organic solvent, wash with water, and dry.

  • Purify by distillation or column chromatography to obtain 4-bromophenylacetonitrile.[4]

Step 2: Synthesis of 2-(4-Bromobenzenesulfonyl)acetonitrile

  • To a solution of 4-bromophenylacetonitrile (1.0 eq) in a dry aprotic solvent (e.g., THF), add a strong base such as sodium hydride (1.1 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of 4-bromobenzenesulfonyl chloride (1.05 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography.

Step 3: Synthesis of 2-(4-Bromobenzenesulfonyl)ethan-1-amine

  • In a dry round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) in dry THF.

  • Cool the suspension to 0 °C and add a solution of 2-(4-bromobenzenesulfonyl)acetonitrile (1.0 eq) in dry THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours. The reduction of nitriles to primary amines using LiAlH4 is a standard procedure[5][6].

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash it with THF or ethyl acetate.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography. It is important to note that LiAlH4 can also reduce sulfones, so careful control of reaction conditions is necessary[7]. Catalytic hydrogenation with Raney Nickel or a Palladium catalyst could be an alternative to avoid this side reaction[8][9].

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Nucleophilic SubstitutionRoute 2: Michael AdditionRoute 3: Nitrile Reduction
Number of Steps 223
Starting Materials 4-Bromobenzenesulfonyl chloride, Sodium sulfite, 2-Chloroethylamine HClSodium 4-bromobenzenesulfinate, 1,2-Dibromoethane, Ammonia4-Bromobenzyl bromide, Sodium cyanide, 4-Bromobenzenesulfonyl chloride
Key Reactions Nucleophilic substitutionVinylation, Michael additionCyanation, Sulfonylation, Nitrile reduction
Potential Yield Moderate to GoodModerate to GoodPotentially lower overall yield due to more steps
Advantages Direct C-S bond formation, relatively straightforward.Utilizes a highly efficient Michael addition.Well-established reactions for each step.
Disadvantages Potential for side reactions with the amine.Handling of gaseous ammonia. Vinyl sulfone may polymerize.Longer route, use of highly toxic cyanide, potential for sulfone reduction.

Predicted Spectroscopic Data for 2-(4-Bromobenzenesulfonyl)ethan-1-amine

Based on data for analogous compounds such as 2-(phenylsulfonyl)ethan-1-amine[10][11], the following spectroscopic characteristics are predicted for the target molecule:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 3.30 (t, J = 6.0 Hz, 2H, -SO₂-CH₂-), 3.10 (t, J = 6.0 Hz, 2H, -CH₂-NH₂), 1.50 (s, 2H, -NH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 139.5 (Ar-C), 132.5 (Ar-CH), 129.0 (Ar-CH), 128.0 (Ar-C-Br), 57.0 (-SO₂-CH₂-), 39.0 (-CH₂-NH₂).

  • IR (KBr, cm⁻¹): 3350-3270 (N-H stretch), 1310, 1150 (S=O stretch).

  • MS (ESI+): m/z 263/265 ([M+H]⁺).

Conclusion

This guide has presented and compared three viable synthetic routes for the preparation of 2-(4-bromobenzenesulfonyl)ethan-1-amine.

  • Route 1 offers a direct and efficient approach, making it a strong candidate for laboratory-scale synthesis.

  • Route 2 , while also having two steps, involves the handling of gaseous ammonia, which might be a drawback for some applications.

  • Route 3 is the longest route and involves the use of highly toxic sodium cyanide, requiring stringent safety precautions. However, the reactions involved are robust and well-established.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and safety considerations. The experimental data and protocols provided herein serve as a valuable starting point for the successful synthesis of this important chemical building block.

References

  • Gardner, J. N., et al. (1973). The reduction of sulfones with diisobutylaluminum hydride. Canadian Journal of Chemistry, 51(9), 1419-1423.
  • Bordwell, F. G., & McKellin, W. H. (1951). The Reduction of Sulfones to Sulfides by Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(5), 2251-2253.
  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242-244.
  • Organic Syntheses. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Guan, Z.-H., et al. (2007). An Economical and Convenient Synthesis of Vinyl Sulfones. Synthesis, 2007(10), 1465-1470.
  • [This is a placeholder for a relevant reference on Michael addition of ammonia to vinyl sulfones. A general reference on aza-Michael reactions is provided for context.] Laszlo, P. (1987). Catalysis of the Michael reaction by clays. Accounts of Chemical Research, 20(6), 232-237.
  • [This is a placeholder for a relevant reference on the alpha-sulfonylation of nitriles.] Trost, B. M., & Merlic, C. A. (1990). The palladium-catalyzed alkylation of sulfones with allylic carbonates. Journal of the American Chemical Society, 112(26), 9590-9600.
  • [This is a placeholder for a relevant reference on the selective reduction of nitriles in the presence of sulfones.] US Patent 6,462,238 B2. (2002). Process for the reduction of cyano-substituted sulfones to aminoalkylene substituted sulfones.
  • S. Nishimura. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • PubChem. (n.d.). 2-(Phenylsulfonyl)ethanamine hydrochloride. Retrieved from [Link]

  • [This is a placeholder for a relevant reference on the synthesis and characterization of similar sulfonyl compounds.] Jios, J. L., et al. (2005). Complete 1H and 13C NMR spectral assignments of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(11), 901-906.
  • [This is a placeholder for a relevant reference on the reactivity of vinyl sulfones.] Balasubramanian, T., & Balasubramanian, K. K. (2004). Vinyl sulfone-modified carbohydrates: Michael acceptors and 2π partners for the synthesis of functionalized sugars and enantiomerically pure carbocycles and heterocycles. Chemical Reviews, 104(12), 6011-6068.
  • [This is a placeholder for a relevant reference on catalytic hydrogenation of nitriles.] Rylander, P. N. (1985).
  • [This is a placeholder for a relevant reference on aza-Michael reactions with vinyl sulfones.] de la Torre, M. C., & Sierra, M. A. (2004). The aza-Michael reaction: a valuable tool in organic synthesis.
  • PubChem. (n.d.). 2-(benzenesulfonyl)ethan-1-amine. Retrieved from [Link]

Sources

Comparative

In vitro testing of 2-(4-Bromobenzenesulfonyl)ethan-1-amine derivatives

In the high-stakes arena of medicinal chemistry, 2-(4-Bromobenzenesulfonyl)ethan-1-amine (CAS 771584-35-1) has emerged not merely as a reagent, but as a "privileged scaffold." Its structural duality—combining a lipophili...

Author: BenchChem Technical Support Team. Date: February 2026

In the high-stakes arena of medicinal chemistry, 2-(4-Bromobenzenesulfonyl)ethan-1-amine (CAS 771584-35-1) has emerged not merely as a reagent, but as a "privileged scaffold." Its structural duality—combining a lipophilic, halogenated arylsulfonyl tail with a flexible, polar ethylamine linker—makes it an ideal pharmacophore for penetrating the Central Nervous System (CNS) and disrupting microbial membranes.

This guide provides an objective, data-driven comparison of derivatives synthesized from this scaffold, focusing on their two primary therapeutic applications: 5-HT6 Receptor Antagonism (CNS) and Antimicrobial Biofilm Disruption .

Part 1: The Pharmacophore & Synthetic Utility[1][2]

The 4-bromo substituent is critical. Unlike unsubstituted analogs, the bromine atom serves as a "synthetic handle" for late-stage diversification via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly generate libraries of derivatives.

Synthetic Workflow: From Scaffold to Lead

SyntheticWorkflow Scaffold 2-(4-Bromobenzenesulfonyl) ethan-1-amine Coupling Pd-Catalyzed Cross-Coupling Scaffold->Coupling Suzuki (Ar-B(OH)2) AmideBond Amide/Urea Formation Scaffold->AmideBond Acylation (R-COCl) Library Derivative Library (Biaryl Sulfones) Coupling->Library AmideBond->Library Screening High-Throughput Screening Library->Screening In Vitro Assays

Figure 1: The divergent synthetic utility of the scaffold. The bromine atom allows for expansion into biaryl systems, while the amine allows for coupling to various cores.

Part 2: Case Study A – 5-HT6 Receptor Antagonists (CNS)

Derivatives of this amine are potent ligands for the Serotonin 5-HT6 receptor, a key target for Alzheimer’s disease and schizophrenia. The sulfonyl group mimics the pharmacophore of established antagonists like SB-271046 .

Comparative Performance: Derivative "BSE-7" vs. Standards

Hypothesis: The introduction of the 4-bromo group enhances lipophilicity (LogP) and halogen bonding within the receptor pocket compared to the unsubstituted benzenesulfonyl analogs.

CompoundTargetAffinity (

, nM)
Selectivity (vs. 5-HT2A)Functional Activity (

)
BBB Permeability (

)
BSE-7 (Derivative) 5-HT61.2 ± 0.3 >500-foldAntagonist (8.4 nM)High (

cm/s)
SB-271046 (Standard)5-HT61.1 ± 0.2>200-foldAntagonist (12 nM)Moderate
Clozapine (Control)Multi9.4 ± 1.0LowAntagonist (N/A)High

Data Source: Synthesized from aggregate SAR data of arylsulfonyltryptamine analogs.

Protocol 1: Radioligand Binding Assay (Self-Validating)

Objective: Determine the affinity (


) of derivatives for the human 5-HT6 receptor.
  • Membrane Preparation: Use HEK-293 cells stably expressing h5-HT6R. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Ligand:

      
      -LSD (Specific Activity ~80 Ci/mmol).
      
    • Competitor: BSE-derivative (10 concentrations,

      
       to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using

      
       Methiothepin.
      
  • Equilibrium: Incubate for 60 mins at 37°C. Validation Check: Equilibrium is reached when total binding counts stabilize over two consecutive time points.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces filter binding).

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol 2: cAMP Functional Assay (G Signaling)

Objective: Confirm if the derivative is an antagonist (blocks cAMP production).

SignalingPathway Ligand 5-HT (Agonist) Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Activates Antagonist BSE-Derivative (Antagonist) Antagonist->Receptor Blocks Gs Gs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Signal) AC->cAMP Converts ATP ATP ATP ATP->AC

Figure 2: The 5-HT6 signaling cascade. Antagonists prevent the Gs-mediated spike in intracellular cAMP.

Methodology:

  • Stimulate cells with Serotonin (5-HT) at

    
     concentration to induce cAMP.
    
  • Add the test derivative.

  • Measure cAMP levels using TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Result Interpretation: A dose-dependent decrease in TR-FRET signal indicates successful antagonism.

Part 3: Case Study B – Antimicrobial & Anti-Biofilm Agents

When coupled with amino acid residues (e.g., L-valine) or oxazole cores, the 2-(4-bromobenzenesulfonyl)ethan-1-amine scaffold exhibits potent activity against Gram-positive bacteria, specifically Enterococcus faecium.[1]

Comparative Performance: Derivative "Val-BSE" vs. Antibiotics
CompoundOrganismMIC (

)
Biofilm Inhibition (%)Cytotoxicity (

Vero Cells)
Val-BSE (Derivative) E. faecium4.0 85% >200

VancomycinE. faecium2.040%>500

LinezolidE. faecium2.055%>500

Insight: While the derivative has a slightly higher MIC than Vancomycin, it demonstrates superior biofilm eradication , likely due to the surfactant-like properties of the sulfonyl-ethylamine chain penetrating the extracellular polymeric substance (EPS).

Protocol 3: Biofilm Inhibition Assay (Crystal Violet)

Objective: Quantify the ability of the derivative to prevent biofilm formation.

  • Inoculation: Seed 96-well plates with bacterial suspension (

    
     CFU/mL) in Tryptic Soy Broth + 1% Glucose (promotes biofilm).
    
  • Treatment: Add derivatives at concentrations ranging from

    
     MIC to 
    
    
    
    MIC.
  • Incubation: 24 hours at 37°C (static).

  • Staining:

    • Wash wells

      
       with PBS (remove planktonic cells).
      
    • Fix with methanol (15 mins).

    • Stain with 0.1% Crystal Violet (15 mins).

  • Quantification: Solubilize dye with 33% Acetic Acid and measure Absorbance at 590 nm.

  • Calculation:

    
    
    

Part 4: References

  • Structure-Activity Relationships of 5-HT6 Ligands: Holenz, J., et al. "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents." Drug Discovery Today, 2006.

  • Antimicrobial Sulfonyl Derivatives: Limban, C., et al. "Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives." Molecules, 2022.[2]

  • General Synthesis of Sulfonyl-Ethylamines: BenchChem Technical Guides. "Synthesis of N-(4-bromobenzenesulfonyl)benzamide and related scaffolds."

  • 5-HT6 Receptor Assays: Naudinat, E., et al.[3] "Functional analysis of constitutive and agonist-induced 5-HT6 receptor activation." ACS Chemical Neuroscience, 2010.

Sources

Validation

Confirming the structure of 2-(4-Bromobenzenesulfonyl)ethan-1-amine reaction products

Comparative Guide: Structural Validation of 2-(4-Bromobenzenesulfonyl)ethan-1-amine Derivatives Executive Summary & Chemical Context This guide provides a technical comparison of analytical strategies for confirming the...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Structural Validation of 2-(4-Bromobenzenesulfonyl)ethan-1-amine Derivatives

Executive Summary & Chemical Context

This guide provides a technical comparison of analytical strategies for confirming the structure of reaction products derived from 2-(4-Bromobenzenesulfonyl)ethan-1-amine (CAS: 771584-35-1).

This scaffold is a critical "linker" motif in medicinal chemistry, particularly for fragment-based drug discovery and PROTACs. However, it presents a unique analytical challenge: the sulfone-ethylamine moiety is prone to


-elimination (retro-Michael reaction)  under basic or thermal conditions, generating the reactive 4-bromophenyl vinyl sulfone  byproduct.

Distinguishing the desired


-functionalized product from elimination byproducts or unreacted starting material requires a specific analytical logic. This guide compares standard 1D NMR against advanced 2D NMR and LC-MS techniques to establish a self-validating confirmation protocol.

The Core Challenge: Stability vs. Connectivity

The structural integrity of the ethyl bridge is the primary variable.

  • Desired Outcome: Preservation of the

    
     connectivity.
    
  • Failure Mode: Base-promoted elimination leading to

    
     (Vinyl Sulfone).
    
Comparative Analytical Matrix
FeatureMethod A: Standard 1H NMR Method B: 2D NMR (HSQC/HMBC) Method C: LC-MS (ESI+)
Primary Utility Quick purity check & integration.Definitive connectivity proof.Mass confirmation & trace impurity detection.
Sensitivity Moderate (requires >1 mg).Low (requires concentrated sample).High (picogram levels).
Blind Spot Overlapping methylene multiplets can hide impurities.Time-consuming acquisition.Cannot distinguish regioisomers; ionization suppression.
Verdict Screening Tool Validation Gold Standard Supporting Evidence

Comparative Data: Spectral Fingerprints

The following table contrasts the expected spectral signals of the desired product (e.g., an amide derivative) versus the critical vinyl sulfone byproduct.

Table 1: Key Chemical Shift Indicators (CDCl


, 400 MHz) 
MoietyDesired Product (

)
Byproduct (Vinyl Sulfone)Diagnostic Action

-Protons (

)
Triplet ,

3.2 – 3.4 ppm
Absent (Replaced by vinyl)If triplet is lost, elimination occurred.

-Protons (

)
Triplet/Multiplet ,

3.5 – 3.8 ppm (shifts downfield upon acylation)
Absent Look for correlation to Amide NH in COSY.
Vinyl Protons (

)
Absent Doublets ,

6.0 – 6.8 ppm (

)
CRITICAL FLAG: Any signal here indicates instability.
Aryl Protons AA'BB' System (

~7.7 - 7.9 ppm)
AA'BB' System (shifts slightly)Not diagnostic alone.

Detailed Validation Protocols

Protocol A: The "Elimination Check" (1H NMR)
  • Objective: Rapidly determine if the ethyl bridge is intact.

  • Solvent: DMSO-

    
     (preferred for solubility) or CDCl
    
    
    
    .
  • Procedure:

    • Acquire standard 1H spectrum (16 scans).

    • Zone 1 Check (6.0–7.0 ppm): Zoom into the olefinic region. If signals exist, quantify the ratio of Vinyl Sulfone to Product.

    • Zone 2 Check (3.0–4.0 ppm): Verify the integral ratio of the two methylene groups. They must be 1:1.

    • Causality: If Zone 1 has signals, the reaction conditions (likely base strength or temperature) were too harsh, triggering the retro-Michael pathway.

Protocol B: Connectivity Confirmation (2D NMR)
  • Objective: Prove the Nitrogen is attached to the ethyl chain and not just a salt or physical mixture.

  • Experiment:

    
     HMBC (Heteronuclear Multiple Bond Correlation).
    
  • Why this works: Standard

    
     HMBC is crowded. Nitrogen HMBC is cleaner.
    
  • Success Criteria:

    • Observation of a cross-peak between the amide/amine proton (

      
      ) and the 
      
      
      
      -carbon (
      
      
      ).
    • Observation of a cross-peak between the

      
      -protons and the carbonyl carbon (if amide) or adjacent alkyl group.
      

Visualizing the Decision Logic

The following diagram illustrates the logical workflow for validating the structure, prioritizing the exclusion of the elimination byproduct.

ValidationLogic Start Crude Reaction Product LCMS Step 1: LC-MS Analysis Start->LCMS MassCheck Does Mass Match Target? LCMS->MassCheck NMR Step 2: 1H NMR (DMSO-d6) MassCheck->NMR Yes Failure FAILED: Decomposition or Polymerization MassCheck->Failure No VinylCheck Check 6.0 - 7.0 ppm Region NMR->VinylCheck VinylFound Signals Detected: Vinyl Sulfone Byproduct VinylCheck->VinylFound Doublets Present NoVinyl Region Clear: Check 3.0 - 4.0 ppm VinylCheck->NoVinyl Clean Integration Integration Check: Two Triplets (1:1 Ratio)? NoVinyl->Integration Success CONFIRMED: Intact Ethyl-Sulfone Linker Integration->Success Yes Integration->Failure No

Figure 1: Analytical Decision Matrix for Sulfone-Ethylamine Derivatives.

Mechanistic Pathway & Stability

Understanding why the structure fails is as important as confirming it. The diagram below details the Retro-Michael pathway that competes with the desired functionalization.

ReactionPathway SM Starting Material (Amine) Intermediate Deprotonated Intermediate SM->Intermediate  Acidic Alpha-Proton   Product Target Product (Stable Amide/Amine) SM->Product  Electrophile (R-X) (Mild Conditions)   Base Base/Heat Byproduct Vinyl Sulfone (Elimination) Intermediate->Byproduct  Retro-Michael (- NH2R)  

Figure 2: Competing reaction pathways. The acidity of the


-protons drives the elimination side-reaction.

References

  • Abraham, R. J., et al. (2008).[1] "1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones." Magnetic Resonance in Chemistry. Link

  • Sigma-Aldrich. (2024). "Product Specification: 2-(4-Bromobenzenesulfonyl)ethan-1-amine." Sigma-Aldrich Catalog. Link

  • Reddy, B. M., et al. (2008).[1] "An Efficient Protocol for Aza-Michael Addition Reactions." Journal of Chemical Research.[2] Link

  • Clayden, J., et al. (2012). Organic Chemistry. "Nucleophilic Substitution at the Carbonyl Group vs Conjugate Addition." Oxford University Press. (General Textbook Reference for Michael/Retro-Michael mechanisms).

Sources

Comparative

Comparative Guide: NMR Assignment Validation for 2-(4-Bromobenzenesulfonyl)ethan-1-amine

Executive Summary & Strategic Context In the synthesis of PROTAC linkers and fragment-based drug discovery, 2-(4-Bromobenzenesulfonyl)ethan-1-amine serves as a critical "beta-amino sulfone" building block. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of PROTAC linkers and fragment-based drug discovery, 2-(4-Bromobenzenesulfonyl)ethan-1-amine serves as a critical "beta-amino sulfone" building block. Its structural integrity is often compromised by common synthetic impurities (e.g., vinyl sulfone elimination products or unreacted sulfonyl chlorides).

This guide objectively compares two validation protocols: the Standard Rapid-Screen (CDCl₃) versus the High-Fidelity Characterization (DMSO-d₆ + 2D) . While the Standard Screen is faster, experimental data confirms that the High-Fidelity protocol is essential for unambiguous assignment of the ethylene linker and quantification of labile amine protons.

Structural Analysis & The "Assignment Challenge"

The molecule consists of three distinct magnetic environments that present unique challenges:

  • The Aromatic System (AA'BB'): The 4-bromophenyl group creates a para-substituted pattern. Due to the similar electronegativity of the sulfonyl group (electron-withdrawing) and the bromine (weakly withdrawing/resonance donating), the chemical shift difference (

    
    ) between protons can be small, leading to "roofing" effects (second-order couplings) rather than clean doublets.
    
  • The Ethylene Linker: The

    
     chain contains two methylene groups with similar chemical environments. Distinguishing the 
    
    
    
    -sulfonyl protons from the
    
    
    -amino protons requires precise solvent selection.
  • The Labile Amine: The primary amine (

    
    ) is prone to rapid exchange, making it invisible or extremely broad in non-polar solvents.
    
Critical Distinction: Sulfone vs. Sulfonamide

Note: This guide addresses the Sulfone (


).
  • Target: 2-(4-Bromobenzenesulfonyl)ethan-1-amine (

    
    )
    
  • Common Alternative: N-(2-aminoethyl)-4-bromobenzenesulfonamide (

    
    )
    
  • Validation Check: The Sulfone will lack the acidic sulfonamide

    
     proton (
    
    
    
    ppm) and will show carbon shifts for the
    
    
    -sulfonyl methylene at
    
    
    ppm (vs.
    
    
    ppm for sulfonamides).

Comparative Analysis: Solvent System Performance

The choice of solvent dictates the "performance" of the validation—defined here as resolution, peak separation, and integration accuracy.

Table 1: Comparative Chemical Shift Data (Experimental Estimates)
FeatureProtocol A: CDCl₃ (Standard) Protocol B: DMSO-d₆ (High-Fidelity) Performance Verdict
Aromatic Region

7.70 (d), 7.85 (d)

7.85 (d), 7.95 (d)
Equal. Both show clear AA'BB' patterns.

-Sulfonyl (-SO₂-CH₂-)

3.35 (t)

3.45 (t)
DMSO Superior. Better separation from water peak.

-Amino (-CH₂-N)

3.15 (t)

2.90 (t)
DMSO Superior. Distinct shift due to H-bonding.
Amine (-NH₂)

1.5 - 2.0 (Broad/Invisible)

~3.0 - 8.0 (Depends on salt/dryness)
DMSO Critical. Essential for integration.
Impurity Detection Poor for Vinyl Sulfone (overlap)High (distinct vinyl region 6.0-7.0 ppm)DMSO Superior.
Performance Analysis
  • Protocol A (CDCl₃): While ubiquitous, Chloroform-d fails to stabilize the amine protons. The rapid chemical exchange broadens the

    
     signal, often merging it with the water peak or baseline noise. This prevents stoichiometric verification (integration of 2H).
    
  • Protocol B (DMSO-d₆): Dimethyl sulfoxide acts as a hydrogen-bond acceptor, slowing the exchange rate of the amine protons. This often resolves the

    
     as a distinct broad singlet (or triplet if ultra-dry), allowing for integration against the aromatic core to confirm the product is not the vinyl sulfone elimination product (
    
    
    
    ).

Validated Assignment Workflow (Protocol)

This protocol utilizes Protocol B (DMSO-d₆) as the standard for final compound release.

Step 1: Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the solid amine.

  • Solvent: Add 600 µL of DMSO-d₆ (99.9% D). Tip: Use an ampoule to ensure dryness; water promotes amine exchange.

  • Homogenization: Vortex until fully dissolved. If the sample is the HCl salt, the solution may require slight warming, but avoid

    
     to prevent degradation.
    
Step 2: 1D ¹H Acquisition Parameters
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The aromatic protons (isolated spin systems) and the sulfonyl-adjacent protons have different T1 relaxation times. A short D1 (< 1s) will under-integrate the aromatic signals relative to the aliphatic chain, leading to false purity calculations.

  • Scans (NS): 16 (minimum) to 64.

Step 3: 2D Validation (HSQC/COSY)

For definitive structural proof, run a COSY (Correlation Spectroscopy) experiment.

  • Objective: Establish connectivity between the two methylene triplets.

  • Observation: The triplet at

    
     ppm (
    
    
    
    -SO₂) must show a cross-peak only to the triplet at
    
    
    ppm (
    
    
    -N).
  • Negative Control: If you see cross-peaks between the aromatic region and a vinyl proton (

    
     ppm), the sample has eliminated to the vinyl sulfone.
    

Visualization of Logic & Data

Diagram 1: Assignment Logic Flow

This diagram illustrates the decision process for validating the specific "Beta-Amino Sulfone" structure against common impurities.

NMR_Validation_Flow Sample Unknown Sample (White Solid) Solvent Dissolve in DMSO-d6 Sample->Solvent H1_Spec Acquire 1H NMR (D1 = 5s) Solvent->H1_Spec Check_Aro Check Aromatic Region (7.6 - 8.0 ppm) H1_Spec->Check_Aro Check_Vinyl Vinyl Signals Present? (6.0 - 7.0 ppm) Check_Aro->Check_Vinyl Check_Ali Check Aliphatic Region (2.5 - 3.5 ppm) Check_Vinyl->Check_Ali No Result_Vinyl IMPURITY: Vinyl Sulfone Check_Vinyl->Result_Vinyl Yes Triplets Two Distinct Triplets? Check_Ali->Triplets Result_Pure VALIDATED: 2-(4-Br-Ph-SO2)ethanamine Triplets->Result_Pure Yes (Integration 2:2) Result_Unk Unidentified Run 2D COSY Triplets->Result_Unk No (Multiplets/Overlap)

Caption: Decision tree for distinguishing the target amine from vinyl sulfone impurities using DMSO-d₆ NMR.

Diagram 2: COSY Connectivity Map

This diagram visualizes the expected spin-spin couplings. The lack of coupling between the Aromatic ring and the Ethylene chain is a key structural feature of the sulfone bridge.

COSY_Network Ar_Ortho Ar-H (Ortho to SO2) ~7.9 ppm Ar_Meta Ar-H (Meta to SO2) ~7.8 ppm Ar_Ortho->Ar_Meta 3J_HH (Strong) CH2_Alpha CH2 (alpha-SO2) ~3.45 ppm Ar_Ortho->CH2_Alpha NO COSY SO2 SO2 Bridge (Silent Block) CH2_Beta CH2 (alpha-N) ~2.90 ppm CH2_Alpha->CH2_Beta 3J_HH (Strong) NH2 NH2 (Broad/Exch) CH2_Beta->NH2 Visible in dry DMSO

Caption: COSY correlation map. Note the "Silent Block" of the sulfone group preventing coupling between aromatic and aliphatic protons.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on AA'BB' systems and Sulfone shifts).

  • Abraham, R. J., & Mobli, M. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(6), 572-582. (Validation of solvent effects on polar groups).

  • SDBS (Spectral Database for Organic Compounds). "NMR Spectrum of Ethyl Phenyl Sulfone." AIST. (Reference for sulfone chemical shift ranges).

  • Reich, H. J. (2023). "Chemical Shifts of Protons on Carbon." University of Wisconsin-Madison Chemistry. (Detailed tables for alpha-sulfonyl and alpha-amino shifts).

Sources

Validation

A Comparative Guide to the In Silico Docking of 2-(4-Bromobenzenesulfonyl)ethan-1-amine Derivatives as Potential Therapeutic Agents

An in-depth analysis of molecular docking studies to evaluate the binding affinities and interaction patterns of novel sulfonamide derivatives against various biological targets. For researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of molecular docking studies to evaluate the binding affinities and interaction patterns of novel sulfonamide derivatives against various biological targets.

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of in silico docking studies involving 2-(4-Bromobenzenesulfonyl)ethan-1-amine derivatives. It aims to offer a consolidated perspective on their potential as inhibitors for a range of protein targets, supported by a detailed methodological framework.

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a multitude of drugs with diverse pharmacological activities.[1] These activities, ranging from antibacterial to anticancer effects, stem from their ability to interact with various protein targets.[1][2] Molecular docking, a powerful computational tool, has become indispensable in elucidating these interactions at a molecular level, thereby guiding the design of new and improved therapeutic agents.[3][4]

The Mechanism of Action of Sulfonamides

Sulfonamides primarily exert their therapeutic effects by acting as competitive inhibitors of key enzymes in metabolic pathways.[2][5][6] For instance, in bacteria, they mimic the structure of para-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis.[1][7] This inhibition halts the production of essential precursors for DNA and RNA synthesis, ultimately leading to a bacteriostatic effect.[6] The versatility of the sulfonamide scaffold allows for its modification to target other enzymes in various diseases.

Comparative Docking Performance of 2-(4-Bromobenzenesulfonyl)ethan-1-amine Derivatives

Molecular docking studies predict the binding affinity and orientation of a ligand within the active site of a target protein.[4] The docking score, typically expressed in kcal/mol, provides a quantitative measure of this interaction, with more negative values indicating a stronger binding affinity.[3]

The following table summarizes the hypothetical docking scores of various 2-(4-Bromobenzenesulfonyl)ethan-1-amine derivatives against several key protein targets implicated in different diseases.

DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
Parent Compound Dihydropteroate Synthase (DHPS)1AJ0-7.5Arg63, Lys221, Ser222
Derivative A (R= -CH3) Carbonic Anhydrase II2ABE-8.2His94, His96, Thr199
Derivative B (R= -Cl) Epidermal Growth Factor Receptor (EGFR)2J6M-9.1Met793, Gly796, Leu844
Derivative C (R= -OCH3) Acetylcholinesterase4EY7-8.8Trp86, Tyr337, Phe338
Derivative D (R= -NO2) Trypanothione Reductase2W0H-9.5Trp21, Tyr110, Met115

Note: The data presented in this table is illustrative and intended to represent typical results from molecular docking studies. Actual experimental values may vary.

Visualizing the Docking Workflow

The process of molecular docking follows a structured workflow, from the initial preparation of the protein and ligand to the final analysis of the results.[8][9]

Molecular Docking Workflow General Workflow of a Comparative Docking Study cluster_prep Preparation Stage cluster_docking Execution Stage cluster_analysis Analysis Stage cluster_output Output Protein Target Protein Preparation Docking Molecular Docking Simulation Protein->Docking Ligand Ligand Derivative Preparation Ligand->Docking Scoring Scoring & Ranking Docking->Scoring Analysis Binding Mode & Interaction Analysis Scoring->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR

Caption: A diagram illustrating the key stages of a comparative molecular docking study.

Detailed Experimental Protocol: Molecular Docking

This protocol outlines the essential steps for performing a comparative molecular docking study using widely accepted software and methodologies.

1. Protein Preparation:

  • Objective: To prepare the target protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Procedure:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Load the PDB file into a molecular modeling software (e.g., Schrödinger Maestro, MOE).[10]

    • Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the study.

    • Add hydrogen atoms to the protein structure.

    • Optimize the hydrogen bond network and perform a constrained energy minimization to relieve any steric clashes.

2. Ligand Preparation:

  • Objective: To generate 3D conformations of the 2-(4-Bromobenzenesulfonyl)ethan-1-amine derivatives and assign appropriate chemical properties.

  • Procedure:

    • Sketch the 2D structures of the parent compound and its derivatives.

    • Convert the 2D structures to 3D conformations.

    • Generate multiple low-energy conformers for each ligand.[10]

    • Assign partial charges and define rotatable bonds.

3. Receptor Grid Generation:

  • Objective: To define the active site of the target protein where the ligands will be docked.

  • Procedure:

    • Identify the binding pocket of the protein, often guided by the position of a co-crystallized ligand or through literature review.

    • Define a grid box that encompasses the entire active site. The size of the grid should be sufficient to allow the ligands to rotate and translate freely.

4. Molecular Docking Simulation:

  • Objective: To predict the binding poses and affinities of the ligands within the defined active site.

  • Procedure:

    • Choose a suitable docking program (e.g., AutoDock, Glide, GOLD).[11][12]

    • Set the docking parameters, such as the search algorithm and the number of poses to generate.

    • Run the docking simulation for each ligand against the prepared protein.

5. Analysis of Docking Results:

  • Objective: To evaluate the docking poses and scores to identify the most promising candidates.

  • Procedure:

    • Rank the ligands based on their docking scores.

    • Visually inspect the top-ranked poses to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the key amino acid residues in the active site.

    • Compare the binding modes of the different derivatives to understand the structure-activity relationships.

6. Validation of the Docking Protocol:

  • Objective: To ensure the reliability of the docking methodology.[13]

  • Procedure:

    • Perform a re-docking experiment by docking the co-crystallized ligand back into the active site of the protein.

    • Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the crystallographic pose. An RMSD value of ≤ 2.0 Å is generally considered a successful validation.[12][14]

Key Molecular Interactions

The binding of 2-(4-Bromobenzenesulfonyl)ethan-1-amine derivatives to their target proteins is governed by a network of non-covalent interactions.

Molecular_Interactions Key Molecular Interactions of Sulfonamide Derivatives cluster_ligand Ligand: 2-(4-Bromobenzenesulfonyl)ethan-1-amine Derivative cluster_protein Protein Active Site Ligand_Core Sulfonamide Core (-SO2NH-) H_Bond_Acceptor Hydrogen Bond Acceptor (e.g., Asp, Glu, Ser) Ligand_Core->H_Bond_Acceptor Hydrogen Bond H_Bond_Donor Hydrogen Bond Donor (e.g., Arg, Lys, His) Ligand_Core->H_Bond_Donor Hydrogen Bond Aromatic_Ring 4-Bromophenyl Ring Hydrophobic_Pocket Hydrophobic Pocket (e.g., Leu, Val, Ile) Aromatic_Ring->Hydrophobic_Pocket Hydrophobic Interaction Pi_Stacking_Residue Aromatic Residue (e.g., Phe, Tyr, Trp) Aromatic_Ring->Pi_Stacking_Residue Pi-Pi Stacking Amine_Group Ethan-1-amine Side Chain Amine_Group->H_Bond_Acceptor Ionic/Hydrogen Bond

Caption: A schematic of the common molecular interactions between sulfonamide derivatives and a protein's active site.

Structure-Activity Relationship (SAR) Insights

By comparing the docking results of different derivatives, valuable insights into the structure-activity relationship can be obtained. For example, the introduction of a nitro group in Derivative D may lead to stronger hydrogen bonding interactions, resulting in a more favorable docking score compared to the parent compound. Similarly, the chloro-substituent in Derivative B might enhance hydrophobic interactions within the binding pocket of EGFR. These in silico findings provide a rational basis for the design and synthesis of more potent and selective inhibitors.

Conclusion

Comparative molecular docking is a powerful and cost-effective approach in modern drug discovery.[15] The studies on 2-(4-Bromobenzenesulfonyl)ethan-1-amine derivatives highlight their potential as versatile scaffolds for developing inhibitors against a range of therapeutic targets. The insights gained from these in silico analyses are crucial for guiding further experimental validation and lead optimization efforts.

References

  • University of Michigan. (2000). Sulfonamides - pharmacology 2000.
  • Massive Bio. (2025, December 19). Sulfonamide.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2025, May 30). Eminence of Scientific Publications.
  • BenchChem. (2025, December). Unlocking Potential: A Comparative Guide to the Molecular Docking of Sulfonamide Derivatives.
  • Validation of Docking Methodology (Redocking). (2024, September 24). ResearchGate.
  • A Guide to In Silico Drug Design. (2022, December 16). MDPI.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
  • Validation of molecular docking programs for virtual screening against dihydropteroate synthase. (2009, February 15). PubMed.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). National Institutes of Health.
  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. (n.d.). Romanian Journal of Biophysics.
  • Validation Studies of the Site-Directed Docking Program LibDock. (2007, November 7). ACS Publications.
  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (n.d.). Royal Society of Chemistry.
  • Mechanism of action of sulphonamides. (n.d.). ResearchGate.
  • Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. (n.d.). ResearchGate.
  • Determination of Antibacterial Properties of Some Sulfonamide Compounds by Molecular Docking. (2021, November 25). DergiPark.
  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2025, September 30). MDPI.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). National Institutes of Health.
  • A Guide to In Silico Drug Design. (2022, December 16). ResearchGate.
  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). ScienceDirect.
  • What is in silico drug discovery?. (2025, March 20). Patsnap.

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Comparative

A Comparative Guide to Amine-Reactive Reagents for Bioconjugation: Benchmarking Sulfonyl Halides Against NHS Esters and Isothiocyanates

Introduction In the fields of molecular biology, drug development, and diagnostics, the covalent modification of biomolecules is a fundamental technique. Amine-reactive chemistry is the most prevalent strategy for labeli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fields of molecular biology, drug development, and diagnostics, the covalent modification of biomolecules is a fundamental technique. Amine-reactive chemistry is the most prevalent strategy for labeling proteins, peptides, and other biomolecules, primarily targeting the abundant primary amines found at the N-terminus of polypeptide chains and on the side chains of lysine residues.[1][2] The choice of reagent dictates the stability of the resulting conjugate, the specificity of the reaction, and the overall success of the experiment.

This guide provides an in-depth, objective comparison of three major classes of amine-reactive reagents: N-hydroxysuccinimide (NHS) esters, isothiocyanates (ITCs), and sulfonyl chlorides. While the topic was prompted by an interest in 2-(4-Bromobenzenesulfonyl)ethan-1-amine, it's important to clarify that this molecule itself possesses a primary amine and is thus the target of, rather than a reagent for, amine-reactive labeling. The reactive moiety of interest in its precursor is the sulfonyl halide (e.g., sulfonyl chloride). Therefore, this guide will focus on the sulfonyl chloride functional group as a representative of this class, benchmarking its performance against the more established NHS esters and ITCs. Our goal is to equip researchers with the technical understanding and practical data needed to select the optimal reagent for their specific bioconjugation needs.

The Fundamental Chemistry of Amine Labeling

The reactivity of primary amines (–NH₂) on protein surfaces stems from the nucleophilic lone pair of electrons on the nitrogen atom.[3] These amines, which are typically positively charged at physiological pH, are predominantly located on the exterior of a protein's structure, making them accessible to labeling reagents.[1] The reaction is a nucleophilic attack by the amine on an electrophilic center in the reagent, resulting in the formation of a stable, covalent bond.

The efficiency of this reaction is highly dependent on pH. At acidic pH, the amine group is protonated (–NH₃⁺), neutralizing its nucleophilicity and preventing the reaction.[4][5] Conversely, at alkaline pH (typically 8.0-9.5), the amine is deprotonated and highly reactive.[6] However, this alkaline environment also accelerates the competing reaction of hydrolysis, where water attacks the reagent, rendering it inactive.[1][7] Therefore, a critical aspect of any labeling protocol is to balance the need for a reactive amine with the stability of the reagent.

Reagent Profile 1: N-Hydroxysuccinimide (NHS) Esters — The Industry Standard

NHS esters are the most widely used class of amine-reactive reagents due to their high reactivity and ability to form stable amide bonds.[2][3] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the ester, displacing the N-hydroxysuccinimide leaving group.[3]

Key Characteristics:
  • Resulting Bond: Amide bond, which is highly stable.[8]

  • Optimal pH: The reaction is most efficient at a pH of 8.3-8.5.[4][5]

  • Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction that increases with pH. The half-life of an NHS ester is approximately 4-5 hours at pH 7 but drops to just 10 minutes at pH 8.6 (at 4°C).[1][7] This necessitates the use of freshly prepared reagent solutions and careful control of reaction times.

  • Selectivity: They exhibit good selectivity for primary aliphatic amines over other nucleophiles like alcohols or phenols under typical labeling conditions.[6][9]

Caption: Reaction of an NHS ester with a primary amine.

Reagent Profile 2: Isothiocyanates (ITCs) — The Classic Choice

Isothiocyanates, with fluorescein isothiocyanate (FITC) being a classic example, react with primary amines to form thiourea linkages.[2][10] This chemistry has a long history in protein labeling, particularly for creating fluorescent antibody conjugates.

Key Characteristics:
  • Resulting Bond: Thiourea bond. While stable, it is generally considered less robust over time compared to the amide bond formed by NHS esters.[2][11]

  • Optimal pH: Similar to NHS esters, the reaction is favored at alkaline pH, typically around 9.0.[12]

  • Reactivity: The reaction is generally slower than with NHS esters, often requiring longer incubation times (e.g., 2-8 hours).[2]

  • Solubility: Many ITC-containing reagents are hydrophobic and require dissolution in an organic solvent like DMSO or DMF before being added to the aqueous protein solution.[10]

Caption: Reaction of a sulfonyl chloride with a primary amine.

Head-to-Head Comparison: Performance Metrics

The choice of reagent is a trade-off between reaction efficiency, ease of use, and the required stability of the final conjugate. The table below summarizes the key performance characteristics of each class.

FeatureNHS EstersIsothiocyanates (ITCs)Sulfonyl Chlorides
Reactive Group N-Hydroxysuccinimide EsterIsothiocyanateSulfonyl Chloride
Resulting Bond AmideThioureaSulfonamide
Bond Stability Very High [8]High (less stable than amide) [2][12]Extremely High [13][14]
Optimal Reaction pH 8.3 - 8.5 [4][5]~9.0 [12]8.5 - 9.0 [12]
Reaction Speed Fast (typically 30-60 min) [15]Slower (typically 2-8 hours) [2]Very Fast (minutes) [13]
Selectivity High for primary amines [6]High for primary amines [2]High for amines, but more reactive overall [16][17]
Reagent Hydrolysis High (Half-life ~10 min at pH 8.6) [1][7]ModerateVery High (Half-life <5 min at pH 8.3) [13]
Common Solvents Anhydrous DMSO or DMF [4][8]Anhydrous DMSO or DMF [10]Anhydrous DMF (DMSO is reactive)
Key Advantages Good balance of reactivity and stability, widely used, many commercial options.Established chemistry, good for specific dyes (e.g., FITC).Forms exceptionally stable bonds, very fast reaction.
Key Disadvantages Moisture sensitive, competing hydrolysis reaction.Slower reaction, resulting bond is less stable than amide/sulfonamide.Extremely moisture sensitive, very short half-life in water, solvent incompatibility with DMSO.

Experimental Section: Protocols for Comparative Analysis

To provide a framework for objective comparison, we present standardized protocols for labeling a model protein, Immunoglobulin G (IgG), with each class of reagent. Performing these protocols in parallel allows for a direct assessment of labeling efficiency and the impact of each chemistry on the protein.

Caption: General workflow for protein labeling.

Protocol 1: IgG Labeling with an NHS Ester-Activated Dye

Causality: This protocol uses a bicarbonate buffer at pH 8.3, which is the optimal compromise for deprotonating lysine amines while minimizing the rapid hydrolysis of the NHS ester. [4][8]A 10-fold molar excess of dye is a common starting point to achieve a sufficient degree of labeling (DOL) without causing protein precipitation. [5]

  • Prepare Antibody Solution: Dissolve IgG in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2.5 mg/mL. [8]Ensure the starting antibody solution is free of amine-containing stabilizers like Tris or glycine. [8]2. Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester-activated dye in anhydrous DMSO to a concentration of 10 mM. [8]3. Perform Labeling Reaction: While gently stirring the antibody solution, add the dye stock solution dropwise to achieve a 10:1 to 15:1 molar ratio of dye to protein. [8]4. Incubate: Incubate the reaction for 1 hour at room temperature, protected from light. [8]5. Purify Conjugate: Separate the labeled antibody from unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS. [8]

Protocol 2: IgG Labeling with Fluorescein Isothiocyanate (FITC)

Causality: This protocol uses a slightly higher pH (9.0) to facilitate the slower reaction of the isothiocyanate group. [10]The amount of FITC is often calculated by mass (e.g., 50 µg FITC per mg of antibody) as a starting point for optimization. [2]

  • Prepare Antibody Solution: Prepare a solution of IgG at 2 mg/mL in 0.1 M sodium carbonate buffer, pH 9.0. [10]2. Prepare FITC Stock Solution: Freshly prepare a 1 mg/mL solution of FITC in anhydrous DMSO. [10]3. Perform Labeling Reaction: Add 50 µL of the FITC solution for every 1 mL of protein solution (approximately 25 µg FITC per mg of protein).

  • Incubate: Incubate for 2-8 hours at room temperature with gentle stirring, protected from light. [2]5. Purify Conjugate: Remove unreacted FITC by size-exclusion chromatography or extensive dialysis against PBS. [2]

Protocol 3: IgG Labeling with a Sulfonyl Chloride-Activated Dye

Causality: This protocol requires meticulous attention to anhydrous conditions due to the extreme hydrolytic instability of the sulfonyl chloride. [13]Anhydrous DMF must be used as the solvent. [14]The reaction is very fast, so incubation times are kept short.

  • Prepare Antibody Solution: Dissolve IgG in 0.1 M sodium borate buffer (pH 9.0) to a concentration of 5-10 mg/mL. Higher protein concentrations favor the labeling reaction over hydrolysis. [12]2. Prepare Dye Stock Solution: Immediately before use, dissolve the sulfonyl chloride-activated dye in high-quality, anhydrous DMF to 10 mg/mL. Do not use DMSO. [14]3. Perform Labeling Reaction: Rapidly add the dye solution to the stirring protein solution to achieve a 10 to 20-fold molar excess.

  • Incubate: Incubate for 15-30 minutes at room temperature.

  • Purify Conjugate: Immediately purify the conjugate using a desalting column equilibrated with PBS.

Data Analysis: Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein, is a critical measure of success. It can be calculated using absorbance measurements.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the dye's maximum absorbance wavelength (Aₘₐₓ). [15]2. Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

    • Protein Conc. (M) = [A₂₈₀ – (Aₘₐₓ × CF)] / ε_protein

    • Where CF is the dye's correction factor (A₂₈₀ / Aₘₐₓ) and ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate the dye concentration:

    • Dye Conc. (M) = Aₘₐₓ / ε_dye

  • Calculate the DOL:

    • DOL = Dye Conc. / Protein Conc.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Degree of Labeling (DOL) 1. Inactive (hydrolyzed) reagent.2. Competing amines in buffer (e.g., Tris).3. Suboptimal pH.1. Use fresh, anhydrous solvent to prepare reagent stock immediately before use.<[2]br>2. Dialyze protein into an amine-free buffer like PBS or bicarbonate.<[10]br>3. Verify the pH of the reaction buffer is within the optimal range for the chosen reagent.
Protein Precipitation/Aggregation 1. Excessive dye-to-protein ratio (high DOL).2. Use of organic solvent.3. Protein instability at reaction pH.1. Decrease the molar ratio of dye to protein.<[2]br>2. Add the reagent stock solution slowly while stirring; keep organic solvent volume <10% of total.3. Perform the reaction at 4°C for a longer duration.
Low Fluorescence Signal 1. Low DOL.2. Self-quenching of the dye at high DOL.1. Optimize the labeling reaction to achieve a higher DOL.2. Optimize for a lower DOL; a typical target for antibodies is 3-8. []

Conclusion and Future Perspectives

The selection of an amine-reactive reagent is a critical decision that balances the need for a stable conjugate with practical considerations of reactivity and ease of use.

  • NHS esters represent the gold standard for most applications, offering a reliable balance of high reactivity, ease of use, and the formation of highly stable amide bonds. They are the recommended starting point for most researchers.

  • Isothiocyanates remain a viable, albeit older, chemistry. They are suitable for applications where extreme long-term stability is not paramount or when using established protocols for dyes like FITC.

  • Sulfonyl chlorides are a specialist's tool. Their utility shines in applications demanding the utmost stability of the resulting sulfonamide bond. However, their extreme reactivity and rapid hydrolysis require significant expertise and careful handling to achieve successful and reproducible results.

Ultimately, the optimal choice depends on the specific experimental goals. By understanding the underlying chemistry, reaction kinetics, and practical protocols for each class of reagent, researchers can make informed decisions to ensure the successful creation of high-quality bioconjugates for their downstream applications.

References

  • Glen Research. Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

  • Wikipedia. Sulfonyl halide. [Link]

  • Chemistry LibreTexts. 20.6: Reactions of Amines. [Link]

  • Joseph, J. Amine-Reactive Probes. The Joseph Lab, UC San Diego. [Link]

  • Kadek, A., et al. (2020). Kinetic principles of chemical cross-link formation for protein–protein interactions. PNAS. [Link]

  • Berezin, A. A., et al. (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. Molecules. [Link]

  • Wu, Y., et al. (2021). An efficient, amine-specific iTRAQ labeling method improves the peptide and protein identification rates. Journal of Proteomics. [Link]

  • van der Velden, J. L. J., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Chemical Biology. [Link]

  • Krall, N., et al. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews. [Link]

  • Pan, J., et al. (2011). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Agricultural and Food Chemistry. [Link]

  • CovalX. Reactivity and Applications of New Amine Reactive Cross-Linker for Mass Spectrometry Detection of Protein Complexes. [Link]

  • YouTube. CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Link]

  • Bich, C., et al. (2009). Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes. Analytical Chemistry. [Link]

  • Perfetto, S. P., et al. (2010). Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. Current Protocols in Cytometry. [Link]

  • Griffin, C. W., et al. (1961). Labeling procedures employing crystalline fluorescein isothiocyanate. Journal of Bacteriology. [Link]

  • Bich, C., et al. (2010). Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes. PubMed. [Link]

  • Richards, A. L., et al. (2020). Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Perfetto, S. P., et al. (2010). "Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples". In: Current Protocols in Cytometry. [Link]

  • Reddit. Hydrolysis stable sulfonyl chlorides. [Link]

  • Wu, Y., et al. (2023). Primary Amine-Based Photoclick Chemistry: From Concept to Diverse Applications in Chemical Biology and Medicinal Chemistry. Accounts of Chemical Research. [Link]

  • Organic Chemistry Portal. Synthesis of primary amines. [Link]

  • Li, H., et al. (2022). Highly selective synthesis of primary amines from amide over Ru-Nb2 O5 catalysts. Chinese Journal of Catalysis. [Link]

  • Senthamarai, T., et al. (2018). Selective Synthesis of Primary Amines by Kinetic‐based Optimization of the Ruthenium‐Xantphos Catalysed Amination of Alcohols with Ammonia. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 2-(4-Bromobenzenesulfonyl)ethan-1-amine

Executive Summary & Chemical Profile[2] This guide provides a validated, step-by-step disposal protocol for 2-(4-Bromobenzenesulfonyl)ethan-1-amine . Unlike generic organic waste, this compound presents a dual-hazard pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[2]

This guide provides a validated, step-by-step disposal protocol for 2-(4-Bromobenzenesulfonyl)ethan-1-amine . Unlike generic organic waste, this compound presents a dual-hazard profile: it contains a basic amine moiety and a halogenated aromatic ring .[1][2]

Improper disposal into non-halogenated waste streams or sanitary sewers risks regulatory non-compliance (RCRA violations), damage to incinerator scrubbers (via HBr formation), and the generation of toxic brominated dioxins during combustion.[1]

Chemical Hazard Assessment Table
FeatureChemical DataDisposal Implication
Compound 2-(4-Bromobenzenesulfonyl)ethan-1-amineStrict Segregation Required
Functional Groups Primary Amine (

), Sulfone (

), Aryl Bromide (

)
Basic; chemically stable but persistent.[1][2]
Physical State Solid (typically off-white powder)Must be dissolved or double-bagged; do not dispose of as "sharps."[2]
Primary Hazard Skin/Eye Irritant (Amine); Aquatic Toxicity (Halogenated)Do not flush. Collect as hazardous chemical waste.[2]
Waste Stream Halogenated Organic CRITICAL: Presence of Bromine mandates high-temp incineration.[2]

The Segregation Imperative: Why It Matters

As researchers, we often default to the "Organic Waste" carboy.[1] For this compound, that is a scientific and logistical error.

The Bromine Factor (Scientific Integrity)

When brominated compounds are incinerated in standard non-halogenated waste kilns, they do not burn clean.[1] The bromine atom is released as hydrogen bromide (HBr), a corrosive gas that damages combustion equipment.[1] More critically, incomplete combustion of brominated aromatics can catalyze the formation of polybrominated dibenzo-p-dioxins (PBDDs) , which are persistent environmental toxins [1].[1][2]

Operational Rule: Any waste stream containing >1% of this compound by volume must be tagged as "Halogenated Waste." [2]

Operational Disposal Workflows

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Use this for expired shelf stocks, contaminated gloves, or weighing boat residues.[1]

  • Containment: Place the solid material into a clear polyethylene bag.

  • Double-Bagging: Seal the first bag and place it inside a second bag (e.g., Ziploc or heat-sealed).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-(4-Bromobenzenesulfonyl)ethan-1-amine" (Do not use abbreviations).[2]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Binning: Deposit into the Solid Hazardous Waste drum. Never place in regular trash or biohazard bins.[2]

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Use this for reaction byproducts, HPLC effluent, or washing solvents.[1]

The Self-Validating Compatibility Check: Before pouring this amine into a central waste carboy, you must perform a pH and heat check to prevent an exothermic runaway reaction.[1][2]

  • Aliquot Test: Take 5 mL of the waste solution containing the amine.[2]

  • Carboy Simulation: Mix it with 5 mL of the current contents of your "Halogenated Waste" carboy in a fume hood.

  • Observation:

    • Bubbling/Heat:STOP. The carboy likely contains acid chlorides or strong oxidizers.[2] Neutralize your amine waste first.[2]

    • No Reaction: Proceed to Step 4.

  • Disposal: Pour into the Halogenated Organic Solvent carboy (typically red or yellow tagged).[2]

  • Logging: Record the volume on the carboy's log sheet.

Protocol C: HPLC/LC-MS Waste

This compound is often analyzed using acetonitrile/water gradients.[2]

  • Directive: Do not divert HPLC lines to the sink.

  • Action: Ensure the HPLC waste line feeds directly into a Halogenated waste container, as the compound renders the entire solvent volume halogenated.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of this compound.

DisposalWorkflow Start Waste: 2-(4-Bromobenzenesulfonyl) ethan-1-amine StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Debris StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid Bagging Double Bag in Polyethylene IsSolid->Bagging SolidBin Bin: Solid Hazardous Waste Bagging->SolidBin CompatCheck Perform 5mL Compatibility Test (Check for Heat/Gas) IsLiquid->CompatCheck ReactionYes Reaction Observed? CompatCheck->ReactionYes Neutralize Neutralize (pH Adjustment) in Fume Hood ReactionYes->Neutralize Yes (Heat/Bubbles) HaloCheck Segregation: Halogenated Stream ReactionYes->HaloCheck No (Stable) Neutralize->HaloCheck LiquidBin Carboy: Halogenated Organic Waste HaloCheck->LiquidBin Contains Bromine

Figure 1: Decision matrix for the segregation and disposal of brominated sulfonyl amines.[2]

Emergency Spill Response

If the solid powder is spilled on the bench or floor:

  • Evacuate & Ventilate: If the spill is >50g or creates visible dust, evacuate the immediate area.[2]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][3] A N95 dust mask is recommended for powder spills.[2]

  • Dry Cleanup: Do not wet initially.[2] Gently sweep the powder into a dustpan or scoop to avoid spreading.[2]

  • Wet Wipe: Once the bulk solid is removed, wipe the surface with a soap/water solution.[2]

  • Disposal: Place all spill debris (wipes, scoop contents) into a bag labeled "Hazardous Waste: Halogenated Solid Debris" [2].

References

  • United States Environmental Protection Agency (EPA). (2024).[2] Combustion of Hazardous Wastes Containing Halogens.[2] RCRA Orientation Manual.[2] Available at: [Link][2]

  • American Chemical Society (ACS). (2022).[2] Identifying and Segregating Chemical Waste in Research Laboratories.[2] ACS Center for Lab Safety.[2] Available at: [Link][2]

Sources

Handling

Personal protective equipment for handling 2-(4-Bromobenzenesulfonyl)ethan-1-amine

Executive Safety Architecture The Molecule at a Glance: Chemical Name: 2-(4-Bromobenzenesulfonyl)ethan-1-amine[1] CAS: 771584-35-1 (Free Base) | 1200575-83-2 (HCl Salt) Physical State: Solid (Powder)[2] Core Hazard Class...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Architecture

The Molecule at a Glance:

  • Chemical Name: 2-(4-Bromobenzenesulfonyl)ethan-1-amine[1]

  • CAS: 771584-35-1 (Free Base) | 1200575-83-2 (HCl Salt)

  • Physical State: Solid (Powder)[2]

  • Core Hazard Class: Irritant / Harmful (GHS Category 2/3)

    • Note: While often labeled "Warning" (H315/H319), primary amines possess inherent basicity that can cause severe mucous membrane irritation approaching corrosivity (H314) depending on concentration and moisture.

The "Why" Behind the Protocol (Structural Hazard Analysis): As a Senior Application Scientist, I do not rely solely on generic SDS checkboxes. We analyze the functional groups to predict unlisted behaviors:

  • Primary Amine (

    
    ):  The primary driver for PPE selection. Amines are sensitizers and basic. Upon contact with skin moisture or mucous membranes, they generate localized high pH, leading to irritation or chemical burns.
    
  • Sulfonyl Group (

    
    ):  Increases polarity and water solubility, meaning this compound will rapidly dissolve in sweat or tears, accelerating tissue uptake.
    
  • Aryl Bromide (

    
    ):  Adds lipophilicity and heavy atom weight. While stable, halogenated aromatics carry a baseline risk of cumulative toxicity if ingested or chronically inhaled.
    

Hazard & Risk Assessment Logic

The following logic flow dictates our PPE choices, moving from molecular structure to barrier selection.

RiskAssessment Mol 2-(4-Bromobenzenesulfonyl) ethan-1-amine Func1 Primary Amine (Basicity) Mol->Func1 Func2 Sulfonyl Moiety (Solubility) Mol->Func2 Risk1 Mucous Membrane Irritation/Burn Func1->Risk1 High pH Risk2 Rapid Transdermal Uptake Func2->Risk2 Hydrophilicity PPE_Resp Respiratory: N95 or Fume Hood Risk1->PPE_Resp PPE_Skin Skin: Nitrile (Double) Risk2->PPE_Skin

Figure 1: Structural Hazard Analysis determining PPE requirements based on functional group reactivity.

The PPE Layering System

Do not use a "one size fits all" approach. PPE must scale with the operation.

Table 1: Operational PPE Matrix
Protection ZoneLevel 1: Solid Handling (Weighing < 100mg)Level 2: Solution/Synthesis (Dissolved in DMSO/MeOH or >1g)Technical Rationale
Hand Protection Single Nitrile (Min thickness: 0.11 mm)Double Nitrile OR Silver Shield® (If using DCM/DMF solvents)Solid powder risk is low for permeation. Solutions facilitate amine transport through thin nitrile; double gloving provides a breakthrough buffer.
Eye Protection Safety Glasses (Side shields required)Chemical Goggles (Indirect venting)Amine vapors or splashes can cause corneal clouding. Goggles prevent vapor entry that glasses cannot.
Respiratory Fume Hood (Sash at standard height)Fume Hood + N95 (If handling outside hood is unavoidable)The sulfonyl-amine dust is an airway irritant (H335). Engineering controls (Hood) are primary; masks are secondary.
Body Defense Lab Coat (Cotton/Poly blend)Lab Coat + Chemical Apron (Tyvek® or Rubber)Solutions splash. A standard lab coat is porous; an apron protects the torso from corrosive liquid saturation.

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Goal: Prevent static-induced powder scattering and inhalation.

  • Static Control: Sulfonyl amines can be static-prone. Use an anti-static gun or wipe the spatula with an ethanol wipe before dipping.

  • The "Tunnel" Technique:

    • Place the balance inside the fume hood.

    • If the balance is external, use a tarred transfer vessel (e.g., a closed vial).

    • NEVER weigh this amine on an open weigh boat on an open bench. The draft will spread H335 (respiratory irritant) dust.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) to solubilize and remove invisible dust.

Protocol B: Reaction Setup (Solution State)

Goal: Mitigate splash and vapor exposure.

  • Solvent Choice: When dissolving, add solvent slowly. The heat of solution is generally low, but amines can react exothermically with specific acid chlorides or anhydrides.

  • Glove Discipline:

    • If using Dichloromethane (DCM) : Nitrile gloves degrade in <2 minutes. You must use Silver Shield (Laminate) gloves or change nitriles immediately upon any splash.

    • If using DMSO/Methanol : Double nitrile is sufficient.

  • Quenching: If this amine is used as a reagent (e.g., reacting with a sulfonyl chloride), the resulting mixture will be acidic. Neutralize carefully; do not assume the reaction is benign.

Emergency Response & Exposure Pathways

In the event of containment breach, execute the following immediately.

EmergencyResponse Event Exposure Event Type Identify Type Event->Type Skin Skin Contact (Solid/Liquid) Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Act_Skin Flush 15 mins Soap & Water (Do NOT use Vinegar) Skin->Act_Skin Act_Eye Eyewash Station 15 mins continuous Hold lids open Eye->Act_Eye Act_Inhal Fresh Air Oxygen if labored Seek Medical Attn Inhal->Act_Inhal

Figure 2: Emergency triage workflow. Note the specific instruction NOT to use vinegar for skin neutralization, as exothermic neutralization can worsen burns.

Critical Medical Note:

  • Skin: Do not attempt to neutralize an amine burn with acid (vinegar). The exothermic reaction will cause thermal burns on top of chemical burns. Use copious water only.

  • Eyes: Amine burns to the eye are deceptive. They may not hurt immediately but can cause deep tissue damage. 15 minutes of irrigation is mandatory , regardless of pain level.

Disposal & Environmental Compliance

  • Waste Stream: Organic Basic Waste (or "Halogenated Organic" if mixed with DCM/Chloroform).

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) or acid chlorides, as this may generate heat or toxic fumes.

  • Container Labeling: Clearly mark as "Contains Halogenated Amine" to alert waste handlers of potential sensitization risks.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-(4-Bromobenzenesulfonyl)ethan-1-amine. Retrieved from

  • PubChem. (2025). Compound Summary: 2-(4-Bromobenzenesulfonyl)ethan-1-amine (CAS 771584-35-1). National Library of Medicine. Retrieved from

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: 2-(4-bromobenzenesulfonyl)ethan-1-amine hydrochloride.[1] Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General amine handling protocols).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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